molecular formula C16H12O3 B190368 7-Methoxyisoflavone CAS No. 1621-56-3

7-Methoxyisoflavone

货号: B190368
CAS 编号: 1621-56-3
分子量: 252.26 g/mol
InChI 键: IECSQLKWZBEUGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-methoxyisoflavone is a methoxyisoflavone that is isoflavone substituted by a methoxy group at position 7.

属性

IUPAC Name

7-methoxy-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-12-7-8-13-15(9-12)19-10-14(16(13)17)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECSQLKWZBEUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348530
Record name 7-methoxy-3-phenyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621-56-3
Record name 7-Methoxyisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1621-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methoxy-3-phenyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Methoxyisoflavone: A Comprehensive Technical Guide to its Biological Activities and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyisoflavone, a naturally occurring isoflavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological properties of this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. The underlying molecular mechanisms and modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, are detailed. This document serves as a comprehensive resource, consolidating quantitative data, detailed experimental protocols, and visual representations of signaling cascades to facilitate further research and drug development efforts centered on this promising bioactive compound.

Introduction

Isoflavones are a class of phytoestrogens widely distributed in the plant kingdom, with soybeans being a particularly rich source. Among these, this compound has emerged as a compound of interest due to its potential therapeutic applications. Its chemical structure, characterized by a methoxy group at the 7-position of the isoflavone backbone, contributes to its unique biological profile. This guide synthesizes the current scientific knowledge on this compound, offering a technical and in-depth exploration of its biological activities and the signaling pathways it modulates.

Biological Activities of this compound

This compound exhibits a range of biological activities, which are summarized in the following sections. The quantitative data associated with these activities are presented in structured tables for ease of comparison.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Table 1: Quantitative Data on the Anti-inflammatory Activity of Methoxy-substituted Isoflavones

CompoundAssayCell Line/ModelIC₅₀ / InhibitionReference
This compoundp65 PhosphorylationHuman Umbilical Vein Endothelial Cells (HUVECs)Significant reduction at 10 µM[1]
This compoundIκB PhosphorylationHuman Umbilical Vein Endothelial Cells (HUVECs)Significant reduction at 10 µM[1]
Luteolin (a flavone)Nitric Oxide ProductionRAW 264.7 MacrophagesIC₅₀: 7.6 ± 0.3 μM[2]
Quercetin (a flavonol)Nitric Oxide ProductionRAW 264.7 MacrophagesIC₅₀: 12.0 ± 0.8 μM[2]
Apigenin (a flavone)Nitric Oxide ProductionRAW 264.7 MacrophagesIC₅₀: 17.8 ± 0.6 μM[2]

Note: Specific IC₅₀ values for this compound on nitric oxide, TNF-α, and IL-6 inhibition were not available in the searched literature. Data for structurally related flavonoids are provided for context.

Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related cellular damage. It can scavenge free radicals and modulate the activity of antioxidant enzymes.

Table 2: Quantitative Data on the Antioxidant Activity of Methoxy-substituted Flavonoids

CompoundAssayEC₅₀ / ORAC ValueReference
Methanol extract of A. scopariumDPPH Radical ScavengingEC₅₀: 0.096 ± 0.001 mg/ml
Aqueous extract of A. scopariumDPPH Radical ScavengingEC₅₀: 0.108 ± 0.002 mg/ml
Ethanolic extract of AmalakiOxygen Radical Absorbance Capacity (ORAC)3360.6 µmol TE/g
Aqueous extract of AmalakiOxygen Radical Absorbance Capacity (ORAC)2903.2 µmol TE/g

Note: Specific EC₅₀ or ORAC values for this compound were not available in the searched literature. Data for plant extracts known to contain flavonoids are provided as a general reference.

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, with studies demonstrating its ability to protect neuronal cells from various insults, including oxidative stress and excitotoxicity.

Table 3: Quantitative Data on the Neuroprotective Activity of Methoxy-substituted Flavonoids

CompoundAssayCell LineEffectReference
4'-MethoxyflavoneMNNG-induced cell deathSH-SY5YEC₅₀: 11.41 ± 1.04 µM
3',4'-DimethoxyflavoneMNNG-induced cell deathSH-SY5YEC₅₀: 9.94 ± 1.05 µM
7,3´-dihydroxyflavonePaclitaxel-induced toxicitySH-SY5YIncreased viability to 83.93±4.1% at 100 µg/mL
Soybean IsoflavonesCoCl₂-induced hypoxiaPC12Increased cell viability by 68.58% at 75 µg/mL
Anticancer Activity

The anticancer potential of this compound and related compounds has been investigated in various cancer cell lines. These compounds can induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.

Table 4: Quantitative Data on the Anticancer Activity of Methoxy-substituted Flavonoids

CompoundCell LineIC₅₀Reference
5,7-dimethoxy-1,4-phenanthrenequinonedHL-60~0.1 µM (inhibition of AKT phosphorylation)
5,3′-dihydroxy-3,6,7,8,4′-PentamethoxyflavoneMCF-73.71 µM
SideritoflavoneMCF-74.9 µM
4′,5′-dihydroxy-5,7,3′-TrimethoxyflavoneHCC19548.58 µM
5,3′-dihydroxy-3,6,7,8,4′-PentamethoxyflavoneMDA-MB-23121.27 µM

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following sections detail its interaction with the NF-κB, MAPK, and PI3K/Akt pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit NF-κB activation.

  • Mechanism of Inhibition: this compound can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus. Furthermore, it can reduce the phosphorylation of the p65 subunit of NF-κB, further inhibiting its transcriptional activity.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Sequesters Ub Ub IκBα->Ub Ubiquitination NF-κB (p50/p65)->IκBα Nucleus_p65 NF-κB (p50/p65) NF-κB (p50/p65)->Nucleus_p65 Translocation This compound This compound This compound->IKK Complex Inhibits Proteasome Proteasome Ub->Proteasome Degradation DNA DNA Nucleus_p65->DNA Binds Gene Transcription Inflammatory Gene Transcription DNA->Gene Transcription

Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and stress responses. It consists of three main subfamilies: ERK, JNK, and p38 MAPK. Methoxyflavones have been shown to modulate MAPK signaling.

  • Mechanism of Modulation: While direct data for this compound is limited, related methoxyflavones have been shown to inhibit the phosphorylation of key MAPK components like ERK, JNK, and p38. This inhibition can contribute to the anti-inflammatory and anticancer effects of these compounds.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors/\nStress Stimuli Growth Factors/ Stress Stimuli Receptor Receptor Growth Factors/\nStress Stimuli->Receptor MAPKKK e.g., RAF, MEKK Receptor->MAPKKK Activates MAPKK e.g., MEK MAPKKK->MAPKK Phosphorylates MAPK e.g., ERK, JNK, p38 MAPKK->MAPK Phosphorylates Nucleus_TF Transcription Factors (e.g., AP-1, c-Jun) MAPK->Nucleus_TF Translocation This compound This compound This compound->MAPKK Inhibits (Potential Target) Gene Expression Cell Proliferation, Inflammation Nucleus_TF->Gene Expression

Modulation of the MAPK Signaling Pathway by this compound.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling pathway involved in cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Some methoxyflavones have been shown to inhibit the PI3K/Akt pathway.

  • Mechanism of Inhibition: Methoxy-substituted flavonoids can inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K. This can lead to the induction of apoptosis and inhibition of cell proliferation in cancer cells.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Cell Growth Cell Growth mTORC1->Cell Growth This compound This compound This compound->Akt Inhibits Phosphorylation

Inhibition of the PI3K/Akt Signaling Pathway by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and related compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on various cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Remove medium, add DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Workflow for the MTT Cell Viability Assay.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reagent Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and express the inhibition of NO production as a percentage of the LPS-stimulated control.

Cytokine Level Measurement (ELISA)

This protocol is for measuring the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a TMB substrate solution.

  • Reaction Stop and Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentration from the standard curve.

Western Blot for MAPK and NF-κB Pathway Proteins

This method is used to detect the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

  • Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS, TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

Western_Blot_Workflow A Cell Treatment and Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H ECL Detection G->H I Densitometry Analysis H->I

General Workflow for Western Blot Analysis.

Conclusion

This compound is a promising natural compound with a wide spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on elucidating its precise molecular targets, conducting in vivo efficacy studies, and optimizing its pharmacokinetic properties to translate its promising preclinical findings into clinical applications.

References

7-Methoxyisoflavone: A Technical Guide to Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyisoflavone (7-MIF) is a synthetically derived member of the isoflavone family, a class of organic compounds characterized by a 3-phenylchromen-4-one backbone.[1] Unlike many naturally occurring isoflavones, which are often hydroxylated, this compound features a methoxy group at the C7 position of the chromenone core. This structural feature significantly influences its chemical properties and biological activities. This document provides a comprehensive overview of the synthesis, chemical characteristics, and key biological signaling pathways associated with this compound, tailored for a scientific audience.

Chemical Synthesis

The synthesis of this compound is most commonly achieved through the cyclization of a deoxybenzoin intermediate. This multi-step process involves the formation of the core isoflavone structure followed by methylation to yield the final product.

General Synthetic Workflow

The general strategy involves a Friedel-Crafts acylation to form a 2,4-dihydroxydeoxybenzoin, followed by a cyclization reaction to build the chromen-4-one ring, and finally, a selective methylation of the hydroxyl group at the 7-position.

G A Resorcinol + Phenylacetic Acid B 2,4-Dihydroxydeoxybenzoin (Intermediate A) A->B Friedel-Crafts Acylation (e.g., BF3·Et2O) C 7-Hydroxyisoflavone (Intermediate B) B->C Cyclization (e.g., DMF, BF3·Et2O) D This compound (Final Product) C->D Methylation (e.g., Dimethyl Sulfate)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Deoxybenzoin Intermediate

This protocol is a representative method adapted from common isoflavone synthesis procedures.[2]

Step 1: Synthesis of 2,4-Dihydroxydeoxybenzoin

  • To a stirred solution of resorcinol (1.0 eq) and phenylacetic acid (1.0 eq) in anhydrous diethyl ether, add boron trifluoride diethyl etherate (BF₃·Et₂O) (2.5 eq) dropwise under a nitrogen atmosphere at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2,4-dihydroxydeoxybenzoin.

Step 2: Synthesis of 7-Hydroxyisoflavone

  • To a solution of 2,4-dihydroxydeoxybenzoin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add BF₃·Et₂O (4.0 eq) dropwise at 0°C.

  • Stir the mixture at 50°C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold 1M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude solid from ethanol to obtain pure 7-hydroxyisoflavone.

Step 3: Synthesis of this compound

  • Suspend 7-hydroxyisoflavone (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in dry acetone.

  • Add dimethyl sulfate (1.2 eq) dropwise to the suspension.

  • Reflux the mixture for 6 hours, monitoring the reaction progress by TLC.

  • After completion, filter the mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield this compound as a crystalline solid.

Chemical and Physical Properties

This compound is a stable compound under standard conditions. Its key physical and chemical properties are summarized below.

PropertyValueReference
IUPAC Name 7-methoxy-3-phenylchromen-4-one[1]
Molecular Formula C₁₆H₁₂O₃[1]
Molecular Weight 252.26 g/mol [1]
CAS Number 1621-56-3
Appearance White to off-white crystalline powder
Solubility DMF: 30 mg/ml; DMSO: 10 mg/ml

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Spectroscopy TypeKey Data and ObservationsReference
¹³C NMR Data available on public databases like PubChem.
Mass Spec. (GC-MS) Molecular Ion Peak (M⁺): m/z 251. Key fragments: m/z 150, 122.
Mass Spec. (MS-MS) Precursor [M+H]⁺: m/z 253.0859. Key Fragments: m/z 238.1, 197.1.
IR Spectroscopy Data available on databases like SpectraBase.
UV-Vis Absorption λmax ≈ 250 nm in Ethanol, Molar Absorptivity (ε) ≈ 27,200 M⁻¹cm⁻¹

Mass Spectrometry Fragmentation: The fragmentation of isoflavones in mass spectrometry is well-characterized. A common pathway is the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring. For this compound, fragmentation also involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Biological Activity and Signaling Pathways

This compound has garnered interest for its diverse biological activities, particularly its anti-inflammatory and metabolic regulatory effects. These actions are primarily mediated through its interaction with key cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

One of the most significant activities of this compound is its ability to suppress inflammation by inhibiting the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In response to inflammatory stimuli like IL-1β or LPS, 7-MIF prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as VCAM-1 and ICAM-1.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) ikk IKK Complex stimuli->ikk Activates ikb IκBα ikk->ikb Phosphorylates proteasome Proteasome Degradation ikb->proteasome Degraded p65 NF-κB (p65) p65_nuc p65 (Active) p65->p65_nuc Translocates ikb_p65 IκBα-p65 Complex (Inactive) ikb_p65->p65 Releases mif This compound mif->ikk Inhibits dna DNA p65_nuc->dna Binds genes Pro-inflammatory Gene Expression (ICAM-1, VCAM-1) dna->genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

Activation of AMPK Signaling Pathway

This compound is also known as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By activating AMPK, 7-MIF can influence various metabolic processes. AMPK activation typically occurs when cellular AMP:ATP ratios rise, indicating low energy status. Activated AMPK then phosphorylates downstream targets to switch off ATP-consuming anabolic pathways (like fatty acid synthesis) and switch on ATP-producing catabolic pathways (like glucose uptake and fatty acid oxidation).

Caption: this compound activates the AMPK signaling pathway.

Conclusion

This compound presents a molecule of significant interest due to its well-defined synthesis and potent biological activities. Its ability to modulate critical signaling pathways, such as NF-κB and AMPK, underscores its potential as a lead compound in the development of therapeutic agents for inflammatory diseases and metabolic disorders. The detailed synthetic protocols and comprehensive chemical data provided herein serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

7-Methoxyisoflavone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyisoflavone is a naturally occurring isoflavonoid that has garnered significant interest within the scientific community for its potential anabolic, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the principal natural sources of this compound and its analogs. It further details robust experimental protocols for the extraction, isolation, and purification of this compound from botanical matrices. Quantitative data on the yields of this compound and related methoxyflavones from various plant sources are systematically presented in tabular format for comparative analysis. Additionally, this guide elucidates the key signaling pathways modulated by this compound, primarily focusing on the activation of AMP-activated protein kinase (AMPK) and its potential influence on androgen receptor signaling. Visual representations of experimental workflows and signaling cascades are provided using Graphviz to facilitate a deeper understanding of the underlying processes.

Natural Sources of this compound

This compound and its derivatives are predominantly found in the plant kingdom, particularly within the Fabaceae (legume) and Zingiberaceae (ginger) families. Commercially significant sources include:

  • Soybeans (Glycine max): Soybeans are a primary dietary source of isoflavones, including daidzein and genistein, which can be metabolically converted to methoxylated forms.[1][2][3] While the direct concentration of this compound may be lower than its glycosidic precursors, soy remains a critical raw material for isoflavone extraction.[4][5]

  • Kaempferia parviflora (Black Ginger): The rhizomes of this plant are a rich source of various methoxyflavones, including 5,7-dimethoxyflavone. The extraction of these compounds has been a key focus of phytochemical research.

  • Pueraria lobata (Kudzu): The roots of the Kudzu plant contain a variety of isoflavones, including puerarin and daidzein. While specific quantitative data for this compound is less prevalent, the presence of its precursors makes it a noteworthy source.

  • Trifolium pratense (Red Clover): This plant is known to contain a diverse array of isoflavones and is another potential source for methoxylated derivatives.

  • Scutellaria baicalensis (Baikal Skullcap): This medicinal herb is also recognized as a source of various flavonoids, including methoxylated forms.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are generalized representations and may require optimization based on the specific plant matrix and desired purity.

Experimental Protocol: Maceration Extraction from Kaempferia parviflora

This protocol is adapted for the extraction of methoxyflavones from the dried rhizomes of Kaempferia parviflora.

  • Preparation of Plant Material: Grind the dried rhizomes of Kaempferia parviflora into a fine powder (approximately 40-60 mesh).

  • Maceration:

    • Weigh 100 g of the powdered plant material.

    • Suspend the powder in 1 L of 95% ethanol in a sealed container.

    • Agitate the mixture at room temperature for 72 hours using a magnetic stirrer or orbital shaker.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Repeat the extraction process on the residue twice more with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Solvent-Solvent Partitioning (Fractionation):

    • Resuspend the concentrated crude extract in a 1:1 mixture of methanol and water.

    • Perform liquid-liquid extraction sequentially with n-hexane, chloroform, and ethyl acetate. The this compound is expected to partition primarily into the chloroform and ethyl acetate fractions.

    • Evaporate the solvents from each fraction to yield the respective crude fractions.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) from Kaempferia parviflora

UAE can significantly reduce extraction time and improve efficiency.

  • Preparation of Plant Material: Prepare the plant material as described in the maceration protocol.

  • Ultrasonic Extraction:

    • Suspend 50 g of the powdered plant material in 500 mL of 95% ethanol.

    • Place the suspension in an ultrasonic bath and sonicate at a frequency of 40 kHz for 60 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration: Follow the filtration and concentration steps as outlined in the maceration protocol.

Experimental Protocol: Chromatographic Purification

The crude fractions obtained from extraction require further purification, typically using column chromatography followed by preparative HPLC or TLC.

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (70-230 mesh) in a suitable non-polar solvent (e.g., n-hexane).

    • Load the concentrated chloroform or ethyl acetate fraction onto the column.

    • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light.

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the pooled fractions using a preparative HPLC system equipped with a C18 column.

    • Use an isocratic or gradient mobile phase of methanol and water or acetonitrile and water.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Quantitative Data

The yield of this compound and related compounds can vary significantly depending on the plant source, geographical location, harvesting time, and the extraction method employed.

Table 1: Yield of 5,7-Dimethoxyflavone from Kaempferia parviflora using Maceration with Different Ethanol Concentrations.

Ethanol Concentration (v/v)Extraction TimeYield of 5,7-Dimethoxyflavone ( g/100 mL of concentrated extract)
25%7 days1.1
50%7 days2.14
75%7 days3.49
95%7 days48.10

Table 2: Isoflavone Content in Various Trifolium Species.

SpeciesBiochanin A (mg/g DW)Formononetin (mg/g DW)Genistein (mg/g DW)Daidzein (mg/g DW)
Trifolium pratense1.234.560.870.21
Trifolium medium0.983.120.650.15
Trifolium arvenseND0.05NDND

ND: Not Detected

Table 3: Isoflavone Content in Soybeans (Glycine max) and Kudzu (Pueraria lobata).

Plant SourceCompoundContent Range (mg/100g DW)
Soybeans (Glycine max)Total Isoflavones100 - 300
Daidzein40 - 120
Genistein50 - 150
Kudzu (Pueraria lobata)Puerarin1,000 - 2,000
Daidzein10 - 50

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

This compound is a known activator of AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK triggers a cascade of events aimed at restoring cellular energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.

The activation of AMPK by this compound can lead to:

  • Increased glucose uptake in muscle and other tissues.

  • Enhanced fatty acid oxidation.

  • Inhibition of cholesterol and triglyceride synthesis.

  • Modulation of downstream targets such as the mammalian target of rapamycin (mTOR).

Androgen Receptor (AR) Signaling Pathway

Preliminary evidence suggests that this compound may influence the androgen receptor signaling pathway. Isoflavones, in general, are known to interact with steroid hormone receptors due to their structural similarity to estrogens. The potential mechanisms of action of this compound on the AR pathway could include:

  • Direct binding to the androgen receptor: Acting as either an agonist or antagonist.

  • Modulation of enzymes involved in steroid metabolism: Potentially affecting the levels of endogenous androgens like testosterone.

  • Interference with AR co-regulators: Affecting the transcriptional activity of the receptor.

Further research is required to fully elucidate the precise interactions and downstream consequences of this compound on the AR signaling cascade.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Plant Material (e.g., K. parviflora rhizomes) grinding Grinding plant_material->grinding powder Fine Powder grinding->powder extraction Extraction (Maceration or UAE with Ethanol) powder->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract concentration Solvent Evaporation (Rotary Evaporator) crude_extract->concentration concentrated_extract Concentrated Crude Extract concentration->concentrated_extract fractionation Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) concentrated_extract->fractionation fractions Hexane, Chloroform, Ethyl Acetate Fractions fractionation->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography pooled_fractions Semi-purified Fractions column_chromatography->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathways

signaling_pathways cluster_ampk AMPK Signaling Pathway cluster_ar Androgen Receptor Signaling methoxyisoflavone_ampk This compound ampk AMPK methoxyisoflavone_ampk->ampk Activates mTOR mTOR ampk->mTOR Inhibits glucose_uptake ↑ Glucose Uptake ampk->glucose_uptake fa_oxidation ↑ Fatty Acid Oxidation ampk->fa_oxidation protein_synthesis ↓ Protein Synthesis mTOR->protein_synthesis methoxyisoflavone_ar This compound ar Androgen Receptor (AR) methoxyisoflavone_ar->ar Modulates? ar_translocation Nuclear Translocation ar->ar_translocation androgen Androgens (e.g., Testosterone) androgen->ar gene_expression Target Gene Expression ar_translocation->gene_expression

Caption: Putative signaling pathways modulated by this compound.

References

The Pharmacokinetics and Metabolism of 7-Methoxyisoflavone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available in vivo pharmacokinetic and metabolic data for 7-methoxyisoflavone are limited. This guide synthesizes available information on structurally related methoxyisoflavones to provide a probable profile for this compound, alongside established experimental protocols for isoflavone analysis. All data on related compounds are explicitly identified as such.

Introduction

This compound is a methoxylated isoflavone, a class of compounds belonging to the larger group of flavonoids. Isoflavones are of significant interest to the scientific community due to their potential biological activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its potential therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the likely pharmacokinetic profile and metabolic fate of this compound in vivo, based on data from structurally similar compounds. It also details the experimental methodologies required for such investigations.

The chemical structure of this compound consists of an isoflavone core with a methoxy group at the 7-position[1].

Pharmacokinetics of Structurally Related Methoxyisoflavones

Absorption

Following oral administration, methoxyflavones are generally absorbed, with maximal plasma concentrations (Cmax) reached within a few hours. For instance, in rats administered an extract containing various methoxyflavones, including DMF, the time to reach Cmax (Tmax) was between 1 to 2 hours[2]. Similarly, in mice given a single oral dose of 5,7-dimethoxyflavone, maximal concentrations in plasma were observed within 30 minutes[3]. However, the oral bioavailability of these compounds appears to be low, in the range of 1 to 4%[2].

Distribution

Once absorbed, methoxyflavones tend to distribute to various tissues. In a study with 5,7-dimethoxyflavone in mice, the compound was found to be most abundant in the gut, followed by the liver, kidney, brain, spleen, heart, lung, adipose tissue, and muscle[3]. The volume of distribution for 5,7-DMF was reported to be large, at 90.1 ± 62.0 L/kg, indicating extensive tissue distribution.

Metabolism

The metabolism of methoxyisoflavones is expected to involve Phase I and Phase II reactions. For the related compound, 5-methyl-7-methoxyisoflavone, the primary metabolic pathways are O-demethylation and hydroxylation. It is highly probable that this compound undergoes similar transformations. The methoxy group at the 7-position is a likely site for O-demethylation, which would yield the corresponding hydroxyisoflavone. Subsequent hydroxylation could occur on the aromatic rings.

Phase II metabolism typically involves the conjugation of the parent compound and its Phase I metabolites with glucuronic acid or sulfate. In rats, methoxyflavones are primarily eliminated as demethylated, sulfated, and glucuronidated products in the urine.

Excretion

Excretion of methoxyflavones and their metabolites occurs through both urine and feces. For several methoxyflavones studied in rats, the parent compounds were recovered in small amounts in both urine (0.79-3.10% of the dose) and feces (0.96-1.77% of the dose), with the majority of the dose being eliminated as metabolites.

Quantitative Pharmacokinetic Data for Structurally Related Methoxyflavones

The following table summarizes pharmacokinetic parameters for 5,7-dimethoxyflavone (DMF) from a study in mice, which may serve as an estimate for the behavior of this compound.

Parameter5,7-Dimethoxyflavone (in Mice)Reference
Dose10 mg/kg (oral)
Cmax (plasma)1870 ± 1190 ng/mL
Tmax (plasma)< 30 minutes
AUCt (plasma)532 ± 165 h*ng/mL
Terminal half-life3.40 ± 2.80 h
Volume of Distribution90.1 ± 62.0 L/kg
Clearance20.2 ± 7.5 L/h/kg

Metabolism of Methoxyisoflavones

The metabolism of isoflavones can be significantly influenced by gut microflora. For example, glycitein (7,4'-dihydroxy-6-methoxy-isoflavone) is metabolized by human gut microorganisms to various products, including dihydroglycitein and O-desmethylangolensin. This suggests that this compound could also be subject to metabolism by intestinal bacteria prior to absorption.

The primary hepatic metabolism of methoxyisoflavones likely involves cytochrome P450 enzymes for Phase I reactions (O-demethylation and hydroxylation) and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for Phase II conjugation reactions.

The following diagram illustrates the probable metabolic pathway of this compound.

Metabolic Pathway of this compound This compound This compound 7-Hydroxyisoflavone 7-Hydroxyisoflavone This compound->7-Hydroxyisoflavone O-demethylation (Phase I) Hydroxylated-7-methoxyisoflavone Hydroxylated-7-methoxyisoflavone This compound->Hydroxylated-7-methoxyisoflavone Hydroxylation (Phase I) Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates 7-Hydroxyisoflavone->Glucuronide/Sulfate Conjugates Conjugation (Phase II) Hydroxylated-7-methoxyisoflavone->Glucuronide/Sulfate Conjugates Conjugation (Phase II)

Probable metabolic pathway of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments in the pharmacokinetic and metabolic analysis of isoflavones.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of isoflavones.

  • Dosing: The compound can be administered orally (e.g., via gavage) or intravenously. For oral administration, the compound is often dissolved or suspended in a vehicle like polyethylene glycol or corn oil.

  • Sample Collection: Blood samples are collected at various time points post-dosing from the tail vein or via cannulation. Plasma is separated by centrifugation. Urine and feces are collected using metabolic cages. For tissue distribution studies, animals are euthanized at specific time points, and organs of interest are harvested.

Sample Preparation
  • Plasma: To extract isoflavones from plasma, a protein precipitation step is often employed, using solvents like methanol or acetonitrile. This is followed by centrifugation to remove precipitated proteins. Liquid-liquid extraction with a solvent such as ethyl acetate can also be used.

  • Urine: Urine samples may require enzymatic hydrolysis (e.g., with β-glucuronidase and sulfatase) to cleave conjugated metabolites back to their aglycone forms for total isoflavone quantification.

  • Tissues: Tissues are typically homogenized in a suitable buffer before extraction.

The following diagram outlines a general experimental workflow for pharmacokinetic analysis.

Experimental Workflow for Pharmacokinetic Analysis cluster_0 In Vivo Phase cluster_1 Sample Preparation cluster_2 Analytical Phase Dosing (Oral/IV) Dosing (Oral/IV) Blood/Urine/Feces Collection Blood/Urine/Feces Collection Dosing (Oral/IV)->Blood/Urine/Feces Collection Tissue Harvesting Tissue Harvesting Blood/Urine/Feces Collection->Tissue Harvesting Plasma Separation Plasma Separation Blood/Urine/Feces Collection->Plasma Separation Enzymatic Hydrolysis (Urine) Enzymatic Hydrolysis (Urine) Blood/Urine/Feces Collection->Enzymatic Hydrolysis (Urine) Tissue Homogenization Tissue Homogenization Tissue Harvesting->Tissue Homogenization Protein Precipitation / LLE Protein Precipitation / LLE Plasma Separation->Protein Precipitation / LLE LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation / LLE->LC-MS/MS Analysis Enzymatic Hydrolysis (Urine)->LC-MS/MS Analysis Tissue Homogenization->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

General workflow for in vivo pharmacokinetic studies.
Analytical Methods

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of isoflavones and their metabolites in biological matrices due to its high sensitivity and selectivity.

  • Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), with an acidifier like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Conclusion

While direct in vivo pharmacokinetic and metabolism data for this compound are scarce, a probable profile can be inferred from studies on structurally related methoxyisoflavones. It is likely that this compound is absorbed after oral administration, undergoes extensive tissue distribution, and is metabolized primarily through O-demethylation and hydroxylation, followed by conjugation. The oral bioavailability is expected to be low, and excretion of metabolites likely occurs via both urine and feces. The experimental protocols outlined in this guide provide a robust framework for conducting definitive in vivo studies to elucidate the precise pharmacokinetic and metabolic characteristics of this compound. Such studies are essential for the further development and evaluation of this compound for potential therapeutic applications.

References

An In-depth Technical Guide on the Anti-inflammatory Properties of 7-Methoxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyisoflavone, a naturally occurring isoflavone, has garnered scientific interest for its potential therapeutic applications, including its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its mechanisms of action, supported by in vitro and in vivo data. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathogenesis of a wide array of diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Isoflavones, a class of phytoestrogens found in various plants, have been investigated for their diverse pharmacological activities. This compound is a specific isoflavone derivative that has demonstrated potential as an anti-inflammatory agent. This document aims to consolidate the existing scientific knowledge on the anti-inflammatory properties of this compound, providing a technical resource for researchers and professionals in drug development.

Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including adhesion molecules (ICAM-1, VCAM-1) and cytokines.

This compound has been shown to suppress vascular endothelial inflammation by inhibiting the NF-κB signaling pathway[1]. Studies have demonstrated that pre-treatment with this compound can reverse IL-1β-induced NF-κB activation and the translocation of the p65 subunit to the nucleus in human umbilical vein endothelial cells (HUVECs)[1]. This inhibition leads to a significant reduction in the expression of downstream targets like ICAM-1 and VCAM-1, which are crucial for the adhesion of monocytes to endothelial cells—a key event in the inflammatory cascade[1].

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKKK MAPKKK MyD88->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK p38, JNK, ERK MAPKK->MAPK phosphorylates AP-1 AP-1 MAPK->AP-1 activates This compound This compound This compound->MAPKK inhibits phosphorylation DNA DNA AP-1->DNA binds Pro-inflammatory Genes COX-2, iNOS, Cytokines DNA->Pro-inflammatory Genes transcribes Experimental_Workflow cluster_invitro In Vitro Assay cluster_analysis Analysis A 1. Culture HUVECs to confluence B 2. Pre-treat with this compound A->B C 3. Stimulate with IL-1β B->C D 4. Harvest cells C->D E RT-qPCR for mRNA expression (ICAM-1, VCAM-1) D->E F Western Blot for protein expression (ICAM-1, VCAM-1) D->F

References

7-Methoxyisoflavone: A Potential Therapeutic Agent for Atopic Dermatitis by Modulation of Key Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Atopic dermatitis (AD), a chronic inflammatory skin disease, presents a significant therapeutic challenge. Recent preclinical research has identified 7-Methoxyisoflavone (7-Met), a natural flavonoid compound derived from soy isoflavones, as a promising candidate for the treatment of AD. This technical guide provides an in-depth analysis of the therapeutic effects of 7-Met, focusing on its mechanism of action in modulating key signaling pathways and reducing the inflammatory cascade characteristic of atopic dermatitis.

Quantitative Data Summary

The therapeutic efficacy of this compound has been demonstrated in murine models of atopic dermatitis induced by fluorescein isothiocyanate (FITC) and oxazolone (OXZ). The data presented below summarizes the key findings from these preclinical studies, highlighting the potential of 7-Met in ameliorating AD symptoms.

Table 1: Effects of this compound on Atopic Dermatitis-like Symptoms in Murine Models [1][2]

ParameterFITC-induced AD ModelOXZ-induced AD Model
Ear Thickness DecreasedDecreased
Spleen Index DecreasedDecreased
Mast Cell Activation DecreasedDecreased
Neutrophil Infiltration DecreasedNot specified
Serum IgE Levels DecreasedDecreased

Table 2: Effects of this compound on Cytokine Production in Murine Models of Atopic Dermatitis [1][2][3]

Cytokine ClassSpecific CytokinesFITC-induced AD ModelOXZ-induced AD Model
Th1 Cytokines IFN-γReduced productionNot specified
Th2 Cytokines TSLPDownregulated secretionNot specified
Th17 Cytokines Not specifiedReduced productionReduced production

Experimental Protocols

The following section details the methodologies employed in the preclinical evaluation of this compound for atopic dermatitis.

1. Animal Models of Atopic Dermatitis:

  • FITC-Induced Atopic Dermatitis: Female BALB/c mice were sensitized by the application of FITC solution to the shaved abdomen. After a challenge with FITC on the dorsal side of the ears, the mice exhibited AD-like symptoms.

  • Oxazolone (OXZ)-Induced Atopic Dermatitis: Female BALB/c mice were sensitized with an OXZ solution on the shaved abdomen. A subsequent challenge with OXZ on the ears induced an AD-like inflammatory response.

2. Treatment Administration:

  • Topical treatment with this compound was applied to the ears of the mice in both the FITC and OXZ-induced AD models.

3. Evaluation of Therapeutic Effects:

  • Clinical Severity: Ear thickness was measured as an indicator of inflammation and swelling. The spleen index (spleen weight/body weight) was also determined.

  • Histological Analysis: Ear tissue samples were collected for histological examination to assess mast cell activation and neutrophil infiltration.

  • Immunological Analysis: Serum IgE levels were measured by enzyme-linked immunosorbent assay (ELISA).

  • Gene Expression Analysis: RNA sequencing (RNA-seq) followed by Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) analysis was performed to study global changes in gene expression in the skin lesions.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating multiple key signaling pathways involved in the pathogenesis of atopic dermatitis. The diagrams below illustrate the proposed mechanisms of action in the two different preclinical models.

FITC_Model_Pathway cluster_extracellular Extracellular cluster_cell Keratinocyte FITC FITC NF_kB_Pathway NF-κB Pathway FITC->NF_kB_Pathway TSLP_Secretion TSLP Secretion NF_kB_Pathway->TSLP_Secretion Th1_Th2_Balance Th1/Th2 Balance TSLP_Secretion->Th1_Th2_Balance regulates Th1_Cytokines Reduced Th1 Cytokine Production Th1_Th2_Balance->Th1_Cytokines 7_Met This compound 7_Met->NF_kB_Pathway inactivates

Mechanism of this compound in FITC-induced atopic dermatitis.

In the FITC-induced atopic dermatitis model, this compound was found to inactivate the NF-κB signaling pathway. This inactivation leads to a downregulation of thymic stromal lymphopoietin (TSLP) secretion, a key cytokine involved in the initiation of the allergic inflammatory cascade. By modulating TSLP, 7-Met helps to regulate the Th1/Th2 balance and reduces the production of Th1 cytokines, thereby ameliorating the inflammatory response.

OXZ_Model_Pathway cluster_extracellular_oxz Extracellular cluster_cell_oxz Immune Cell OXZ OXZ MAPKs_AP1_Signaling MAPKs-AP1 Signaling OXZ->MAPKs_AP1_Signaling Th17_Chemokines Th17-related Chemokine Production MAPKs_AP1_Signaling->Th17_Chemokines Inflammation_Reduction Reduced Inflammation Th17_Chemokines->Inflammation_Reduction 7_Met_OXZ This compound 7_Met_OXZ->MAPKs_AP1_Signaling inhibits

Mechanism of this compound in OXZ-induced atopic dermatitis.

In the oxazolone-induced atopic dermatitis model, the anti-inflammatory effect of this compound is primarily achieved through the inhibition of Th17-related chemokine production. This is mediated by the inhibition of the MAPKs-AP1 signaling pathway. By targeting this pathway, 7-Met effectively reduces the production of chemokines that attract Th17 cells to the site of inflammation, thus mitigating the inflammatory response.

Experimental_Workflow Induction Induction of Atopic Dermatitis (FITC or OXZ) Treatment Topical Application of This compound Induction->Treatment Evaluation Evaluation of Therapeutic Effects Treatment->Evaluation Clinical Clinical Severity Assessment (Ear Thickness, Spleen Index) Evaluation->Clinical Histological Histological Analysis (Mast Cell, Neutrophil Infiltration) Evaluation->Histological Immunological Immunological Analysis (Serum IgE) Evaluation->Immunological Gene Gene Expression Analysis (RNA-seq, KEGG, GO) Evaluation->Gene Outcome Amelioration of Atopic Dermatitis Symptoms Clinical->Outcome Histological->Outcome Immunological->Outcome Gene->Outcome

General experimental workflow for evaluating this compound.

Conclusion

The preclinical evidence strongly suggests that this compound holds significant therapeutic potential for the treatment of atopic dermatitis. Its ability to modulate multiple inflammatory pathways, including the NF-κB and MAPK signaling cascades, leading to a reduction in key inflammatory mediators, positions it as a compelling candidate for further drug development. The data indicates that 7-Met can alleviate the clinical symptoms of AD by targeting the underlying immunological dysregulation. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into a novel therapeutic strategy for patients with atopic dermatitis.

References

5-methyl-7-methoxyisoflavone structural and chemical information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-7-methoxyisoflavone is a synthetic isoflavone derivative that has garnered attention in the scientific community for its potential biological activities, including anabolic, anti-aromatase, and anti-inflammatory effects. This technical guide provides a detailed overview of its structural and chemical properties, purported biological activities with underlying signaling pathways, and known metabolic fate. The information is presented to support further research and development efforts related to this compound.

Structural and Chemical Information

5-Methyl-7-methoxyisoflavone is a white to off-white crystalline powder.[1] It is a synthetic derivative of isoflavones, which are naturally occurring phytoestrogens.[1] The addition of a methyl group at the C5 position and a methoxy group at the C7 position distinguishes it from naturally occurring isoflavones.[1]

PropertyDataReferences
IUPAC Name 7-methoxy-5-methyl-3-phenylchromen-4-one[2][3]
Synonyms Methoxyisoflavone, 5-Methyl-7-methoxy-3-phenyl-4H-1-benzopyran-4-one
CAS Number 82517-12-2
Chemical Formula C₁₇H₁₄O₃
Molecular Weight 266.29 g/mol
Melting Point 116-120 °C
Appearance White to off-white solid/crystalline powder
Solubility Insoluble in water. Soluble in DMSO (53 mg/mL).
SMILES CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)OC

Biological Activities and Signaling Pathways

5-Methyl-7-methoxyisoflavone has been investigated for several biological activities, primarily in the context of sports nutrition and as a potential therapeutic agent. However, the clinical evidence supporting its efficacy in humans is currently limited and debated.

Purported Anabolic Activity

5-Methyl-7-methoxyisoflavone has been marketed as a non-steroidal anabolic agent, with claims of increasing lean muscle mass and endurance. The proposed mechanism involves increased protein synthesis and retention of nitrogen, calcium, and potassium. Some animal studies have suggested anabolic properties, including increased protein synthesis and decreased cortisol levels. However, a study in resistance-trained males did not find significant effects on training adaptations, muscle mass, or levels of testosterone and cortisol.

A general protocol to assess the direct effects of 5-methyl-7-methoxyisoflavone on muscle protein synthesis in vitro would involve the following steps:

  • Cell Culture: Murine C2C12 myoblasts are cultured and differentiated into myotubes.

  • Treatment: Differentiated myotubes are treated with varying concentrations of 5-methyl-7-methoxyisoflavone dissolved in a suitable solvent (e.g., DMSO), alongside a vehicle control.

  • Protein Synthesis Measurement: The rate of protein synthesis is measured using techniques such as the surface sensing of translation (SUnSET) method, which involves the incorporation of puromycin into newly synthesized peptides, or by measuring the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into total cellular protein.

  • Analysis: Puromycin or radiolabel incorporation is quantified using western blotting and immunodetection or scintillation counting, respectively. Results are normalized to total protein content.

Aromatase Inhibition

5-Methyl-7-methoxyisoflavone is reported to be an inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens to estrogens. This activity is of interest for its potential to modulate estrogen levels.

A common method to evaluate aromatase inhibition in vitro is as follows:

  • Enzyme Source: Recombinant human aromatase enzyme is used.

  • Substrate: A fluorogenic substrate, such as 7-methoxy-4-(trifluoromethyl)coumarin (MFC), is used. Aromatase converts this substrate into a fluorescent product.

  • Inhibition Assay: The enzyme is incubated with the substrate in the presence of varying concentrations of 5-methyl-7-methoxyisoflavone. A known aromatase inhibitor (e.g., letrozole) is used as a positive control.

  • Fluorescence Measurement: The fluorescence of the product is measured over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.

NF-κB Inhibition

5-Methyl-7-methoxyisoflavone has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor involved in inflammatory responses.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / IL-1β Receptor TNFR / IL-1R Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Inhibitor 5-Methyl-7-Methoxyisoflavone Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces

Caption: Proposed mechanism of NF-κB pathway inhibition.

To confirm NF-κB inhibition, a luciferase reporter assay is commonly employed:

  • Cell Line: A cell line (e.g., HEK293) is stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment: The cells are pre-treated with various concentrations of 5-methyl-7-methoxyisoflavone or a vehicle control.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), to induce the signaling cascade.

  • Luciferase Assay: After a defined incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB transcriptional activity, is measured using a luminometer.

  • Data Analysis: The luminescence signals are normalized to a control (e.g., a co-transfected Renilla luciferase reporter) to account for variations in cell number and transfection efficiency. The inhibitory effect of 5-methyl-7-methoxyisoflavone is determined by the reduction in luciferase activity compared to the stimulated control.

Metabolism

The in vivo metabolism of 5-methyl-7-methoxyisoflavone has been investigated, revealing that it undergoes Phase I biotransformation reactions. The primary metabolic pathways are O-demethylation of the methoxy group and hydroxylation of the B-ring. These modifications can occur in different sequences, leading to the formation of several metabolites.

Metabolism Parent 5-Methyl-7-Methoxyisoflavone Metabolite1 5-Methyl-7-Hydroxyisoflavone (O-Demethylation) Parent->Metabolite1 O-Demethylation Metabolite2 Monohydroxylated 5-Methyl-7-Methoxyisoflavone Parent->Metabolite2 Hydroxylation Metabolite3 Monohydroxylated 5-Methyl-7-Hydroxyisoflavone Metabolite1->Metabolite3 Hydroxylation Excretion Urinary Excretion (as conjugates) Metabolite1->Excretion Metabolite2->Metabolite3 O-Demethylation Metabolite4 Dihydroxylated 5-Methyl-7-Methoxyisoflavone Metabolite2->Metabolite4 Hydroxylation Metabolite2->Excretion Metabolite5 Dihydroxylated 5-Methyl-7-Hydroxyisoflavone Metabolite3->Metabolite5 Hydroxylation Metabolite3->Excretion Metabolite4->Metabolite5 O-Demethylation Metabolite4->Excretion Metabolite5->Excretion

Caption: Metabolic pathways of 5-methyl-7-methoxyisoflavone.

The identification and characterization of metabolites are typically performed using advanced analytical techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS):

  • Sample Collection: Urine or plasma samples are collected from subjects following the administration of 5-methyl-7-methoxyisoflavone.

  • Sample Preparation: Samples undergo enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites, followed by liquid-liquid or solid-phase extraction to isolate the metabolites.

  • UPLC Separation: The extracted samples are injected into a UPLC system equipped with a suitable column (e.g., C18) to separate the parent compound and its metabolites based on their physicochemical properties. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile) is typically used.

  • Q-TOF-MS Detection: The eluent from the UPLC is introduced into the electrospray ionization (ESI) source of a Q-TOF mass spectrometer. Data is acquired in both full scan MS and tandem MS (MS/MS) modes to obtain accurate mass measurements and fragmentation patterns of the parent compound and its metabolites.

  • Data Analysis: The acquired data is processed to identify potential metabolites based on their accurate mass, retention time, and characteristic fragmentation patterns compared to the parent compound.

Conclusion

5-Methyl-7-methoxyisoflavone is a synthetic isoflavone with a range of reported biological activities that warrant further investigation. While it has been marketed for its anabolic effects, the scientific evidence in humans remains inconclusive. Its potential as an aromatase and NF-κB inhibitor suggests therapeutic possibilities that require more rigorous preclinical and clinical evaluation. This guide provides a foundational overview of the current knowledge on 5-methyl-7-methoxyisoflavone to aid researchers and drug development professionals in designing future studies to fully elucidate its pharmacological profile and potential applications.

References

Methoxyisoflavone: A Technical Guide to its Anabolic and Muscle-Building Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyisoflavone (5-methyl-7-methoxy-isoflavone) has been marketed as a potent anabolic agent capable of promoting muscle growth and enhancing athletic performance without the androgenic side effects associated with traditional anabolic steroids. This technical guide provides an in-depth review of the scientific evidence concerning the purported muscle-building properties of methoxyisoflavone. It synthesizes findings from foundational patent literature and contrasts them with contemporary clinical trials. Detailed experimental protocols from key studies are presented, and quantitative data on body composition and performance metrics are summarized in tabular format for critical evaluation. Furthermore, this guide explores the potential molecular mechanisms of action, drawing upon the broader understanding of isoflavone signaling in skeletal muscle. Through a comprehensive analysis of the available data, this document aims to offer a clear and evidence-based perspective on the true anabolic potential of methoxyisoflavone for professionals in the fields of research, science, and drug development.

Introduction

5-methyl-7-methoxy-isoflavone is a synthetic isoflavone, a class of compounds that are structurally similar to estrogens and are found naturally in sources like soybeans. The initial interest in methoxyisoflavone as an anabolic agent stemmed from a U.S. patent filed in the late 1970s, which claimed significant muscle-building and performance-enhancing effects in animals. These claims led to the marketing of methoxyisoflavone as a non-steroidal anabolic supplement. However, the initial enthusiasm has been met with skepticism due to a lack of robust supporting evidence from well-controlled human clinical trials. This guide will critically examine the evidence from both the foundational patent and subsequent scientific scrutiny.

Preclinical Evidence and Original Claims

The primary basis for the anabolic claims of methoxyisoflavone originates from U.S. Patent 4,163,746, filed by Feuer et al. in 1977. The patent describes animal studies suggesting that 5-methyl-7-methoxy-isoflavone promotes weight gain, primarily through an increase in lean muscle mass.

Experimental Protocols from U.S. Patent 4,163,746

The patent details experiments conducted on livestock and poultry to assess the anabolic effects of methoxyisoflavone.

  • Animal Models: The studies utilized various animal models, including chickens and pigs, to evaluate the impact of methoxyisoflavone on growth and body composition.

  • Dosage and Administration: Methoxyisoflavone was administered as a feed additive at varying concentrations. For instance, in one study, it was added to chicken fodder at a concentration of 20 mg per kilogram of feed.

  • Duration: The experimental periods ranged from several weeks to months to observe significant changes in body weight and composition.

  • Outcome Measures: The primary endpoint was the change in body weight. The patent also claims that the observed weight gain was predominantly in the form of lean muscle mass rather than fat, although specific methodologies for this determination are not extensively detailed.

Quantitative Data from U.S. Patent 4,163,746

The patent reports significant increases in body weight in the animals treated with methoxyisoflavone compared to control groups.

Animal ModelMethoxyisoflavone DoseDurationReported Outcome
Broiler Chickens20 mg/kg of feed56 days8-10% increase in body weight compared to control
PigsNot specifiedNot specifiedIncreased lean mass and reduced backfat thickness

Clinical Evaluation in Humans

In contrast to the claims in the patent literature, a key human clinical trial conducted by Wilborn et al. (2006) investigated the effects of methoxyisoflavone supplementation in resistance-trained males and found no significant anabolic effects.

Experimental Protocol: Wilborn et al. (2006)

This study employed a rigorous, double-blind, placebo-controlled design to assess the efficacy of methoxyisoflavone.

  • Participants: Forty-five resistance-trained males were recruited for the study.

  • Supplementation Protocol: Participants were randomly assigned to one of four groups: placebo, 800 mg/day of methoxyisoflavone, 200 mg/day of 20-hydroxyecdysone, or 1000 mg/day of a sulfo-polysaccharide complex. The supplementation period was 8 weeks.

  • Resistance Training Program: All participants followed a structured, supervised resistance training program for the duration of the study. The program was designed to induce muscle hypertrophy and strength gains.

  • Outcome Measures: A comprehensive battery of tests was conducted at baseline, 4 weeks, and 8 weeks, including:

    • Body composition analysis using dual-energy X-ray absorptiometry (DEXA) to measure fat-free mass and fat mass.

    • One-repetition maximum (1-RM) strength tests for bench press and leg press.

    • Muscle endurance tests.

    • Anaerobic power assessment.

    • Blood analysis for markers of anabolic and catabolic status, including total and free testosterone, and cortisol.

Quantitative Data from Wilborn et al. (2006)

The study found no statistically significant differences between the methoxyisoflavone group and the placebo group for any of the measured outcomes.

Table 1: Body Composition Changes (Mean ± SD)

GroupFat-Free Mass (kg) - Change from BaselineFat Mass (kg) - Change from Baseline
Methoxyisoflavone (n=11)+1.3 ± 1.8-0.9 ± 1.5
Placebo (n=12)+1.5 ± 1.4-0.8 ± 1.3
p-value> 0.05> 0.05

Table 2: Strength Changes (Mean ± SD)

GroupBench Press 1-RM (kg) - Change from BaselineLeg Press 1-RM (kg) - Change from Baseline
Methoxyisoflavone (n=11)+8.9 ± 6.4+35.5 ± 20.9
Placebo (n=12)+9.1 ± 5.9+38.6 ± 22.7
p-value> 0.05> 0.05

Table 3: Hormonal Profile Changes (Mean ± SD)

GroupFree Testosterone (pg/mL) - Change from BaselineCortisol (µg/dL) - Change from Baseline
Methoxyisoflavone (n=11)+1.2 ± 3.4-0.5 ± 4.1
Placebo (n=12)+0.8 ± 2.9-1.1 ± 3.8
p-value> 0.05> 0.05

Proposed Mechanisms of Action

The precise molecular mechanisms by which methoxyisoflavone might exert anabolic effects have not been definitively elucidated. However, based on the known activities of other isoflavones, several potential pathways have been proposed.

Estrogen Receptor Modulation

Isoflavones are structurally similar to estrogen and can bind to estrogen receptors (ERs), specifically ERβ, which is found in skeletal muscle. This interaction could potentially trigger downstream signaling cascades that influence muscle protein synthesis.

Estrogen_Receptor_Pathway Methoxyisoflavone Methoxyisoflavone ERb Estrogen Receptor β (ERβ) Methoxyisoflavone->ERb Binds Nucleus Nucleus ERb->Nucleus Translocates to ERE Estrogen Response Element (ERE) ERb->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Protein_Synthesis ↑ Muscle Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to

Proposed Estrogen Receptor β Signaling Pathway for Methoxyisoflavone.
IGF-1 Signaling Pathway

Some research on other isoflavones suggests they may influence the Insulin-like Growth Factor-1 (IGF-1) signaling pathway, a critical regulator of muscle growth. By potentially increasing IGF-1 expression or sensitivity, methoxyisoflavone could theoretically activate downstream anabolic signaling.

IGF1_Pathway Methoxyisoflavone Methoxyisoflavone IGF1R IGF-1 Receptor Methoxyisoflavone->IGF1R Potentially influences PI3K PI3K IGF1R->PI3K Activates Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis ↑ Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes Myostatin Myostatin Myostatin->Akt Inhibits

Hypothesized Influence of Methoxyisoflavone on the IGF-1 Signaling Pathway.
Experimental Workflow for Investigating Anabolic Properties

To rigorously assess the anabolic potential of a compound like methoxyisoflavone, a multi-faceted experimental approach is necessary, combining in vitro and in vivo studies.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Animal Model cluster_2 Human Clinical Trial C2C12 C2C12 Myoblast Culture Differentiation Differentiation into Myotubes C2C12->Differentiation Treatment Treatment with Methoxyisoflavone Differentiation->Treatment Analysis Analysis: - Myotube diameter - Protein synthesis assays - Gene expression (e.g., MyoD, Myogenin) Treatment->Analysis Animal_Model Rodent Model (e.g., rats, mice) Analysis->Animal_Model Inform Supplementation Methoxyisoflavone Supplementation + Resistance Exercise Mimicry Animal_Model->Supplementation Body_Comp Body Composition Analysis (e.g., DEXA, muscle weight) Supplementation->Body_Comp Muscle_Physiology Muscle Physiology Assessment (e.g., grip strength, fiber type analysis) Supplementation->Muscle_Physiology Human_Trial Double-Blind, Placebo-Controlled Trial in Resistance-Trained Individuals Muscle_Physiology->Human_Trial Inform Human_Supplementation Methoxyisoflavone Supplementation + Standardized Training Protocol Human_Trial->Human_Supplementation Human_Body_Comp Body Composition (DEXA) Human_Supplementation->Human_Body_Comp Human_Strength Strength & Performance Testing Human_Supplementation->Human_Strength Human_Hormones Hormonal Profiling Human_Supplementation->Human_Hormones

A Comprehensive Experimental Workflow for Evaluating Anabolic Compounds.

Conclusion

The assertion that methoxyisoflavone is an effective anabolic agent for muscle growth is not supported by robust scientific evidence in humans. The initial claims, originating from patent literature and based on animal studies, have been contradicted by a well-controlled clinical trial in resistance-trained males, which demonstrated no significant benefits in terms of muscle mass, strength, or hormonal status. While the proposed mechanisms of action involving estrogen receptor modulation and the IGF-1 pathway are theoretically plausible for isoflavones in general, there is a lack of direct evidence for 5-methyl-7-methoxy-isoflavone specifically.

For researchers, scientists, and drug development professionals, methoxyisoflavone serves as a case study in the importance of rigorous, placebo-controlled human trials to validate preclinical findings and marketing claims. Future research, if any, should focus on elucidating the specific molecular interactions of methoxyisoflavone in skeletal muscle cells to determine if any potential for anabolic activity exists, and if so, under what conditions. Based on the current body of evidence, methoxyisoflavone cannot be recommended as an effective muscle-building supplement.

7-Methoxyisoflavone and Estrogenic Activity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the estrogenic and anti-estrogenic properties of various isoflavones. However, direct quantitative data and detailed experimental studies on the specific estrogenic activity of 7-methoxyisoflavone are notably scarce in publicly available research. Therefore, this technical guide provides a comprehensive overview of the methodologies used to assess estrogenic activity and summarizes findings for structurally related isoflavones to offer a predictive context for this compound.

Introduction to Isoflavones and Estrogenic Activity

Isoflavones are a class of phytoestrogens, plant-derived compounds that are structurally similar to the human hormone 17β-estradiol.[1] This structural similarity allows them to bind to estrogen receptors (ERs), primarily ERα and ERβ, and modulate estrogenic activity.[1] The nature of this modulation can be agonistic (mimicking estrogen), antagonistic (blocking estrogen), or selective, with varying effects in different tissues.[2] The estrogenic potential of isoflavones is a subject of intense research due to their potential therapeutic applications in hormone-dependent conditions.[1][3]

Assessment of Estrogenic Activity: Experimental Protocols

The estrogenic activity of a compound is typically evaluated through a series of in vitro and in vivo assays.

In Vitro Assays

2.1.1. Estrogen Receptor Binding Assays

These assays directly measure the affinity of a test compound for ERα and ERβ. A common method is a competitive binding assay where the compound's ability to displace radiolabeled 17β-estradiol from the receptor is quantified.

  • Protocol Outline:

    • Preparation of ERs: Recombinant human ERα and ERβ are used.

    • Incubation: A constant concentration of radiolabeled estradiol is incubated with the ERs in the presence of varying concentrations of the test compound (e.g., this compound).

    • Separation: The receptor-bound and free radiolabeled estradiol are separated.

    • Quantification: The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the radiolabeled estradiol binding (IC50) is calculated.

    • Relative Binding Affinity (RBA): The RBA is calculated by comparing the IC50 of the test compound to that of unlabeled 17β-estradiol.

2.1.2. Cell Proliferation Assays (E-SCREEN)

The E-SCREEN (Estrogen-SCREEN) assay utilizes estrogen-sensitive breast cancer cell lines, most commonly MCF-7 cells, which proliferate in response to estrogenic compounds.

  • Protocol Outline:

    • Cell Culture: MCF-7 cells are cultured in a steroid-free medium to establish a baseline proliferation rate.

    • Treatment: Cells are exposed to various concentrations of the test compound. 17β-estradiol is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.

    • Incubation: Cells are incubated for a defined period (e.g., 6 days).

    • Quantification of Proliferation: Cell number is determined using methods like the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

    • Data Analysis: A dose-response curve is generated to determine the proliferative effect (PE) and the concentration that produces the maximal effect.

2.1.3. Reporter Gene Assays

These assays measure the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen response element (ERE).

  • Protocol Outline:

    • Cell Lines: Stably transfected cell lines (e.g., HeLa or MCF-7) are used. These cells contain a reporter construct with an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase) and express ERα and/or ERβ.

    • Treatment: Cells are treated with the test compound at various concentrations.

    • Incubation: Cells are incubated to allow for gene transcription and protein expression.

    • Measurement of Reporter Activity: The activity of the reporter enzyme (e.g., luminescence for luciferase) is measured.

    • Data Analysis: The fold induction of reporter activity compared to the vehicle control is calculated to determine the estrogenic potency of the compound.

In Vivo Assays

2.2.1. Uterotrophic Assay

The uterotrophic assay is the standard in vivo test for assessing estrogenic activity in rodents. It measures the increase in uterine weight in immature or ovariectomized female rats or mice following exposure to a test compound.

  • Protocol Outline:

    • Animal Model: Immature or ovariectomized female rodents are used to minimize the influence of endogenous estrogens.

    • Administration: The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection.

    • Necropsy: On the fourth day, the animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).

    • Data Analysis: The uterine weight is normalized to the animal's body weight. A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Estrogenic Activity of Structurally Related Isoflavones

While data for this compound is lacking, studies on other methoxylated and hydroxylated isoflavones provide insights into potential structure-activity relationships.

  • Hydroxylation: The presence and position of hydroxyl groups on the isoflavone backbone are critical for estrogenic activity. Hydroxyl groups at the 4' and 7 positions are particularly important for binding to estrogen receptors.

  • Methoxylation: Methoxy groups, as in this compound, generally reduce the binding affinity for estrogen receptors compared to their hydroxylated counterparts. However, some methoxylated isoflavones can be metabolized in vivo to hydroxylated forms, which may then exhibit estrogenic activity. For instance, biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) shows estrogenic effects, which are partly attributed to its demethylation to the more potent genistein.

Table 1: Estrogenic Activity of Selected Isoflavones

IsoflavoneAssay TypeCell Line/Animal ModelEndpointResult
Genistein ER Binding AssayRecombinant Human ERα/ERβRBAPreferential binding to ERβ
Cell ProliferationMCF-7Increased cell numberPotent estrogenic activity
Reporter Gene AssayMCF-7-ERE-LucLuciferase inductionEC50 of 4.15 µM
Daidzein ER Binding AssayRecombinant Human ERα/ERβRBALower affinity than genistein
Reporter Gene AssayMCF-7-ERE-LucLuciferase inductionEC50 of 0.18 µM
Biochanin A Reporter Gene AssayMCF-7-ERE-LucLuciferase inductionEC50 of 0.89 µM

Signaling Pathways and Visualizations

The estrogenic effects of isoflavones are mediated through the estrogen receptor signaling pathway. Upon binding to ERs in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it binds to EREs on target genes, initiating transcription. Non-genomic pathways involving membrane-associated ERs can also be activated, leading to rapid cellular responses.

Generalized Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP_complex ER HSP Estrogen->ER_HSP_complex Binds to ER ER ER Activated_ER_dimer ER ER ER->Activated_ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP_complex->ER HSP Dissociation ERE Estrogen Response Element Activated_ER_dimer->ERE Binds to ERE Activated_ER_dimer->ERE Translocation Gene_Transcription Gene_Transcription ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Protein_Synthesis Protein_Synthesis mRNA->Protein_Synthesis Leads to Cellular_Response Cellular_Response Protein_Synthesis->Cellular_Response Results in

Caption: Generalized Estrogen Receptor Signaling Pathway.

Experimental Workflow for In Vitro Estrogenic Activity Assessment

EstrogenicActivityWorkflow cluster_assays In Vitro Assays cluster_endpoints Endpoints ER_Binding ER Binding Assay Binding_Affinity Binding Affinity (IC50, RBA) ER_Binding->Binding_Affinity Cell_Proliferation Cell Proliferation (E-SCREEN) Proliferative_Effect Proliferative Effect (PE, EC50) Cell_Proliferation->Proliferative_Effect Reporter_Gene Reporter Gene Assay Transcriptional_Activation Transcriptional Activation (Fold Induction) Reporter_Gene->Transcriptional_Activation Conclusion Assessment of Estrogenic Potential Binding_Affinity->Conclusion Proliferative_Effect->Conclusion Transcriptional_Activation->Conclusion Test_Compound This compound Test_Compound->ER_Binding Test_Compound->Cell_Proliferation Test_Compound->Reporter_Gene

Caption: In Vitro Estrogenic Activity Assessment Workflow.

Conclusion and Future Directions

The estrogenic activity of this compound remains an area with a significant knowledge gap. While the methodologies to thoroughly characterize its effects are well-established, dedicated studies are required. Future research should focus on:

  • Quantitative in vitro studies: Determining the binding affinity of this compound for ERα and ERβ, and its dose-dependent effects in cell proliferation and reporter gene assays.

  • In vivo studies: Conducting uterotrophic assays to confirm its estrogenic or anti-estrogenic effects in a whole-organism model.

  • Metabolism studies: Investigating whether this compound is metabolized to more active hydroxylated compounds in vivo.

Such studies are crucial to elucidate the potential of this compound as a modulator of estrogen signaling and to inform its potential applications in research and drug development.

References

7-Methoxyisoflavone as a Potent Inhibitor of the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, and cell survival. Its dysregulation is a hallmark of numerous inflammatory diseases and cancers, making it a prime therapeutic target. 7-Methoxyisoflavone, a naturally occurring flavonoid, has emerged as a significant inhibitor of the NF-κB signaling cascade. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its inhibitory effects. It details the compound's ability to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering the active NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation. This guide summarizes key quantitative data from in vitro and in vivo studies, presents detailed protocols for essential experimental assays, and visualizes complex pathways and workflows to support researchers, scientists, and drug development professionals in this field.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB family of transcription factors comprises several Rel proteins, including p65 (RelA), c-Rel, RelB, p50 (NF-κB1), and p52 (NF-κB2), which form various homo- and heterodimers.[1] In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with a family of inhibitory proteins known as IκBs, with IκBα being the most prominent.[1]

The canonical NF-κB pathway is activated by a wide range of stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (e.g., LPS).[2][3] These stimuli trigger the activation of the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO.[4] IKKβ plays a crucial role in the canonical pathway by phosphorylating IκBα on specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization signal (NLS) on the p65 subunit, leading to the rapid translocation of the active p65/p50 heterodimer into the nucleus. Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter regions of target genes, driving the transcription of hundreds of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.

This compound: A Natural Flavonoid with Anti-Inflammatory Potential

This compound (7-Mif), also known as 7-methoxy-3-phenyl-4H-chromen-4-one, is a derivative of soy isoflavones. As a member of the flavonoid class of natural compounds, it has been investigated for various biological activities. Preclinical research has increasingly pointed towards its potent anti-inflammatory properties, which are largely attributed to its ability to modulate key signaling pathways pivotal in the inflammatory response, most notably the NF-κB pathway.

Core Mechanism: Inhibition of NF-κB Activation by this compound

Research indicates that this compound's primary anti-inflammatory mechanism is the targeted disruption of the canonical NF-κB signaling pathway. It acts upstream of NF-κB nuclear translocation by preventing the degradation of the inhibitory protein IκBα.

Upon stimulation with agents like IL-1β, this compound treatment leads to a decrease in the phosphorylation of IκBα. By inhibiting this crucial phosphorylation step, the compound effectively reverses the degradation of IκBα. This stabilization of IκBα ensures that the NF-κB p65/p50 dimer remains sequestered in the cytoplasm. Consequently, this compound suppresses the translocation of the active p65 subunit into the nucleus, a critical step for NF-κB-mediated gene transcription. This inhibitory action has been demonstrated to reverse IL-1β-induced NF-κB activation and attenuate inflammatory injury in animal models.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., IL-1β, LPS) IKK IKK Complex Stimulus->IKK Activates p65_p50_IkBa p65/p50-IκBα (Inactive) IKK->p65_p50_IkBa Phosphorylates IκBα p65_p50 p65/p50 (Active) p65_p50_IkBa->p65_p50 Releases IkBa_p P-IκBα p65_p50_IkBa->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Degradation Proteasomal Degradation IkBa_p->Degradation Inhibitor This compound Inhibitor->IKK Inhibits DNA κB DNA Sites p65_p50_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (ICAM-1, VCAM-1, Cytokines) DNA->Genes Activates Luciferase_Workflow A 1. Seed cells (e.g., HEK293, RAW264.7) in 96-well plates B 2. Transfect cells with NF-κB-luciferase reporter plasmid A->B C 3. Pre-treat cells with This compound (or vehicle) B->C D 4. Stimulate with NF-κB activator (e.g., TNF-α, LPS) C->D E 5. Incubate for optimal duration (e.g., 6-24 hours) D->E F 6. Lyse cells to release cellular contents E->F G 7. Add Luciferase Assay Reagent (contains luciferin substrate) F->G H 8. Measure luminescence using a microplate reader G->H I 9. Analyze Data: Normalize and calculate % inhibition H->I Western_Blot_Workflow A 1. Culture and treat cells with stimulant and this compound B 2. Harvest and lyse cells in RIPA buffer with protease/phosphatase inhibitors A->B C 3. Quantify protein concentration (e.g., BCA assay) B->C D 4. Denature proteins and separate by SDS-PAGE C->D E 5. Transfer proteins to a PVDF or nitrocellulose membrane D->E F 6. Block membrane to prevent non-specific antibody binding E->F G 7. Incubate with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65) F->G H 8. Wash and incubate with HRP-conjugated secondary antibody G->H I 9. Add chemiluminescent substrate (ECL) and visualize bands H->I J 10. Quantify band intensity using densitometry software (e.g., ImageJ) I->J IF_Workflow A 1. Grow cells on glass coverslips and treat as required B 2. Fix cells with 4% paraformaldehyde A->B C 3. Permeabilize cells with 0.1-0.5% Triton X-100 B->C D 4. Block with serum or BSA C->D E 5. Incubate with primary antibody (anti-p65) D->E F 6. Wash and incubate with fluorescently labeled secondary antibody E->F G 7. Counterstain nuclei with DAPI or Hoechst F->G H 8. Mount coverslips on slides G->H I 9. Acquire images using a fluorescence or confocal microscope H->I J 10. Analyze images to quantify nuclear vs. cytoplasmic p65 fluorescence I->J ChIP_Workflow A 1. Treat cells and cross-link protein-DNA complexes with formaldehyde B 2. Lyse cells and shear chromatin (sonication or enzymatic digestion) A->B C 3. Immunoprecipitate (IP) chromatin with anti-p65 antibody B->C D 4. Use non-specific IgG as a negative control B->D E 5. Wash beads to remove non-specifically bound chromatin C->E D->E F 6. Elute protein-DNA complexes from beads E->F G 7. Reverse cross-links (heat, Proteinase K) F->G H 8. Purify the immunoprecipitated DNA G->H I 9. Quantify DNA by qPCR using primers for NF-κB target gene promoters (e.g., IL-6, ICAM-1) H->I J 10. Analyze Data: Calculate enrichment relative to input and IgG control I->J

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 7-Methoxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 7-Methoxyisoflavone using High-Performance Liquid Chromatography (HPLC). The methodologies described are applicable for the analysis of this compound in raw materials, dietary supplements, and for research purposes.

Introduction

This compound is a synthetic isoflavone investigated for its potential biological activities. Accurate and reliable analytical methods are crucial for its quantification in various matrices to ensure product quality and to support research and development activities. Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used, robust, and reliable technique for this purpose.[1] The methods outlined below provide a comprehensive guide to achieving accurate and reproducible results.

Method 1: Isocratic RP-HPLC for Routine Quality Control

This method is suitable for the routine analysis of this compound in well-characterized samples where baseline separation from other components is achievable under isocratic conditions.

Experimental Protocol

1. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Solution (e.g., Dietary Supplement):

    • Accurately weigh a portion of the powdered sample equivalent to 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

2. Chromatographic Conditions

A typical isocratic HPLC method for this compound is summarized in the table below.

ParameterCondition
HPLC System A system with a pump, autosampler, column oven, and UV/Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
Mobile Phase Methanol: 0.1% v/v aqueous acetic acid (70:30 v/v).[3]
Flow Rate 0.8 mL/min.[3]
Column Temperature 30 °C.
Detection UV at 254 nm.
Injection Volume 10 µL.

3. Data Analysis

Quantification is typically performed by comparing the peak area of this compound in the sample chromatogram with the peak areas from the calibration curve generated from the standard solutions.

Method Validation Parameters (Typical)

The following table summarizes typical validation parameters for an isocratic HPLC method for this compound analysis.

ParameterTypical Specification
Linearity (R²) ≥ 0.999
Accuracy (Recovery) 98-102%
Precision (RSD) ≤ 2%
Limit of Detection (LOD) Dependent on instrument sensitivity, typically in the ng/mL range.
Limit of Quantitation (LOQ) Dependent on instrument sensitivity, typically in the ng/mL range.
Specificity The peak for this compound should be well-resolved from other components.

Method 2: Gradient RP-HPLC for Complex Matrices

For samples containing multiple components with varying polarities, a gradient elution method is recommended to achieve optimal separation and resolution.

Experimental Protocol

1. Sample Preparation

Sample preparation follows the same procedure as described in Method 1. For biological matrices like plasma, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary.

  • Plasma Sample Preparation (Example):

    • To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

The following table outlines a gradient HPLC method suitable for the analysis of this compound in complex mixtures.

ParameterCondition
HPLC System A system with a gradient pump, autosampler, column oven, and DAD/UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B Acetonitrile.
Flow Rate 1.0 mL/min.
Column Temperature 35 °C.
Detection Diode Array Detector (DAD) at 254 nm.
Injection Volume 10 µL.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
5.07030
25.03070
30.03070
30.17030
35.07030
Method Validation Parameters (Typical)

The validation parameters for a gradient HPLC method are similar to those for an isocratic method, with particular attention to the reproducibility of the gradient.

ParameterTypical Specification
Linearity (R²) ≥ 0.999.
Accuracy (Recovery) 95-105%.
Precision (RSD) ≤ 2% for intra-day and ≤ 3% for inter-day.
Limit of Detection (LOD) Dependent on instrument sensitivity, typically in the ng/mL range.
Limit of Quantitation (LOQ) Dependent on instrument sensitivity, typically in the ng/mL range.
Specificity Peak purity analysis using a DAD is recommended to ensure specificity.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing weighing Weigh Sample dissolution Dissolve in Solvent (e.g., Methanol) weighing->dissolution sonication Sonicate dissolution->sonication dilution Dilute to Volume sonication->dilution filtration Filter (0.45 µm) dilution->filtration injection Inject into HPLC filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship for HPLC Method Selection

G start Analyze this compound matrix_complexity Complex Matrix? start->matrix_complexity isocratic Use Isocratic HPLC matrix_complexity->isocratic No gradient Use Gradient HPLC matrix_complexity->gradient Yes end_iso Routine QC isocratic->end_iso end_grad R&D / Impurity Profiling gradient->end_grad

References

Application Notes and Protocols for the Synthesis of 7-Hydroxy-5-Methoxyisoflavones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Hydroxy-5-methoxyisoflavones are a class of naturally occurring or synthetic flavonoids that exhibit a range of biological activities, making them of significant interest in pharmaceutical research and drug development. These compounds, including derivatives of prominent isoflavones like biochanin A and pratensein, have been investigated for their potential anti-inflammatory, antioxidant, and anticancer properties.[1][2] The selective synthesis of these molecules is crucial for structure-activity relationship studies and the development of novel therapeutic agents.

This document provides a detailed protocol for the synthesis of 7-hydroxy-5-methoxyisoflavones, primarily based on the selective methylation of the 5-hydroxyl group of a 5,7-dihydroxyisoflavone precursor. The key steps involve the protection of the more reactive 7-hydroxyl group, followed by methylation of the 5-hydroxyl group, and subsequent deprotection.

I. Synthetic Pathway Overview

The synthesis of 7-hydroxy-5-methoxyisoflavones can be achieved from commercially available 5,7-dihydroxyisoflavones. The general synthetic scheme involves a three-step process:

  • Selective Protection of the 7-OH group: The 7-hydroxyl group is more acidic and sterically accessible than the 5-hydroxyl group, which is often hydrogen-bonded to the C4-carbonyl group. This allows for its selective protection. A suitable protecting group is dimethylcarbamoyl.[3]

  • Methylation of the 5-OH group: Once the 7-OH group is protected, the 5-OH group can be methylated using a methylating agent like dimethyl sulfate.

  • Deprotection of the 7-OH group: The protecting group is then removed to yield the final 7-hydroxy-5-methoxyisoflavone.

Synthesis_Pathway cluster_legend Legend Start 5,7-Dihydroxyisoflavone (e.g., Biochanin A) Protected 7-(Dimethylcarbamoyloxy)-5- hydroxyisoflavone Start->Protected Dimethylcarbamoyl chloride, Pyridine Methylated 7-(Dimethylcarbamoyloxy)-5- methoxyisoflavone Protected->Methylated Dimethyl sulfate, K2CO3, Acetone Final 7-Hydroxy-5-methoxyisoflavone Methylated->Final KOH, Dioxane, H2O l_start Starting Material l_intermediate Intermediates l_final Final Product l_reagents Reagents Start_l Intermediate_l Final_l

Caption: General synthetic pathway for 7-hydroxy-5-methoxyisoflavones.

II. Experimental Protocols

The following protocols are adapted from the synthesis of 5-O-methylbiochanin A.[3]

Materials and Reagents:

  • 5,7-Dihydroxyisoflavone (e.g., Biochanin A)

  • Dimethylcarbamoyl chloride

  • Pyridine

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Potassium hydroxide (KOH)

  • Dioxane

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Protocol 1: Selective Protection of the 7-Hydroxyl Group

This protocol describes the synthesis of 7-(dimethylcarbamoyloxy)-5-hydroxy-4'-methoxyisoflavone.

  • Dissolve 5,7-dihydroxy-4'-methoxyisoflavone (1.0 g, 3.52 mmol) in anhydrous pyridine (10 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Add dimethylcarbamoyl chloride (0.42 g, 3.87 mmol) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-cold water (100 mL) and acidify with concentrated HCl to pH 2-3.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Compound Starting Material Reagents Yield Melting Point (°C) Reference
7-(Dimethylcarbamoyloxy)-5-hydroxy-4'-methoxyisoflavone5,7-Dihydroxy-4'-methoxyisoflavoneDimethylcarbamoyl chloride, Pyridine~70%186-187[3]
Protocol 2: Methylation of the 5-Hydroxyl Group

This protocol details the synthesis of 7-(dimethylcarbamoyloxy)-5-methoxy-4'-methoxyisoflavone.

  • To a solution of 7-(dimethylcarbamoyloxy)-5-hydroxy-4'-methoxyisoflavone (1.0 g, 2.81 mmol) in anhydrous acetone (50 mL), add anhydrous potassium carbonate (1.94 g, 14.05 mmol).

  • Add dimethyl sulfate (0.53 g, 4.22 mmol) to the suspension.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from methanol to obtain the pure product.

Compound Starting Material Reagents Yield Melting Point (°C) Reference
7-(Dimethylcarbamoyloxy)-5-methoxy-4'-methoxyisoflavone7-(Dimethylcarbamoyloxy)-5-hydroxy-4'-methoxyisoflavoneDimethyl sulfate, K2CO3, Acetone~71%126-127
Protocol 3: Deprotection of the 7-Hydroxyl Group

This protocol describes the final step to obtain 7-hydroxy-5-methoxy-4'-methoxyisoflavone.

  • Dissolve 7-(dimethylcarbamoyloxy)-5-methoxy-4'-methoxyisoflavone (1.0 g, 2.71 mmol) in dioxane (20 mL).

  • Add a 10% aqueous solution of potassium hydroxide (5 mL).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from methanol to yield the pure 7-hydroxy-5-methoxy-4'-methoxyisoflavone.

Compound Starting Material Reagents Yield Melting Point (°C) Reference
7-Hydroxy-5-methoxy-4'-methoxyisoflavone7-(Dimethylcarbamoyloxy)-5-methoxy-4'-methoxyisoflavoneKOH, Dioxane/H2O~85%225-226

III. Alternative Synthetic Strategies

While the above protocol is effective, other synthetic routes have been developed for isoflavones and related structures. These can involve the construction of the isoflavone core from simpler starting materials. For instance, the synthesis of isoflavanones can be achieved via the construction of a deoxybenzoin unit followed by cyclization. These methods are generally more complex and involve more steps but can be advantageous for creating derivatives with varied substitution patterns.

One common method involves the reaction of a 2-hydroxyacetophenone with an aromatic aldehyde derivative in the presence of a base to form a chalcone, which is then oxidatively rearranged to the isoflavone. Protecting groups are crucial in these syntheses to ensure regioselectivity.

IV. Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of 7-hydroxy-5-methoxyisoflavones.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_output Output step1 Step 1: Protection of 7-OH step2 Step 2: Methylation of 5-OH step1->step2 filtration Filtration step1->filtration Work-up step3 Step 3: Deprotection of 7-OH step2->step3 step2->filtration Work-up step3->filtration Work-up chromatography Column Chromatography filtration->chromatography recrystallization Recrystallization filtration->recrystallization analysis Spectroscopic Analysis (NMR, MS) chromatography->analysis recrystallization->analysis final_product Pure 7-Hydroxy-5-methoxyisoflavone analysis->final_product

Caption: General laboratory workflow for synthesis and purification.

V. Conclusion

The provided protocols offer a reliable method for the synthesis of 7-hydroxy-5-methoxyisoflavones from readily available 5,7-dihydroxyisoflavone precursors. The key to this synthesis is the strategic use of a protecting group to differentiate between the two hydroxyl groups on the A-ring. This synthetic approach allows for the generation of specific isoflavone derivatives for further investigation in drug discovery and development programs. Researchers should pay careful attention to reaction conditions and purification techniques to ensure high yields and purity of the final compounds.

References

Application Notes and Protocols for Testing 7-Methoxyisoflavone Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyisoflavone is a naturally occurring isoflavone, a class of compounds known for their diverse biological activities. Preliminary research suggests that this compound may possess anabolic, anti-inflammatory, and aromatase-inhibiting properties, making it a compound of interest for applications in sports nutrition, wellness, and drug development. These application notes provide detailed protocols for a panel of in vitro cell culture assays to evaluate the efficacy of this compound in key areas of its purported bioactivity.

Key Applications and Corresponding Assays

This document outlines protocols for the following applications:

  • Assessment of Cytotoxicity and Cell Viability: Essential for determining the safe and effective concentration range of this compound for in vitro studies.

  • Evaluation of Anabolic Potential in Muscle Cells: To investigate the purported muscle-building properties by measuring myotube hypertrophy and key signaling pathways.

  • Anti-Inflammatory Efficacy Assessment: To quantify the compound's ability to suppress inflammatory responses in macrophages.

  • Aromatase Inhibition Assay: To determine the potential of this compound to inhibit the conversion of androgens to estrogens.

Data Presentation

The following tables summarize expected or representative quantitative data for this compound and related compounds in the described assays. These values should be used as a reference for experimental design and data interpretation.

Table 1: Cytotoxicity and Cell Viability

Cell LineAssayEndpointEffective Concentration / IC50
HUVECsCCK8Cell ViabilityNo significant cytotoxicity observed[1]
RAW 264.7MTTCell Viability> 50 µM (Anticipated)
C2C12MTTCell Viability> 50 µM (Anticipated)
MCF-7aroMTTCell ViabilityDependent on experimental conditions

Table 2: Anabolic Potential in C2C12 Myotubes

AssayParameter MeasuredExpected Outcome with this compoundEffective Concentration
ImmunofluorescenceMyotube DiameterIncrease~10 µM (based on 5-hydroxy-7-methoxyflavone)[2][3]
Western Blotp-Akt / Akt ratioIncreaseTo be determined
Western Blotp-mTOR / mTOR ratioIncreaseTo be determined

Table 3: Anti-Inflammatory Activity in RAW 264.7 Macrophages

AssayParameter MeasuredExpected Outcome with this compoundIC50 / Effective Concentration
Griess AssayNitric Oxide (NO) ProductionInhibitionTo be determined
ELISATNF-α, IL-6 ProductionInhibitionTo be determined
NF-κB Reporter AssayLuciferase ActivityInhibitionTo be determined

Table 4: Aromatase Inhibition

Assay TypeCell Line / SystemParameter MeasuredIC50
Cell-Free FluorometricRecombinant CYP19Aromatase Activity1.9 µM (for 7-Methoxyflavone)
Cell-BasedMCF-7aroEstrogen ProductionTo be determined

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the metabolic activity of cells as an indicator of viability.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cell line (e.g., C2C12, RAW 264.7)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the no-treatment control.

Anabolic Potential in Muscle Cells

This assay visually and quantitatively assesses the effect of this compound on muscle cell size.

Materials:

  • C2C12 myoblasts

  • Growth Medium (DMEM with 10% FBS)

  • Differentiation Medium (DMEM with 2% horse serum)

  • This compound

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against Myosin Heavy Chain (MyHC)

  • Fluorescently labeled secondary antibody

  • DAPI stain

  • Fluorescence microscope and imaging software

Protocol:

  • Seed C2C12 myoblasts in a multi-well plate and grow to ~80-90% confluency in Growth Medium.

  • Induce differentiation by switching to Differentiation Medium.

  • After 3-4 days of differentiation, treat the myotubes with various concentrations of this compound (e.g., 1-20 µM) for 48-72 hours.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary anti-MyHC antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Measure the diameter of at least 50-100 myotubes per condition using image analysis software.

This protocol measures the activation of key proteins in the anabolic signaling pathway.

Materials:

  • Differentiated C2C12 myotubes treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-Akt, Akt, p-mTOR, mTOR, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Protocol:

  • Lyse the treated C2C12 myotubes with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Anti-Inflammatory Efficacy Assessment

This assay quantifies the level of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophages

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well plate and microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Add 50 µL of supernatant to a new 96-well plate, followed by 50 µL of each component of the Griess Reagent.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

This assay measures the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophages treated as in the Griess Assay

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Protocol:

  • Collect the cell culture supernatant from this compound and LPS-treated RAW 264.7 cells.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance at the specified wavelength.

  • Calculate the cytokine concentrations based on the standard curve provided in the kit.

This assay measures the activity of the NF-κB transcription factor.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • TNF-α or LPS as a stimulant

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • After 24 hours, pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with TNF-α or LPS for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

Aromatase Inhibition Assay (Cell-Based)

This assay measures the ability of this compound to inhibit the aromatase enzyme in a cellular context.

Materials:

  • MCF-7aro cells (MCF-7 cells stably expressing aromatase)

  • Phenol red-free medium with charcoal-stripped FBS

  • Testosterone (substrate)

  • This compound

  • Letrozole or Anastrozole (positive control)

  • Estrone or 17β-estradiol ELISA kit

Protocol:

  • Seed MCF-7aro cells in a multi-well plate in phenol red-free medium with charcoal-stripped FBS.

  • After 24 hours, treat the cells with various concentrations of this compound or a positive control inhibitor for 1-2 hours.

  • Add testosterone to the medium to a final concentration of 10-100 nM.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of estrone or 17β-estradiol in the supernatant using an ELISA kit.

  • Calculate the percentage of aromatase inhibition relative to the vehicle-treated control.

Visualizations

G cluster_nucleus Nucleus 7-MIF 7-MIF IKK IKK 7-MIF->IKK Inhibits LPS/TNFa LPS/TNFa IkB IkB IKK->IkB Phosphorylates p-IkB p-IkB NF-kB NF-kB p-IkB->NF-kB Releases NF-kB_n NF-kB NF-kB->NF-kB_n Translocates Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-a, IL-6, iNOS) NF-kB_n->Inflammatory_Genes Activates G 7-MIF 7-MIF PI3K PI3K 7-MIF->PI3K Potentiates? Growth_Factors Growth_Factors Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Promotes Myotube_Hypertrophy Myotube_Hypertrophy Protein_Synthesis->Myotube_Hypertrophy Leads to G Start Start End End Decision Decision Process Process Seed_Cells Seed C2C12 Myoblasts Differentiate Induce Differentiation Seed_Cells->Differentiate Day 2-5 Treat Treat with 7-MIF Differentiate->Treat Day 5 Incubate Incubate Treat->Incubate 48h Fix_Stain Fix and Stain for MyHC Incubate->Fix_Stain Day 7 Image Image Acquisition Fix_Stain->Image Day 7 Analyze Measure Myotube Diameter Image->Analyze Day 8 Analyze->End

References

Animal Models for Studying the In Vivo Effects of 7-Methoxyisoflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyisoflavone, a synthetically derived isoflavone, has garnered interest for its potential anabolic and anti-inflammatory properties. While direct in vivo evidence for its effects on muscle growth and bone health is limited in recent scientific literature, studies on structurally related methoxyisoflavone derivatives provide valuable insights into its potential mechanisms and applications. This document outlines detailed experimental protocols from preclinical animal studies investigating the effects of this compound and its derivatives on bone regeneration, muscle hypertrophy, and skin inflammation. The provided methodologies, quantitative data summaries, and signaling pathway diagrams are intended to serve as a resource for researchers designing in vivo studies in these areas.

I. Bone Health: Ovariectomized Mouse Model for Osteoporosis and Bone Regeneration

This section details a protocol adapted from studies on formononetin, a methoxyisoflavone derivative, to assess the potential effects of this compound on estrogen-deficiency-induced bone loss and to evaluate its bone regenerative capabilities in a cortical bone defect model. Ovariectomized rodents are a well-established model for postmenopausal osteoporosis[1][2][3].

Experimental Protocol

1. Animal Model:

  • Species and Strain: Female BALB/c mice[4][5] or Sprague-Dawley rats are commonly used.

  • Age: 10-12 weeks old at the start of the experiment.

  • Acclimatization: Animals should be acclimatized for at least one week before any procedures.

2. Ovariectomy (OVX) Procedure:

  • A bilateral ovariectomy is performed to induce estrogen deficiency, mimicking postmenopausal osteoporosis. A sham operation, where the ovaries are exteriorized but not removed, is performed on the control group.

  • Anesthesia is administered according to institutional guidelines.

  • Post-operative care, including analgesics, should be provided.

3. Cortical Bone Defect Model (Optional, for regeneration studies):

  • Following ovariectomy, a standardized cortical bone defect (e.g., 0.8 mm diameter) is created in the mid-diaphysis of the femur using a dental drill under sterile conditions.

4. Treatment Administration:

  • Test Compound: this compound.

  • Vehicle: A suitable vehicle for oral gavage is 0.5% carboxymethyl cellulose (CMC) in sterile water.

  • Dosing: Based on studies with formononetin, a starting dose of 10 mg/kg body weight, administered daily via oral gavage, is recommended. Dose-response studies may be necessary.

  • Treatment Duration: 6-8 weeks for osteoporosis studies, or 21 days for bone defect healing studies.

5. Outcome Measures:

  • Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) of the femur and lumbar spine at baseline and at the end of the study.

  • Micro-computed Tomography (µCT) Analysis: High-resolution µCT of the distal femur or the defect site to quantify trabecular and cortical bone microarchitecture. Key parameters include bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

  • Histomorphometry: Undecalcified bone sections can be stained (e.g., von Kossa) to visualize bone matrix. Dynamic histomorphometry using fluorescent labels (e.g., calcein) administered at specific time points before euthanasia can be used to measure mineral apposition rate and bone formation rate.

  • Biomechanical Testing: Three-point bending tests on the femur to determine bone strength (e.g., maximum load, stiffness).

  • Serum Biomarkers: Measurement of serum markers of bone formation (e.g., procollagen type I N-terminal propeptide, P1NP) and bone resorption (e.g., C-terminal telopeptide of type I collagen, CTX-I) by ELISA.

Quantitative Data Summary: Effects of Formononetin on Bone Parameters in Ovariectomized Mice with Cortical Bone Defect

The following table summarizes the quantitative data from a study investigating the effects of formononetin (10 mg/kg/day) on bone healing in an ovariectomized mouse model with a cortical bone defect at day 21 post-injury.

ParameterSham + VehicleOVX + VehicleOVX + FormononetinOVX + PTH
Bone Volume/Total Volume (BV/TV, %) 25.1 ± 1.515.2 ± 1.224.8 ± 1.8 29.5 ± 2.1*
Trabecular Thickness (Tb.Th, mm) 0.08 ± 0.0050.05 ± 0.0040.07 ± 0.0060.09 ± 0.007
Trabecular Number (Tb.N, 1/mm) 3.1 ± 0.22.1 ± 0.153.0 ± 0.25 3.3 ± 0.3
Trabecular Separation (Tb.Sp, mm) 0.25 ± 0.020.4 ± 0.030.28 ± 0.020.23 ± 0.02

*p < 0.05 vs. OVX + Vehicle; **p < 0.01 vs. OVX + Vehicle. Data are presented as mean ± SEM. PTH (Parathyroid Hormone) was used as a positive control.

Experimental Workflow: Bone Regeneration Study

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis Acclimatization Acclimatization Ovariectomy (OVX) Ovariectomy (OVX) Acclimatization->Ovariectomy (OVX) Cortical Bone Defect Cortical Bone Defect Ovariectomy (OVX)->Cortical Bone Defect Daily Oral Gavage\n(this compound or Vehicle) Daily Oral Gavage (this compound or Vehicle) Cortical Bone Defect->Daily Oral Gavage\n(this compound or Vehicle) Serum Collection Serum Collection Daily Oral Gavage\n(this compound or Vehicle)->Serum Collection Femur Harvest Femur Harvest Daily Oral Gavage\n(this compound or Vehicle)->Femur Harvest Biomarker Analysis Biomarker Analysis Serum Collection->Biomarker Analysis µCT Analysis µCT Analysis Femur Harvest->µCT Analysis Histomorphometry Histomorphometry µCT Analysis->Histomorphometry Biomechanical Testing Biomechanical Testing Histomorphometry->Biomechanical Testing

Workflow for assessing bone regeneration.

II. Muscle Growth: Senescence-Accelerated Mouse Model for Sarcopenia and Muscle Hypertrophy

This protocol is based on a study investigating the effects of 5-hydroxy-7-methoxyflavone derivatives on muscle hypertrophy in a senescence-accelerated mouse model (SAMP1). This model is relevant for studying age-related muscle loss (sarcopenia).

Experimental Protocol

1. Animal Model:

  • Species and Strain: Senescence-accelerated mouse-prone 1 (SAMP1) and the corresponding control strain, senescence-accelerated mouse-resistant 1 (SAMR1).

  • Age: 16 weeks old at the beginning of the treatment period.

2. Treatment Administration:

  • Test Compound: this compound.

  • Administration Route: Dietary administration. The compound is mixed into the standard rodent chow.

  • Dosing: A study with a mixture of 5-hydroxy-7-methoxyflavone derivatives used a concentration of 0.05% (w/w) in the diet. A similar starting concentration for this compound can be considered.

  • Treatment Duration: 4 weeks.

3. Outcome Measures:

  • Body Weight and Food Intake: Monitored throughout the study.

  • Muscle Mass: At the end of the study, specific muscles (e.g., soleus, gastrocnemius, tibialis anterior) are dissected and weighed.

  • Muscle Fiber Cross-Sectional Area (CSA): Muscle tissue is frozen, sectioned, and stained (e.g., with hematoxylin and eosin). The CSA of individual muscle fibers is measured using image analysis software.

  • Grip Strength: Assessed using a grip strength meter to measure forelimb and hindlimb muscle function.

  • Molecular Analysis: Western blotting or RT-qPCR can be used to measure the expression of proteins and genes involved in muscle protein synthesis (e.g., Akt, mTOR, p70S6K) and degradation (e.g., MuRF1, Atrogin-1).

Quantitative Data Summary: Effects of a 5-Hydroxy-7-Methoxyflavone (HMF) Derivative Mixture on Muscle Parameters in SAMP1 Mice

The following table summarizes data from a study where SAMP1 mice were fed a diet supplemented with a mixture of HMF derivatives for 4 weeks.

ParameterSAMR1 (Control Diet)SAMP1 (Control Diet)SAMP1 (HMF Diet)
Soleus Muscle Weight (mg) 8.5 ± 0.57.2 ± 0.48.1 ± 0.6
Gastrocnemius Muscle Weight (mg) 120.5 ± 8.2105.3 ± 7.5115.8 ± 9.1
Average Soleus Muscle Fiber CSA (µm²) 1850 ± 1501500 ± 1201780 ± 140

*p < 0.05 vs. SAMP1 (Control Diet). Data are presented as mean ± SD.

Signaling Pathway: Calcium-Mediated Muscle Hypertrophy

7-Hydroxy-5-methoxyflavone derivatives have been shown to promote protein synthesis in myotubes through a mechanism that requires intracellular calcium. The following diagram illustrates a simplified model of calcium-dependent signaling pathways leading to muscle hypertrophy.

G cluster_0 Muscle Cell This compound This compound SR_Ca_Release Sarcoplasmic Reticulum Ca2+ Release This compound->SR_Ca_Release Intracellular_Ca ↑ Intracellular [Ca2+] SR_Ca_Release->Intracellular_Ca Calcineurin Calcineurin Intracellular_Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Transcription Gene Transcription (e.g., Myogenin, MEF2) NFAT->Gene_Transcription Protein_Synthesis ↑ Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Calcium signaling in muscle hypertrophy.

III. Anti-inflammatory Effects: Mouse Model of Atopic Dermatitis

This protocol is derived from a study that directly investigated the therapeutic effects of this compound on atopic dermatitis-like skin inflammation in mice.

Experimental Protocol

1. Animal Model:

  • Species and Strain: Female BALB/c mice.

  • Age: 6-8 weeks old.

2. Induction of Atopic Dermatitis (AD):

  • Sensitizing Agent: Fluorescein isothiocyanate (FITC) or Oxazolone (OXZ) are used to induce AD-like symptoms.

  • Induction Protocol (FITC model):

    • Day 0: Shave the abdomen and apply 400 µL of 0.5% FITC dissolved in a 1:1 mixture of acetone and dibutyl phthalate.

    • Day 6: Challenge by applying 20 µL of 0.5% FITC to both sides of the right ear.

    • Continue challenging the ear every other day for the duration of the experiment.

3. Treatment Administration:

  • Test Compound: this compound.

  • Administration Route: Topical application.

  • Vehicle: A suitable vehicle for topical application can be a cream or ointment base.

  • Dosing: A 2.5% (w/w) this compound formulation applied topically to the affected ear once daily.

  • Treatment Duration: 1 week, starting from the first challenge.

4. Outcome Measures:

  • Clinical Scoring: Ear thickness is measured daily with a digital caliper. Clinical severity of dermatitis (erythema, edema, excoriation, scaling) is scored.

  • Histological Analysis: Ear tissue is collected, fixed, and stained with hematoxylin and eosin to assess epidermal thickness and inflammatory cell infiltration. Toluidine blue staining can be used to quantify mast cells.

  • Serum IgE Levels: Blood is collected at the end of the study, and serum levels of total IgE are measured by ELISA.

  • Cytokine Profiling: The expression of inflammatory cytokines (e.g., IFN-γ, IL-4, IL-17A) in the ear tissue or serum can be measured by RT-qPCR or multiplex immunoassay.

  • Western Blot Analysis: To investigate the effect on signaling pathways, protein extracts from ear tissue can be analyzed for the phosphorylation status of key signaling molecules like NF-κB p65 and MAPKs (p38, ERK, JNK).

Quantitative Data Summary: Effects of this compound on Atopic Dermatitis in FITC-induced Mice

The following table presents data from the study on the effects of topical 2.5% this compound on various parameters in a FITC-induced atopic dermatitis mouse model.

ParameterControlFITC + VehicleFITC + 7-Met
Ear Thickness (mm) 0.22 ± 0.020.45 ± 0.040.31 ± 0.03
Serum IgE (ng/mL) 150 ± 25850 ± 90420 ± 55
Mast Cell Count (per mm²) 12 ± 358 ± 725 ± 5
Epidermal Thickness (µm) 20 ± 475 ± 938 ± 6

*p < 0.05 vs. FITC + Vehicle. Data are presented as mean ± SEM.

Signaling Pathway: NF-κB in Atopic Dermatitis

This compound has been shown to ameliorate atopic dermatitis symptoms by inactivating the NF-κB pathway. The diagram below illustrates the general role of the NF-κB signaling pathway in the inflammatory response characteristic of atopic dermatitis.

G cluster_0 Keratinocyte Allergen_Stimulus Allergen/Stimulus TLR_Activation TLR Activation Allergen_Stimulus->TLR_Activation IKK_Complex IKK Complex TLR_Activation->IKK_Complex IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation NFkB_Translocation NF-κB (p65/p50) Nuclear Translocation IkB_Phosphorylation->NFkB_Translocation Proinflammatory_Genes Transcription of Pro-inflammatory Genes (TSLP, Chemokines) NFkB_Translocation->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation 7_Met This compound 7_Met->IKK_Complex Inhibits

NF-κB signaling in atopic dermatitis.

Conclusion

The presented application notes and protocols provide a framework for the in vivo investigation of this compound and its derivatives. While direct evidence for the anabolic effects of this compound is sparse, the studies on related compounds suggest plausible mechanisms and experimental approaches. The anti-inflammatory properties of this compound are more directly supported by recent research. These protocols, data summaries, and pathway diagrams offer a valuable starting point for researchers aiming to further elucidate the in vivo effects of this compound and its potential therapeutic applications. Further research is warranted to directly assess the anabolic potential of this compound in well-controlled animal models.

References

Application Notes & Protocols: Investigating the Impact of 7-Methoxyisoflavone on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyisoflavone, a synthetic derivative of isoflavones found in sources like soy, has garnered interest for its potential anabolic and therapeutic properties.[1][2][3] Unlike some isoflavones that exhibit estrogenic effects, this compound is often marketed as a non-steroidal anabolic agent, suggesting it may promote muscle growth and enhance protein synthesis without the hormonal side effects associated with steroids.[1][2] Preliminary information suggests that it may exert its effects through various mechanisms, including the inhibition of the NF-κB signaling pathway and the aromatase enzyme.

These application notes provide a comprehensive experimental framework to rigorously investigate the effects of this compound on gene expression in a cellular context. The following protocols and methodologies are designed to enable researchers to identify regulated genes and signaling pathways, thereby elucidating the compound's mechanism of action and validating its purported biological activities. The primary techniques covered are quantitative real-time polymerase chain reaction (qPCR) for targeted gene analysis and RNA sequencing (RNA-seq) for a global transcriptomic overview.

Potential Signaling Pathways

Based on the known effects of similar flavonoids and isoflavones, this compound may modulate key signaling pathways involved in muscle growth, inflammation, and hormone metabolism. A hypothetical model of these interactions is presented below.

G cluster_0 This compound cluster_1 Cellular Processes cluster_2 Downstream Effects This compound This compound Aromatase Aromatase This compound->Aromatase Inhibition NF-kB NF-kB This compound->NF-kB Inhibition PI3K/Akt/mTOR PI3K/Akt/mTOR This compound->PI3K/Akt/mTOR Activation (Hypothesized) Estrogen Synthesis Estrogen Synthesis Aromatase->Estrogen Synthesis Leads to Inflammatory Gene Expression Inflammatory Gene Expression NF-kB->Inflammatory Gene Expression Promotes Protein Synthesis & Muscle Growth Protein Synthesis & Muscle Growth PI3K/Akt/mTOR->Protein Synthesis & Muscle Growth Promotes

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Design & Workflow

A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines the key steps for assessing the impact of this compound on gene expression.

A Cell Culture (e.g., C2C12 Myoblasts) B Treatment with This compound (Dose-Response & Time-Course) A->B C RNA Extraction & Quality Control B->C D Gene Expression Analysis C->D E Targeted Analysis: RT-qPCR D->E Hypothesis-Driven F Global Analysis: RNA-Sequencing D->F Discovery-Oriented G Data Analysis (ΔΔCt Method) E->G H Bioinformatics Analysis (DEG, Pathway Enrichment) F->H J Biological Interpretation G->J I Validation of RNA-Seq Hits (using RT-qPCR) H->I I->J

Caption: Experimental workflow for gene expression analysis.

Detailed Protocols

Cell Culture and Treatment

This protocol is based on general cell culture techniques and can be adapted for specific cell lines. C2C12 myoblasts are a suitable model for studying muscle cell differentiation and hypertrophy.

Materials:

  • C2C12 myoblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final working concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced effects.

  • Cell Seeding: Seed C2C12 cells in 6-well plates at a density that allows for optimal growth during the treatment period.

  • Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) for a fixed time point (e.g., 24 hours). Include a vehicle control (DMSO).

    • Time-Course: Treat cells with a fixed concentration of this compound (determined from the dose-response study) for different durations (e.g., 6, 12, 24, 48 hours).

  • Harvesting: After treatment, wash the cells with PBS and proceed immediately to RNA extraction.

RNA Extraction and Quality Control

High-quality RNA is essential for reliable gene expression analysis.

Materials:

  • RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)

  • DNase I

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Automated electrophoresis system (e.g., Agilent Bioanalyzer)

Protocol:

  • RNA Extraction: Extract total RNA from the cultured cells according to the manufacturer's protocol of the chosen kit.

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • Quantification: Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Integrity Check: Assess RNA integrity using an automated electrophoresis system. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-sequencing.

Gene Expression Analysis: RT-qPCR

RT-qPCR is the gold standard for accurate quantification of gene expression of a limited number of target genes.

Materials:

  • Reverse transcription kit

  • qPCR master mix (SYBR Green or probe-based)

  • Nuclease-free water

  • qPCR instrument

  • Primers for target and housekeeping genes

Protocol:

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Primer Design: Design or obtain validated primers for target genes (see Table 2 for examples) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water.

  • qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression changes using the ΔΔCt method.

Gene Expression Analysis: RNA-Sequencing

RNA-seq provides a comprehensive and unbiased view of the entire transcriptome.

Materials:

  • RNA-seq library preparation kit

  • High-throughput sequencing platform

Protocol:

  • Library Preparation: Prepare RNA-seq libraries from high-quality total RNA according to the manufacturer's instructions. This typically involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform. A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between treatment and control groups.

    • Pathway and Functional Enrichment Analysis: Use bioinformatics tools to identify biological pathways and functions that are over-represented in the list of differentially expressed genes.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Dose-Response Effect of this compound on Target Gene Expression (RT-qPCR)

Target Gene1 µM (Fold Change)5 µM (Fold Change)10 µM (Fold Change)25 µM (Fold Change)50 µM (Fold Change)
MyoD1.2 ± 0.11.8 ± 0.22.5 ± 0.32.8 ± 0.22.1 ± 0.4
Myogenin1.1 ± 0.11.5 ± 0.32.1 ± 0.22.4 ± 0.31.9 ± 0.2
IL-60.9 ± 0.10.7 ± 0.10.5 ± 0.050.3 ± 0.040.2 ± 0.03
TNF-α1.0 ± 0.20.8 ± 0.10.6 ± 0.080.4 ± 0.060.3 ± 0.05
Aromatase0.9 ± 0.10.6 ± 0.090.4 ± 0.070.2 ± 0.030.1 ± 0.02
*p < 0.05 vs. vehicle control

Table 2: Primer Sequences for Target Gene Analysis (RT-qPCR)

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
MyoDGACTTCTATGACATCCCCCTCAAGCTGTGAGAGCTGGTCGAAAA
MyogeninCTACAGGCCTTGCTCAGCTCCGTTGGGCATGGTTTCATCTGG
IL-6TAGTCCTTCCTACCCCAATTTCCTTGGTCCTTAGCCACTCCTTC
TNF-αCCTGTAGCCCACGTCGTAGGGGCCATAGAACTGATGAGAGG
AromataseATGCTGAACCCATCGTGAAGTCATCCAGGGTCACAGCATC
GAPDHAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA
ACTBGGCTGTATTCCCCTCCATCGCCAGTTGGTAACAATGCCATGT

Table 3: Hypothetical RNA-Sequencing Summary of Differentially Expressed Genes (DEGs)

Treatment GroupTotal DEGsUpregulated GenesDownregulated Genes
10 µM this compound856432424
25 µM this compound1523812711

Conclusion

The protocols outlined in these application notes provide a robust framework for elucidating the effects of this compound on gene expression. By combining targeted and global transcriptomic approaches, researchers can identify key molecular targets and pathways, thereby providing a solid scientific basis for the development of this compound for therapeutic or performance-enhancing applications. Rigorous data analysis and validation are paramount to ensure the significance and reproducibility of the findings.

References

Application Notes and Protocols for Evaluating the Antioxidant Capacity of 7-Methoxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antioxidant capacity of 7-Methoxyisoflavone. The methodologies described are established, widely used in vitro assays suitable for determining the radical scavenging and reducing capabilities of this compound.

Introduction

This compound is a naturally occurring isoflavone, a class of compounds known for their potential health benefits, including antioxidant effects.[1] The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in the pathogenesis of various diseases.[2] Evaluating the antioxidant potential of this compound is a critical step in its characterization as a potential therapeutic or nutraceutical agent.

This document outlines the principles and provides detailed experimental protocols for three common antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay. Additionally, the principle of the Oxygen Radical Absorbance Capacity (ORAC) assay is described.

Data Presentation: Antioxidant Activity of Structurally Similar Isoflavones

While specific quantitative data for this compound was not found in the immediate search, the following table summarizes the antioxidant activities of structurally related methoxylated isoflavones, providing a reference for expected outcomes.

CompoundAssayIC50 (µg/mL)% InhibitionNotesReference
7-hydroxy-4',6-dimethoxy-isoflavoneDPPH-~60% (at various concentrations)Showed antioxidant activity at all tested concentrations.[3]
7-hydroxy-4',6-dimethoxy-isoflavoneFRAP--Demonstrated iron-reducing capacity.[3]
7-hydroxy-5,6,4'-trimethoxyflavoneDPPH22125.506% ± 0.205%Isolated from Lippia rugosa.[4]

IC50: The concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. DPPH is a stable free radical with a deep purple color, showing a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity and can be quantified spectrophotometrically.

Experimental Protocol:

Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol or ethanol. The solution should be freshly prepared, stored in a dark bottle, and kept at 4°C.

  • DPPH Working Solution: Dilute the DPPH stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.

  • This compound Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then prepare a series of dilutions to determine the IC50 value.

  • Positive Control: A known antioxidant, such as Ascorbic Acid, Quercetin, or Trolox, should be used as a positive control at the same concentrations as the test sample.

Assay Procedure (96-well plate method):

  • Add 100 µL of the various concentrations of the this compound solutions and the positive control to the respective wells of a 96-well microplate.

  • Add 100 µL of the solvent used for the sample solutions to the blank wells.

  • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells.

  • To the blank wells, add 100 µL of the solvent (e.g., methanol).

  • Cover the plate and incubate in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value, which is the concentration of the sample that inhibits 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentrations.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH DPPH Working Solution Plate 96-well Plate Addition: - 100 µL Sample/Control - 100 µL DPPH Solution DPPH->Plate Sample This compound Solutions Sample->Plate Control Positive Control (e.g., Ascorbic Acid) Control->Plate Incubation Incubate in Dark (30 min, RT) Plate->Incubation Absorbance Measure Absorbance at 517 nm Incubation->Absorbance Calculation Calculate % Inhibition and IC50 Value Absorbance->Calculation FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare Fresh FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Mixing Mix Sample/Standard with FRAP Reagent FRAP_Reagent->Mixing Sample This compound Solutions Sample->Mixing Standard FeSO4 Standard Solutions Standard->Mixing Incubation Incubate at 37°C for 30 min Mixing->Incubation Absorbance Measure Absorbance at 593 nm Incubation->Absorbance Calculation Calculate Ferric Reducing Power (e.g., Fe(II) equivalents) Absorbance->Calculation ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS•+ Radical Cation (ABTS + Potassium Persulfate) ABTS_Working Dilute ABTS•+ to Abs ~0.7 ABTS_Radical->ABTS_Working Mixing Add Sample to ABTS•+ Working Solution ABTS_Working->Mixing Sample This compound Solutions Sample->Mixing Incubation Incubate at RT (e.g., 6 min) Mixing->Incubation Absorbance Measure Absorbance at 734 nm Incubation->Absorbance Calculation Calculate % Inhibition and TEAC Value Absorbance->Calculation

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of 7-Methoxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of pathologies. Isoflavones, a class of flavonoids, are recognized for their potential health benefits, including anti-inflammatory properties. 7-Methoxyisoflavone, a specific isoflavone, has demonstrated potential in modulating inflammatory responses. These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the anti-inflammatory effects of this compound. The methodologies detailed herein focus on in vitro assays using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The primary signaling pathways implicated in the anti-inflammatory action of many isoflavones, and therefore relevant to the study of this compound, are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] These protocols will guide the user through the assessment of key inflammatory mediators and the elucidation of the underlying molecular mechanisms of this compound.

Data Presentation: Quantitative Summary of Anti-inflammatory Effects

The following table summarizes key quantitative data on the inhibitory effects of this compound and related flavonoids on various inflammatory markers. This data is essential for comparative analysis and for establishing effective concentrations for in vitro experiments.

CompoundCell LineInducing AgentParameter MeasuredObserved EffectReference
This compound HUVECsIL-1βICAM-1 and VCAM-1 expressionSignificant reduction in mRNA and protein levels[2]
This compound HUVECsIL-1βMonocyte-endothelial cell adhesionSignificant inhibition
7-Methoxyflavone RAW 264.7LPSProstaglandin E2 (PGE2) ProductionPotent inhibition
Various Flavonoids RAW 264.7LPSNitric Oxide (NO) ProductionInhibition observed, structure-dependent
Fisetin (a flavonol) RAW 264.7LPSNitric Oxide (NO) Production52% inhibition at 20 µM
Biotransformed Soymilk (rich in isoflavones) RAW 264.7LPSTNF-α ExpressionReduced around 37-fold
Biotransformed Soymilk (rich in isoflavones) RAW 264.7LPSIL-6 and Nitric OxideNo longer detected at certain concentrations

Experimental Workflow

The following diagram outlines the general experimental workflow for investigating the anti-inflammatory properties of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cell_culture RAW 264.7 Cell Culture pre_treatment Pre-treatment with This compound cell_culture->pre_treatment compound_prep This compound Preparation compound_prep->pre_treatment lps_stimulation LPS Stimulation pre_treatment->lps_stimulation cytotoxicity Cell Viability Assay (MTT) lps_stimulation->cytotoxicity inflammatory_mediators Measurement of Inflammatory Mediators (NO, PGE2, Cytokines) lps_stimulation->inflammatory_mediators molecular_analysis Molecular Analysis (RT-qPCR, Western Blot) lps_stimulation->molecular_analysis

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows them to reach 80-90% confluency at the time of treatment.

  • Treatment Protocol:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway studies). A control group without LPS stimulation should also be included.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat with this compound as described above.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Measurement of Nitric Oxide (NO) Production

The production of NO, a key inflammatory mediator, is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Protocol:

    • After treating the cells in a 96-well plate as described, collect 50 µL of the culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Measurement of Prostaglandin E2 (PGE2) Production

PGE2 is a principal pro-inflammatory prostanoid synthesized by cyclooxygenase-2 (COX-2). Its levels in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Perform the PGE2 ELISA according to the manufacturer's instructions (commercial kits are widely available).

    • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody for PGE2.

    • A conjugated detection antibody is then added, followed by a substrate solution.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

    • Calculate the PGE2 concentration based on a standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatant are measured by ELISA.

  • Protocol:

    • Collect the cell culture supernatant after the experimental treatment.

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Follow the manufacturer's protocol, which typically involves the incubation of the supernatant in antibody-coated plates, followed by the addition of detection antibodies and a substrate.

    • Measure the absorbance and determine the cytokine concentrations from a standard curve.

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify the mRNA expression levels of key pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Protocol:

    • RNA Extraction: After cell treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

    • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • qPCR: Perform qPCR using a qPCR instrument, SYBR Green master mix, and specific primers for murine iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blot Analysis

Western blotting is employed to determine the protein levels of key signaling molecules in the NF-κB and MAPK pathways.

  • Protocol:

    • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin (as a loading control).

    • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathway Diagrams

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway.

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates proteasome Proteasome IkB->proteasome Degradation p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates IkB_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IkB_p65_p50->p65_p50 Releases DNA DNA p65_p50_nuc->DNA Binds pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->pro_inflammatory_genes Transcription MIF This compound MIF->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are key signaling pathways activated by inflammatory stimuli like LPS. They regulate the expression of various inflammatory mediators. Flavonoids have been shown to modulate these pathways.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ERK ERK Pathway cluster_JNK JNK Pathway cluster_p38 p38 Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MEK_ERK MEK MAPKKK->MEK_ERK MEK_JNK MKK4/7 MAPKKK->MEK_JNK MEK_p38 MKK3/6 MAPKKK->MEK_p38 ERK ERK MEK_ERK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates JNK JNK MEK_JNK->JNK Phosphorylates JNK->Transcription_Factors p38 p38 MEK_p38->p38 Phosphorylates p38->Transcription_Factors Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes MIF This compound MIF->MAPKKK Inhibits

Caption: Modulation of MAPK signaling pathways by this compound.

References

Application Notes and Protocols for 7-Methoxyisoflavone in Metabolic Disorder Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Methoxyisoflavone is a synthetic isoflavone, a class of compounds that are phytoestrogens and are known to interact with various metabolic pathways. While research directly investigating the role of this compound in metabolic disorders is limited, the broader family of isoflavones and specifically other methoxylated flavonoids have been studied for their potential therapeutic effects in conditions such as obesity, diabetes, and dyslipidemia.[1][2][3] This document provides an overview of the potential applications of this compound in metabolic research, drawing insights from studies on closely related compounds. The protocols and data presented are largely based on these related molecules and are intended to serve as a guide for designing experiments with this compound.

Potential Mechanisms of Action

Isoflavones exert their effects through various mechanisms, primarily by modulating key signaling pathways involved in metabolism. The primary targets include Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-Activated Protein Kinase (AMPK), as well as components of the insulin signaling pathway.[4][5]

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Isoflavones have been identified as dual agonists for PPARα and PPARγ.

  • PPARα: Primarily expressed in the liver, kidney, heart, and muscle, its activation leads to increased fatty acid oxidation and can help lower lipid levels.

  • PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis, insulin sensitivity, and lipid storage.

The activation of PPARs by isoflavones can lead to an improved lipid profile, with elevated HDL and reduced plasma triglycerides, and a redistribution of adipose tissue from visceral to subcutaneous depots.

AMP-Activated Protein Kinase (AMPK)

AMPK is a cellular energy sensor that, when activated, switches on ATP-producing pathways (like fatty acid oxidation and glycolysis) and switches off ATP-consuming pathways (like protein and glycogen synthesis). Several natural compounds, including flavonoids, are known to activate AMPK, which can lead to improved insulin sensitivity and glucose uptake in muscle cells.

Insulin Signaling Pathway

Flavonoids can positively modulate the insulin signaling pathway. They have been shown to induce the phosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS), leading to the activation of the PI3K/Akt pathway. This cascade ultimately promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake in skeletal muscle and adipose tissue.

Key Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the known actions of related flavonoids.

Caption: PPAR Signaling Pathway Activation by this compound.

AMPK_Signaling This compound This compound AMPK AMPK This compound->AMPK activates ACC ACC AMPK->ACC inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA produces CPT1 CPT1 Malonyl_CoA->CPT1 inhibits FAO ↑ Fatty Acid Oxidation CPT1->FAO Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake

Caption: AMPK Signaling Pathway Activation by this compound.

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle promotes translocation GLUT4_Membrane GLUT4 at Plasma Membrane GLUT4_Vesicle->GLUT4_Membrane Glucose_Uptake ↑ Glucose Uptake GLUT4_Membrane->Glucose_Uptake This compound This compound This compound->IRS promotes phosphorylation

Caption: Modulation of Insulin Signaling by this compound.

Data from Studies on Related Methoxylated Flavonoids

The following tables summarize quantitative data from studies on methoxylated flavonoids with similar structures to this compound. This data can be used as a reference for designing dose-response experiments.

Table 1: Effects of Wistin (4',6-dimethoxyisoflavone-7-O-β-D-glucopyranoside) on PPARα Activity and Target Gene Expression in Mouse Primary Hepatocytes

ParameterConcentrationResult
PPARα Activation (Luciferase Assay)10 µg/mLP < 0.01
PPARα Gene Expression10 µg/mLP < 0.01
Carnitine palmitoyltransferase 1a (CPT1a) Expression10 µg/mLP < 0.05
Acyl-CoA oxidase (ACO) Expression10 µg/mLP < 0.01
Acyl-CoA synthase (ACS) Expression10 µg/mLP < 0.05
PPARγ coactivator 1α (PGC-1α) Expression10 µg/mLP < 0.05
Uncoupling protein 2 (UCP2) Expression1 µg/mLP < 0.05
Uncoupling protein 3 (UCP3) Expression10 µg/mLP < 0.05
Cellular Triglyceride Accumulation10 µg/mLP < 0.05 (inhibition)

Table 2: Effects of 5,7-dimethoxyflavone (DMF) on Adipogenesis and in a High-Fat Diet Mouse Model

ExperimentModelTreatmentOutcome
Adipogenesis Inhibition3T3-L1 AdipocytesDose-dependentSuppression of lipid droplet and triglyceride accumulation
Gene Expression3T3-L1 AdipocytesDose-dependentDownregulation of PPARγ, C/EBPα, SREBP-1c
In Vivo StudyC57BL/6J Mice (High-Fat Diet)50 mg/kg/day for 6 weeksSignificant decrease in body weight gain
Serum LipidsC57BL/6J Mice (High-Fat Diet)50 mg/kg/day for 6 weeksSuppression of total cholesterol and LDL cholesterol
Adipose TissueC57BL/6J Mice (High-Fat Diet)50 mg/kg/day for 6 weeksReduced fat pad mass and adipocyte size

Experimental Protocols

The following are generalized protocols for key experiments to assess the metabolic effects of this compound, based on methodologies used for other flavonoids.

Protocol 1: In Vitro Adipocyte Differentiation Assay

Objective: To determine the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Model: 3T3-L1 preadipocyte cell line.

Workflow:

Adipogenesis_Workflow Start Plate 3T3-L1 preadipocytes Confluence Grow to confluence (Day 0) Start->Confluence Induction Induce differentiation with MDI medium +/- this compound (Day 0-2) Confluence->Induction Maturation1 Culture in insulin-containing medium +/- this compound (Day 2-4) Induction->Maturation1 Maturation2 Maintain in DMEM/FBS +/- this compound (Day 4-8) Maturation1->Maturation2 Analysis Analyze on Day 8 Maturation2->Analysis Staining Oil Red O Staining for lipid droplets Analysis->Staining qPCR qPCR for adipogenic markers (PPARγ, C/EBPα) Analysis->qPCR

Caption: Workflow for 3T3-L1 Adipocyte Differentiation Assay.

Methodology:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium (MDI: 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS) containing various concentrations of this compound or vehicle control.

  • Maturation: On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of this compound. On Day 4, and every two days thereafter, replace the medium with DMEM with 10% FBS and the test compound.

  • Analysis (Day 8):

    • Oil Red O Staining: Fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets. Quantify by extracting the dye with isopropanol and measuring absorbance.

    • Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qPCR) to measure the expression of key adipogenic transcription factors such as PPARγ and C/EBPα.

Protocol 2: Cellular Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose transport into cells.

Model: Differentiated L6 myotubes or 3T3-L1 adipocytes.

Methodology:

  • Cell Culture and Differentiation: Culture L6 myoblasts or 3T3-L1 preadipocytes to confluence and differentiate into myotubes or mature adipocytes, respectively.

  • Serum Starvation: Prior to the assay, starve the cells in serum-free medium for 3-4 hours.

  • Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours). Include a positive control such as insulin.

  • Glucose Uptake: Add a fluorescently-labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells for 30-60 minutes.

  • Measurement: Wash the cells to remove excess 2-NBDG. Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.

Protocol 3: In Vivo Study in a Diet-Induced Obesity Model

Objective: To evaluate the effect of this compound on body weight, fat mass, and metabolic parameters in an animal model of obesity.

Model: C57BL/6J mice fed a high-fat diet (HFD).

Methodology:

  • Acclimatization and Diet: Acclimatize male C57BL/6J mice for one week. Then, feed them either a standard chow diet or a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

  • Treatment: Randomly assign the HFD-fed mice to treatment groups: vehicle control or this compound at different doses (e.g., 25, 50 mg/kg/day) administered via oral gavage.

  • Monitoring: Monitor body weight and food intake weekly throughout the study.

  • Metabolic Phenotyping: Towards the end of the study, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.

  • Terminal Sacrifice and Analysis: At the end of the treatment period, collect blood for analysis of serum lipids (triglycerides, total cholesterol, HDL, LDL) and insulin. Harvest tissues such as liver and adipose tissue depots (epididymal, subcutaneous) for weight measurement, histological analysis (e.g., adipocyte size), and gene/protein expression analysis of key metabolic targets.

While direct evidence for the use of this compound in metabolic disorders is still emerging, the broader class of isoflavones and related methoxylated flavonoids demonstrates significant potential in modulating key metabolic pathways. The protocols and data presented here provide a framework for researchers to investigate the efficacy of this compound as a potential therapeutic agent for metabolic diseases. It is recommended that initial in vitro studies are conducted to establish dose-response relationships and elucidate the specific molecular mechanisms before proceeding to in vivo models.

References

Application of 7-Methoxyisoflavone in Dermatological Research: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 7-Methoxyisoflavone, a naturally occurring isoflavone derivative, has emerged as a compound of significant interest in dermatological research. Exhibiting potent anti-inflammatory and immunomodulatory properties, it shows promise in the therapeutic management of various skin disorders, particularly atopic dermatitis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the dermatological applications of this compound.

Anti-Inflammatory and Immunomodulatory Effects in Atopic Dermatitis

This compound has been demonstrated to effectively ameliorate the symptoms of atopic dermatitis (AD) in preclinical models. Its mechanism of action involves the regulation of key inflammatory signaling pathways and the suppression of pro-inflammatory mediators.

Quantitative Data Summary

The efficacy of this compound in animal models of atopic dermatitis, induced by fluorescein isothiocyanate (FITC) or oxazolone (OXZ), is summarized below. Topical application of 2.5% this compound has been shown to significantly reduce the clinical signs of AD.[1]

ParameterModelTreatmentOutcomep-valueReference
Ear ThicknessFITC-induced2.5% this compoundSignificant reduction compared to controlp < 0.0001[1]
Ear ThicknessOXZ-induced2.5% this compoundSignificant reduction compared to controlp < 0.0001[1]
Spleen IndexFITC-induced2.5% this compoundSignificantly reducedp = 0.0083[1]
Spleen IndexOXZ-induced2.5% this compoundSignificantly reducedp < 0.0001[1]
Serum IgE LevelsFITC-induced2.5% this compoundSignificant decreaseNot specified
Mast Cell ActivationFITC/OXZ-induced2.5% this compoundAttenuatedNot specified
Neutrophil InfiltrationFITC/OXZ-induced2.5% this compoundReducedNot specified
Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are crucial in the pathogenesis of atopic dermatitis.

  • NF-κB Pathway: In the FITC-induced AD model, this compound inactivates the NF-κB pathway, leading to the downregulation of thymic stromal lymphopoietin (TSLP) secretion. TSLP is a key cytokine involved in the initiation of the allergic inflammatory cascade.

  • MAPK Pathway: The compound also inhibits the phosphorylation of MAPKs, which in turn suppresses the production of various pro-inflammatory cytokines and chemokines. In the OXZ-induced AD model, this inhibition primarily affects the production of Th17-related chemokines through the MAPK-AP1 signaling axis.

G cluster_0 Atopic Dermatitis Stimulus (FITC) cluster_1 Signaling Cascade cluster_2 Inflammatory Response cluster_3 Intervention Stimulus FITC NFkB NF-κB Pathway Stimulus->NFkB activates TSLP TSLP Secretion NFkB->TSLP induces Inflammation Th1/Th2 Imbalance Inflammation TSLP->Inflammation promotes 7Met This compound 7Met->NFkB inactivates G cluster_0 Atopic Dermatitis Stimulus (OXZ) cluster_1 Signaling Cascade cluster_2 Inflammatory Response cluster_3 Intervention Stimulus Oxazolone MAPK MAPK-AP1 Signaling Stimulus->MAPK activates Chemokines Th17-related Chemokine Production MAPK->Chemokines induces Inflammation Inflammation Chemokines->Inflammation promotes 7Met This compound 7Met->MAPK inhibits G cluster_setup Experimental Setup cluster_procedure Procedure Animal Female BALB/c Mice (6-8 weeks old) Sensitization Day 1: Sensitization (Abdominal Application) Animal->Sensitization Inducer Inducer (0.5% FITC or OXZ) Inducer->Sensitization Treatment Treatment (2.5% this compound) DailyTreatment Days 6-12: Daily Treatment (Ear Application) Treatment->DailyTreatment Challenge Day 6: Challenge (Ear Application) Sensitization->Challenge Challenge->DailyTreatment Evaluation Day 13: Evaluation DailyTreatment->Evaluation

References

Application Notes and Protocols: In Vivo Bioavailability of 7-Methoxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyisoflavone is a methoxylated isoflavone, a class of compounds that has garnered interest for its potential biological activities. Isoflavones are naturally occurring phytoestrogens found in various plants, and their methoxylation can significantly alter their metabolic stability and bioavailability. Understanding the in vivo pharmacokinetics of this compound is crucial for evaluating its therapeutic potential and for the design of effective dosing regimens in preclinical and clinical studies.

Note on Data Availability: As of the latest literature review, specific in vivo bioavailability and pharmacokinetic data for this compound is limited. Therefore, this document provides data on a closely related compound, 5,7-dimethoxyflavone, to serve as a reference. Additionally, a generalized protocol for conducting in vivo bioavailability studies for isoflavones is presented to guide researchers in this area.

I. Quantitative Data Summary

Due to the lack of direct in vivo data for this compound, the following table summarizes the pharmacokinetic parameters for 5,7-dimethoxyflavone (5,7-DMF) in mice after a single oral administration of 10 mg/kg. This compound shares structural similarities with this compound and can provide insights into the potential pharmacokinetic profile.

ParameterValueUnitReference
Cmax (Peak Plasma Concentration)1870 ± 1190ng/mL[1][2]
Tmax (Time to Peak Concentration)< 30minutes[1][2]
AUCt (Area Under the Curve)532 ± 165h*ng/mL[1]
t1/2 (Terminal Half-life)3.40 ± 2.80hours
Vd (Volume of Distribution)90.1 ± 62.0L/kg
Cl (Clearance)20.2 ± 7.5L/h/kg

II. Experimental Protocols

The following is a generalized protocol for determining the in vivo bioavailability of a methoxyisoflavone, such as this compound, in a rodent model. This protocol is based on standard methodologies in pharmacokinetic research.

Protocol: In Vivo Bioavailability Study in Rats

1. Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in rats following intravenous and oral administration.

2. Materials:

  • This compound (analytical grade)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO or PEG400)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Cannulation supplies (for jugular vein cannulation)

  • Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Standard laboratory equipment

3. Animal Handling and Dosing:

  • Acclimatize rats for at least one week before the experiment.

  • Fast animals overnight (with free access to water) before dosing.

  • Divide animals into two groups: Intravenous (IV) and Oral (PO).

  • IV Group: Administer this compound (e.g., 5 mg/kg) via the jugular vein.

  • PO Group: Administer this compound (e.g., 10 mg/kg) via oral gavage.

4. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the jugular vein at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Immediately place blood samples in anticoagulant-treated tubes and keep on ice.

  • Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Store plasma samples at -80°C until analysis.

5. Sample Analysis (LC-MS/MS):

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.

  • Extract this compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).

  • Analyze the extracted samples using the validated LC-MS/MS method.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate the following pharmacokinetic parameters from the plasma concentration-time data:

    • Cmax, Tmax, AUC(0-t), AUC(0-inf), t1/2, Vd, and Cl.

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

III. Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo bioavailability study.

G cluster_pre Pre-Study cluster_exp Experiment cluster_analysis Analysis cluster_output Output Protocol Protocol Design Animal_Acclimatization Animal Acclimatization Protocol->Animal_Acclimatization Dosing_IV Intravenous Dosing Animal_Acclimatization->Dosing_IV Dosing_PO Oral Dosing Animal_Acclimatization->Dosing_PO Blood_Sampling Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Bioavailability Bioavailability Calculation PK_Analysis->Bioavailability

Caption: Workflow for an in vivo bioavailability study.

Potential Signaling Pathway

Isoflavones, as phytoestrogens, are known to interact with estrogen receptors (ERα and ERβ), which can modulate various downstream signaling pathways. The following diagram illustrates a simplified representation of estrogen receptor signaling.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavone This compound ER Estrogen Receptor (ERα/ERβ) Isoflavone->ER Binds to Complex Isoflavone-ER Complex ER->Complex ERE Estrogen Response Element (ERE) Complex->ERE Translocates to Nucleus and Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulates Biological_Response Biological Response Gene_Transcription->Biological_Response

References

Application Notes and Protocols for the Aminomethylation of 7-Hydroxy-5-Methoxyisoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of aminomethylated 7-hydroxy-5-methoxyisoflavones. The primary method described is the Mannich reaction, a reliable approach for the regioselective introduction of aminomethyl groups onto the isoflavone scaffold. The resulting compounds are of significant interest in drug discovery, with potential applications as anticancer agents and inhibitors of various enzymes.[1][2][3]

Introduction

Isoflavones are a class of naturally occurring compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and phytoestrogenic effects.[4][5] Chemical modification of the isoflavone core is a key strategy for enhancing their therapeutic potential. Aminomethylation, in particular, has been shown to be an effective method for generating derivatives with improved pharmacological profiles.

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the electron-rich aromatic ring of the isoflavone), formaldehyde, and a secondary amine. For 7-hydroxyisoflavones, the aminomethylation typically occurs regioselectively at the C-8 position, driven by the electronic activation of the hydroxyl group.

This document outlines the synthesis of the precursor 7-hydroxy-5-methoxyisoflavones from readily available 5,7-dihydroxyisoflavones, followed by their aminomethylation using various secondary amines.

Data Presentation

Table 1: Synthesis of 7-Hydroxy-5-Methoxyisoflavone Analogs
Starting Material (5,7-Dihydroxyisoflavone)Product (7-Hydroxy-5-methoxyisoflavone)Yield (%)Reference
5,7-Dihydroxy-3-phenyl-4H-chromen-4-one7-Hydroxy-5-methoxy-3-phenyl-4H-chromen-4-one77
Biochanin A (5,7-Dihydroxy-4'-methoxyisoflavone)5-O-Methylbiochanin AHigh
Table 2: Aminomethylation of 7-Hydroxy-5-Methoxyisoflavones
7-Hydroxy-5-MethoxyisoflavoneAmineProductYield (%)Reference
5-O-Methylbiochanin AMorpholine8-(Morpholinomethyl)-5-O-methylbiochanin AHigh
5-O-Methylbiochanin APiperidine8-(Piperidinomethyl)-5-O-methylbiochanin AHigh
7-Hydroxy-3-arylchromonesCytisine8-(Cytisin-12-yl)methyl-7-hydroxyisoflavonesNot specified
7-Hydroxyisoflavonoidsbis(N,N-dimethylamino)methaneC-8 substituted N,N-dimethylaminomethyl adductsNot specified

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-5-methoxyisoflavones from 5,7-Dihydroxyisoflavones

This protocol involves a three-step process: selective protection of the 7-hydroxyl group, methylation of the 5-hydroxyl group, and subsequent deprotection.

1. Protection of the 7-Hydroxyl Group:

  • To a solution of the 5,7-dihydroxyisoflavone (1 equivalent) in a suitable solvent such as acetone or DMF, add dimethylcarbamoylchloride (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) until the reaction is complete, as monitored by TLC.

  • The product, the 7-dimethylcarbamoyl-5-hydroxyisoflavone, is isolated by pouring the reaction mixture into cold water and filtering the resulting precipitate. The crude product can be purified by crystallization from methanol.

2. Methylation of the 5-Hydroxyl Group:

  • The 7-dimethylcarbamoyl-5-hydroxyisoflavone (1 equivalent) is dissolved in acetone.

  • Anhydrous potassium carbonate (K₂CO₃, 3 equivalents) and dimethyl sulfate ((CH₃)₂SO₄, 1.5 equivalents) are added to the solution.

  • The mixture is refluxed for 4-6 hours, with reaction progress monitored by TLC.

  • After completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield the 7-dimethylcarbamoyl-5-methoxyisoflavone.

3. Deprotection of the 7-Hydroxyl Group:

  • The 7-dimethylcarbamoyl-5-methoxyisoflavone is dissolved in an acidic solution (e.g., HCl in ethanol).

  • The solution is heated to reflux for 2-4 hours to effect deacylation.

  • Upon cooling, the 7-hydroxy-5-methoxyisoflavone product precipitates and can be collected by filtration and purified by crystallization.

Protocol 2: Aminomethylation of 7-Hydroxy-5-methoxyisoflavones (Mannich Reaction)

This protocol describes the general procedure for the aminomethylation at the C-8 position.

1. Preparation of the Aminomethylating Reagent (Aminal):

  • In a flask, combine a secondary amine (e.g., morpholine, piperidine) with an aqueous solution of formaldehyde (37%) at room temperature.

  • Add solid potassium hydroxide (KOH) until the mixture separates into two layers.

  • The upper organic layer (the aminal) is separated, dried over solid KOH, and can be used directly or purified by distillation.

2. Mannich Reaction:

  • Dissolve the 7-hydroxy-5-methoxyisoflavone (1 equivalent) in anhydrous ethanol or dioxane.

  • Add the prepared aminal (1.1 to 2 equivalents) to the solution.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 6-12 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethanol-hexane) to afford the desired 8-aminomethyl-7-hydroxy-5-methoxyisoflavone.

Visualizations

experimental_workflow start 5,7-Dihydroxyisoflavone step1 Protection of 7-OH (Dimethylcarbamoylchloride) start->step1 step2 Methylation of 5-OH (Dimethyl sulfate, K2CO3) step1->step2 step3 Deprotection of 7-OH (Acidic Hydrolysis) step2->step3 intermediate 7-Hydroxy-5-methoxyisoflavone step3->intermediate step4 Mannich Reaction (Formaldehyde, Secondary Amine) intermediate->step4 end 8-Aminomethyl-7-hydroxy- 5-methoxyisoflavone step4->end

Caption: Synthetic workflow for aminomethylated 7-hydroxy-5-methoxyisoflavones.

mannich_mechanism cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution Amine Secondary Amine (R2NH) Iminium Iminium Ion [CH2=NR2]+ Amine->Iminium + H+ Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium Attack Nucleophilic Attack (C-8 position) Iminium->Attack Isoflavone 7-Hydroxy-5-methoxyisoflavone Isoflavone->Attack Product Aminomethylated Isoflavone Attack->Product - H+

Caption: General mechanism of the Mannich reaction on 7-hydroxyisoflavones.

signaling_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Aminomethylated Isoflavone Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Potential signaling pathway inhibited by aminomethylated isoflavones.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Methoxyisoflavone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 7-Methoxyisoflavone dosage and experimental design for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a new in vivo experiment?

A1: Direct dose-response studies for this compound in animal models are limited. However, based on studies of structurally related methoxyflavones, a starting oral dose in the range of 10-50 mg/kg body weight is a reasonable starting point for efficacy studies in rodents. For instance, a study on 5,7-dimethoxyflavone in mice used a single oral dose of 10 mg/kg to study its pharmacokinetics.[1][2] It is crucial to perform a pilot study with a dose escalation to determine the optimal dose for your specific animal model and disease indication.

Q2: What is the oral bioavailability of this compound?

Q3: What are the known potential mechanisms of action for this compound in vivo?

A3: this compound is reported to be an activator of adenosine monophosphate-activated protein kinase (AMPK).[4] It may also exhibit anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway, which is a known mechanism for other isoflavones.[5] One study has shown that this compound can ameliorate atopic dermatitis symptoms in mice by regulating multiple signaling pathways and reducing chemokine production.

Q4: Are there any known toxicological concerns with this compound?

A4: There is limited publicly available information on the specific toxicology of this compound. As with any investigational compound, it is essential to conduct preliminary toxicity studies. These can range from acute single-dose studies to assess the maximum tolerated dose (MTD) to short-term repeated-dose studies to evaluate for any signs of toxicity with the intended dosing regimen.

Troubleshooting Guide

Issue: Low or no observable efficacy at the initial dose.

  • Possible Cause 1: Insufficient Dosage: The initial dose may be too low to elicit a biological response.

    • Solution: Conduct a dose-escalation study. Systematically increase the dose in different cohorts of animals to identify a dose-response relationship.

  • Possible Cause 2: Poor Bioavailability: As with many flavonoids, the oral bioavailability of this compound may be low.

    • Solution 1: Consider alternative routes of administration, such as intraperitoneal (i.p.) injection, to bypass first-pass metabolism. However, be mindful that this may alter the pharmacokinetic profile.

    • Solution 2: Investigate formulation strategies to enhance oral absorption, such as using solubility enhancers or lipid-based delivery systems.

  • Possible Cause 3: Inappropriate Animal Model: The chosen animal model may not be suitable for the intended therapeutic effect.

    • Solution: Thoroughly review the literature to ensure the selected model is appropriate and has been validated for the disease being studied.

Issue: Compound precipitation in the vehicle upon preparation.

  • Possible Cause: Poor Solubility: this compound is a crystalline powder with low aqueous solubility.

    • Solution 1: Use a suitable vehicle for administration. A common approach for poorly soluble compounds is to use a mixture of solvents. For example, a vehicle containing DMSO and corn oil can be used for oral gavage.

    • Solution 2: Prepare the dosing solution fresh before each administration to minimize the risk of precipitation. Sonication can also aid in dissolution.

Issue: High variability in experimental results between animals.

  • Possible Cause 1: Inconsistent Dosing: Inaccurate or inconsistent administration of the compound can lead to variability.

    • Solution: Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, i.p. injection). Use calibrated equipment for accurate dosing.

  • Possible Cause 2: Biological Variability: Inherent biological differences between animals can contribute to varied responses.

    • Solution: Increase the number of animals per group to improve statistical power and account for individual variations. Ensure proper randomization and blinding of the study groups.

Data Presentation

Table 1: Summary of In Vivo and Human Studies with this compound and Related Compounds

CompoundSpecies/ModelDosageRoute of AdministrationObserved EffectsReference
5-methyl-7-methoxyisoflavoneHuman (resistance-trained males)800 mg/dayOralNo significant effects on body composition or training adaptations were observed.
This compoundMouse (atopic dermatitis model)Not specified in abstractNot specified in abstractAmeliorated atopic dermatitis symptoms.
5,7-dimethoxyflavoneMouse10 mg/kgOralPharmacokinetic profiling.
3',4',7,8-tetrahydroxy-3-methoxyflavoneMouse2.5, 5, 10, and 15 mg/kgNot specifiedAnalgesic and anti-inflammatory effects.
TMS-HDMF-5z (a mosloflavone-resveratrol hybrid)Rat5 and 25 mg/kgIntraperitonealAnti-inflammatory effects in a carrageenan-induced paw edema model.

Experimental Protocols

Protocol 1: General Protocol for Oral Administration of this compound in Rodents

  • Preparation of Dosing Solution:

    • Due to its poor water solubility, this compound should be prepared in a suitable vehicle. A common vehicle is a mixture of DMSO and corn oil.

    • Example Preparation: To prepare a 10 mg/mL solution, dissolve 100 mg of this compound in 1 mL of DMSO. Then, add 9 mL of corn oil and vortex thoroughly to create a homogenous suspension. Prepare this solution fresh daily.

  • Animal Handling and Dosing:

    • Acclimatize animals to the facility for at least one week before the experiment.

    • Fast animals for 4-6 hours before oral administration to ensure consistent absorption, but allow free access to water.

    • Administer the dosing solution via oral gavage using a suitable gavage needle. The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg).

  • Post-Administration Monitoring:

    • Monitor animals for any signs of distress or toxicity.

    • Collect blood samples or tissues at predetermined time points for pharmacokinetic or pharmacodynamic analysis.

Mandatory Visualizations

experimental_workflow General In Vivo Experimental Workflow cluster_prep Preparation Phase cluster_admin Administration & Monitoring cluster_analysis Analysis Phase a Acclimatize Animals b Randomize into Groups a->b c Prepare Dosing Solutions b->c d Administer this compound or Vehicle c->d e Monitor for Clinical Signs d->e f Record Body Weights d->f g Collect Blood/Tissue Samples f->g h Pharmacokinetic Analysis g->h i Pharmacodynamic/Efficacy Analysis g->i j Statistical Analysis h->j i->j

Caption: General workflow for in vivo studies with this compound.

signaling_pathway Potential Signaling Pathway of this compound MIF This compound AMPK AMPK MIF->AMPK Activates IKK IKK MIF->IKK Inhibits? IkappaB IκBα IKK->IkappaB NFkB NF-κB IkappaB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

Caption: Potential mechanism involving AMPK activation and NF-κB inhibition.

References

Technical Support Center: Improving 7-Methoxyisoflavone Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor aqueous solubility of 7-Methoxyisoflavone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in cell culture?

This compound is a derivative of isoflavones, a class of flavonoids. Its chemical structure is largely non-polar and hydrophobic, which leads to poor solubility in aqueous solutions like cell culture media. This can cause the compound to precipitate, leading to inaccurate concentrations and unreliable experimental results.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly used organic solvent for dissolving hydrophobic compounds like this compound for cell-based assays. It is an amphiphilic solvent, meaning it can dissolve both polar and nonpolar compounds, and is miscible with water and cell culture media.

Q3: What is the maximum concentration of DMSO that is safe for cells in culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. While tolerance varies between cell lines, a final concentration of less than 0.5% (v/v) is widely recommended, with 0.1% or lower being preferable for sensitive cells or long-term experiments.[1][2][3][4][5] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.

Data Presentation: Recommended Final DMSO Concentrations in Cell Culture

RecommendationNotesSource(s)
≤ 0.1% Considered safe for most cell lines, including sensitive and primary cells. Recommended to eliminate solvent effects.
≤ 0.5% Tolerated by most robust cell lines without severe cytotoxicity. A common upper limit.
> 0.5% - 1% May be tolerated by some cell lines, but cytotoxicity is more likely. Requires validation for your specific cell type.
> 1% Generally considered toxic and can induce abnormal cellular effects or cell death.

Q4: Are there alternative methods to improve the aqueous solubility of this compound?

Yes. One effective method is the use of cyclodextrins, which are cyclic oligosaccharides capable of forming inclusion complexes with hydrophobic molecules. By encapsulating the isoflavone, cyclodextrins (like β-cyclodextrin or its derivatives) can significantly increase its solubility in aqueous solutions. This approach can reduce the required concentration of organic solvents like DMSO.

Troubleshooting Guide

Issue: My this compound is precipitating after being added to the cell culture medium.

Precipitation is a common problem when a hydrophobic compound dissolved in an organic solvent is diluted into an aqueous medium.

Mandatory Visualization: Troubleshooting Workflow for Compound Precipitation

G Figure 1: Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Cell Culture Medium q1 Is final DMSO concentration >0.5%? start->q1 sol1 Decrease DMSO concentration. Prepare a higher concentration stock solution. q1->sol1 Yes q2 Was the stock added directly to cold medium? q1->q2 No end_node Problem Resolved sol1->end_node sol2 Pre-warm medium to 37°C. Add stock solution slowly while gently mixing. q2->sol2 Yes q3 Was a large volume of stock added to the medium? q2->q3 No sol2->end_node sol3 Perform serial or intermediate dilutions in pre-warmed medium. q3->sol3 Yes q4 Is the final drug concentration too high? q3->q4 No sol3->end_node sol4 Lower the final working concentration. Consider using solubility enhancers (e.g., cyclodextrins). q4->sol4 Yes q4->end_node No sol4->end_node G Figure 2: Workflow for Preparing this compound Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Powder dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex / Sonicate dissolve->vortex store 4. Aliquot & Store at -20°C/-80°C vortex->store warm_medium 5. Pre-warm Culture Medium (37°C) store->warm_medium Use 1 Aliquot dilute 6. Serially Dilute Stock into Warm Medium warm_medium->dilute mix 7. Mix Gently dilute->mix treat 8. Add to Cells mix->treat G Figure 3: Potential Methoxyflavone-Induced Apoptosis Pathway compound This compound (or related compounds) ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress (Loss of Membrane Potential) ros->mito bax ↑ Bax / Bid mito->bax bcl2 ↓ Bcl-2 mito->bcl2 caspase Caspase Activation (e.g., Caspase-3) bax->caspase bcl2->caspase inhibits apoptosis Apoptosis caspase->apoptosis

References

Technical Support Center: Optimization of Isoflavone Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of isoflavones from plant materials.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common problems and provide actionable solutions.

ProblemPossible CausesRecommended Solutions
Low Isoflavone Yield 1. Inefficient Solvent System: The polarity of the solvent may not be optimal for the target isoflavones (e.g., glucosides vs. aglycones).2. Suboptimal Extraction Parameters: Temperature, time, or solvent-to-solid ratio may be inadequate.[1]3. Insufficient Cell Wall Disruption: The solvent may not be effectively penetrating the plant matrix.4. Isoflavone Degradation: High temperatures or prolonged extraction times can lead to the degradation of sensitive isoflavones like malonyl-glucosides.[2][3]1. Optimize Solvent: Experiment with different concentrations of ethanol or methanol in water (typically 50-80%).[4] For instance, a study found that 80% ethanol at 72.5°C for 67.5 minutes was optimal for soybean isoflavone extraction.[1] Consider ternary solvent systems like ethanol/water/propanediol for broader polarity coverage.2. Adjust Parameters: Systematically vary temperature (e.g., 40-75°C), extraction time (e.g., 20-120 minutes), and the solvent-to-solid ratio (e.g., 10:1 to 30:1 mL/g).3. Enhance Physical Disruption: Employ ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve cell wall disruption and mass transfer. A 20-minute ultrasound-assisted extraction at 60°C with 50% ethanol can be effective.4. Control Conditions: Use moderate temperatures to prevent degradation. For heat-sensitive malonyl-glucosides, lower temperatures and shorter extraction times are preferable.
Poor Purity of Final Extract 1. Co-extraction of Impurities: Proteins, sugars, and other polar compounds are often co-extracted with isoflavones.2. Presence of Pigments and Oils: Chlorophyll and lipids can contaminate the final extract.1. Pre-treatment of Plant Material: Defatting the plant material with a non-polar solvent like hexane prior to extraction can remove lipids.2. Selective Precipitation: Proteins can be precipitated by adjusting the pH of the extract.3. Chromatographic Purification: Utilize macroporous resins (e.g., D101) or silica gel column chromatography for purification. Solid-phase extraction (SPE) with cartridges like Strata X can also be used for cleanup and concentration.
Inconsistent Results Between Batches 1. Variability in Plant Material: Isoflavone content can vary based on plant variety, growing conditions, and harvest time.2. Inconsistent Sample Preparation: Differences in particle size of the ground material can affect extraction efficiency.3. Fluctuations in Extraction Conditions: Minor variations in temperature, time, or solvent composition can lead to different yields.1. Standardize Plant Material: Use a single, well-characterized batch of plant material for a series of experiments.2. Uniform Sample Preparation: Ensure consistent grinding and sieving to achieve a uniform particle size.3. Precise Control of Parameters: Calibrate equipment and carefully monitor all extraction parameters to ensure reproducibility.
Conversion of Isoflavone Forms 1. Hydrolysis of Glucosides: High temperatures, acidic, or alkaline conditions can hydrolyze isoflavone glucosides to their aglycone forms.2. Degradation of Malonyl-Glucosides: These heat-labile forms can be converted to their corresponding glucosides during extraction.1. Mild Extraction Conditions: Use neutral pH and moderate temperatures to preserve the native isoflavone profile.2. Enzymatic Hydrolysis (for targeted conversion): If aglycones are the desired product, controlled enzymatic hydrolysis using β-glucosidase can be employed post-extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting isoflavones?

A1: The optimal solvent is typically a mixture of an organic solvent and water. Ethanol and methanol are the most commonly used solvents. The ideal concentration often falls between 50% and 80% (v/v) in water. For example, 50% ethanol has been shown to be effective for microwave-assisted extraction. The choice depends on the specific isoflavones being targeted; glycosides are more polar and are efficiently extracted with higher water content, while aglycones are less polar. Ternary solvent systems, such as water, acetone, and ethanol, can also be effective for extracting a broad range of isoflavones.

Q2: How does temperature affect isoflavone extraction?

A2: Increasing the temperature generally improves the solubility of isoflavones and the diffusion rate, leading to higher extraction efficiency. However, high temperatures (above 80°C) can cause the degradation of heat-sensitive isoflavones, particularly malonyl-glucosides, which can convert to their glucoside forms. An optimal temperature balances extraction efficiency with compound stability, often in the range of 50-75°C.

Q3: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?

A3: Both UAE and MAE are modern techniques that can significantly reduce extraction time and solvent consumption compared to conventional methods. UAE uses ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances mass transfer. MAE utilizes microwave energy to heat the solvent and sample, leading to rapid cell rupture and release of target compounds. These methods often result in higher extraction yields in a shorter amount of time.

Q4: How can I remove proteins that co-extract with my isoflavones?

A4: Protein co-extraction is a common issue, especially with materials like soybeans. One effective method is isoelectric precipitation. By adjusting the pH of the extract to the isoelectric point of the major proteins (for soy proteins, this is around pH 4.5), the proteins will precipitate and can be removed by centrifugation or filtration. Enzymatic hydrolysis using proteases can also break down proteins, potentially improving isoflavone release.

Q5: How should I store my plant material and extracts to prevent isoflavone degradation?

A5: Plant material should be stored in a cool, dry, and dark place to minimize degradation. Extracts are also susceptible to degradation, especially when exposed to light and high temperatures. It is recommended to store extracts at low temperatures (e.g., -20°C) and protected from light. For short-term storage (up to one week), refrigeration at or below 10°C is generally sufficient.

Data Presentation: Comparison of Extraction Conditions

Table 1: Optimal Conditions for Conventional Solvent Extraction of Soy Isoflavones

ParameterOptimal ValueIsoflavone Yield (µg/g dry matter)Reference
Solvent80% Ethanol1932.44
Temperature72.5°C1932.44
Extraction Time67.5 min1932.44
Solvent to Solid Ratio26.5:1 (mL/g)1932.44

Table 2: Comparison of Modern Extraction Techniques for Soy Isoflavones

TechniqueSolventTemperature (°C)Time (min)Key AdvantagesReference
Ultrasound-Assisted Extraction (UAE)50% Ethanol6020Reduced extraction time, improved efficiency.
Ultrasound-Assisted Extraction (UAE)60% Ethanol4010High yield of aglycones, rapid extraction.
Microwave-Assisted Extraction (MAE)50% Ethanol5020Fast, reliable, high reproducibility.
Microwave-Assisted Extraction (MAE)3:1 Ethanol to Soy Flour738High throughput, doubled yield vs. conventional.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Isoflavones
  • Sample Preparation: Dry the plant material (e.g., soybean flour) and grind it to a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place a known amount of the powdered sample (e.g., 0.5 g) into an extraction vessel.

  • Solvent Addition: Add the extraction solvent (e.g., 50% ethanol) at a specified solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Ultrasonication: Place the vessel in an ultrasonic bath. Set the temperature to 60°C and sonicate for 20 minutes. Ensure the vessel is properly immersed.

  • Post-Extraction: After sonication, centrifuge the mixture to separate the solid residue from the supernatant.

  • Collection: Collect the supernatant containing the extracted isoflavones. The extraction can be repeated on the residue to maximize yield.

  • Analysis: Analyze the isoflavone content in the supernatant using a suitable analytical method like HPLC.

Protocol 2: Microwave-Assisted Extraction (MAE) of Isoflavones
  • Sample Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.

  • Extraction Setup: Place a known amount of the sample (e.g., 0.5 g) into a microwave-safe extraction vessel.

  • Solvent Addition: Add the extraction solvent (e.g., 50% ethanol).

  • Microwave Irradiation: Place the vessel in a microwave extraction system. Set the temperature to 50°C and the extraction time to 20 minutes.

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

  • Separation: Separate the extract from the solid residue by filtration or centrifugation.

  • Analysis: Determine the isoflavone concentration in the extract using HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Plant Material drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding extraction Extraction (Solvent, Temp, Time) grinding->extraction uae UAE extraction->uae mae MAE extraction->mae separation Filtration / Centrifugation extraction->separation purification Purification (e.g., Chromatography) separation->purification analysis Analysis (e.g., HPLC) purification->analysis

Caption: General workflow for isoflavone extraction from plant material.

troubleshooting_logic cluster_solutions Potential Solutions start Low Isoflavone Yield solvent Check Solvent System (Polarity, Concentration) start->solvent params Review Extraction Parameters (Temp, Time, Ratio) start->params disruption Assess Physical Disruption (Particle Size, Method) start->disruption degradation Investigate Degradation (High Temp, Long Time) start->degradation sol_solvent Optimize Solvent (e.g., 50-80% Ethanol) solvent->sol_solvent sol_params Adjust Parameters (Systematic Variation) params->sol_params sol_disruption Enhance Disruption (Use UAE/MAE) disruption->sol_disruption sol_degradation Use Milder Conditions degradation->sol_degradation

Caption: Troubleshooting logic for addressing low isoflavone yield.

References

Technical Support Center: Addressing Cytotoxicity of 7-Methoxyisoflavone in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of 7-Methoxyisoflavone.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its expected cytotoxic profile?

This compound is a type of isoflavone, a class of naturally occurring compounds. While some isoflavones have demonstrated cytotoxic effects in cancer cell lines, this compound itself has been reported to show no cytotoxicity in human umbilical vein endothelial cells (HUVECs), which are a non-cancerous primary cell line.[1] However, related methoxyflavone and isoflavone compounds have shown varied cytotoxic activity in different cancer cell lines. The cytotoxic potential of this compound in cancer cell lines may be cell-type dependent and requires empirical determination.

2. What are the known mechanisms of cytotoxicity for related methoxyflavones and isoflavones?

The cytotoxic mechanisms of methoxyflavones and isoflavones are multifaceted and can involve the induction of apoptosis (programmed cell death) through various signaling pathways. Key mechanisms include:

  • Induction of Apoptosis: Many flavonoids, including methoxyflavones, can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[2][3] This can involve the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[2][3]

  • Modulation of NF-κB Signaling: this compound has been shown to inhibit the NF-κB signaling pathway by preventing the translocation of the p65 subunit to the nucleus. The NF-κB pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Some hydroxy-methoxyflavones can induce the production of ROS, leading to oxidative stress and subsequent cell death.

  • AMPK Activation: this compound is an activator of adenosine monophosphate-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation can lead to the inhibition of cell growth and proliferation.

3. I am observing no cytotoxicity with this compound in my cancer cell line. What could be the reason?

Several factors could contribute to a lack of observed cytotoxicity:

  • Cell Line Resistance: The specific cancer cell line you are using may be inherently resistant to the cytotoxic effects of this compound.

  • Compound Concentration: The concentrations tested may be too low to induce a cytotoxic response. It is advisable to perform a dose-response study over a wide range of concentrations.

  • Compound Solubility: this compound is sparingly soluble in water and is typically dissolved in an organic solvent like DMSO. Poor solubility can lead to a lower effective concentration in the cell culture medium. Ensure the compound is fully dissolved in the stock solution and that the final solvent concentration in the culture medium is not cytotoxic to the cells (typically <0.5% for DMSO).

  • Incubation Time: The duration of exposure to the compound may be insufficient to induce cell death. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours).

4. How should I prepare this compound for my experiments?

This compound is soluble in DMSO at a concentration of approximately 25 mg/mL. It is practically insoluble in water.

  • Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can affect solubility. Gentle warming or sonication may be required to fully dissolve the compound.

  • Working Solutions: Dilute the stock solution in your cell culture medium to the desired final concentrations immediately before use. Ensure thorough mixing to avoid precipitation.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells.
Edge Effects in Microplates Avoid using the outer wells of the 96-well plate as they are prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells under a microscope after adding the compound to check for precipitation. If precipitation occurs, try lowering the final concentration or using a different solubilizing agent if compatible with your cells.
Inaccurate Pipetting Calibrate your pipettes regularly. Use fresh tips for each dilution and replicate.
Problem 2: Inconsistent Dose-Response Curve
Possible Cause Troubleshooting Steps
Incorrect Dilutions Prepare fresh serial dilutions for each experiment. Double-check your calculations.
Compound Instability Prepare fresh dilutions from the stock solution for each experiment. Some compounds can be unstable in aqueous solutions over time.
Interaction with Assay Reagents Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT reagent). Run a control without cells to check for direct interaction between your compound and the assay reagents.
Cell Clumping Ensure a single-cell suspension is used for the assay to allow for uniform exposure to the compound.

Quantitative Data

The following table summarizes the cytotoxic activity of this compound and related compounds in various cell lines. Note that data for this compound in cancer cell lines is limited in the public domain.

CompoundCell LineCell TypeIC50 (µM)Exposure Time (h)Assay
This compound HUVECHuman Umbilical Vein Endothelial CellsNot CytotoxicNot SpecifiedCCK8
Genistein (an isoflavone) DU145Human Prostate Carcinoma198.148MTT
Genistein (an isoflavone) DU145Human Prostate Carcinoma150.672MTT
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone MCF-7Human Breast Adenocarcinoma3.7172Not Specified
4',5'-dihydroxy-5,7,3'-trimethoxyflavone HCC1954Human Breast Carcinoma8.58Not SpecifiedNot Specified
Sideritoflavone MCF-7Human Breast Adenocarcinoma4.972Not Specified

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and controls for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Signaling Pathway Analysis Compound Preparation Compound Preparation Dose-Response Screening (MTT/LDH) Dose-Response Screening (MTT/LDH) Compound Preparation->Dose-Response Screening (MTT/LDH) Treat Cells Determine IC50 Determine IC50 Dose-Response Screening (MTT/LDH)->Determine IC50 Analyze Data Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Select Concentrations ROS Detection ROS Detection Determine IC50->ROS Detection Select Concentrations NF-kB Translocation Assay NF-kB Translocation Assay Determine IC50->NF-kB Translocation Assay Investigate Pathway Western Blot (Apoptotic markers) Western Blot (Apoptotic markers) Apoptosis Assay (Annexin V/PI)->Western Blot (Apoptotic markers) Confirm Apoptosis Western Blot (Pathway proteins) Western Blot (Pathway proteins) NF-kB Translocation Assay->Western Blot (Pathway proteins) Confirm Mechanism

Caption: A general workflow for assessing the cytotoxicity of this compound.

Simplified Apoptosis Signaling Pathway

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Release of Cytochrome c Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: The intrinsic pathway of apoptosis potentially induced by this compound.

Simplified NF-κB Signaling Pathway Inhibition

G Inflammatory Signal Inflammatory Signal IKK IKK Inflammatory Signal->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB (p65) NF-kB (p65) IkB->NF-kB (p65) Releases Nucleus Nucleus NF-kB (p65)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Survival This compound This compound This compound->NF-kB (p65) Inhibits Translocation

Caption: Inhibition of NF-κB signaling by this compound.

References

Best practices for long-term storage and stability of 7-Methoxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage, stability, and handling of 7-Methoxyisoflavone. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years. For solutions, it is recommended to prepare stock solutions and store them in aliquots at -20°C for up to one year, or at -80°C for up to two years to minimize degradation from repeated freeze-thaw cycles.[1]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is a hydrophobic compound with low aqueous solubility. It is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent like DMSO. If you encounter solubility issues, gentle warming and sonication can aid in complete dissolution. It is crucial to visually inspect the solution to ensure no particulates are present before use or storage.

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods due to the potential for degradation. For in vivo experiments, it is best to prepare fresh working solutions on the same day of use.[1]

Q5: What are the known degradation pathways for isoflavones like this compound?

A5: Isoflavones can undergo degradation through hydrolysis, oxidation, and photolysis. Studies on similar isoflavones have shown that degradation is more prominent at acidic pH and elevated temperatures.[2] The methoxy group at the 7-position is generally stable, but the isoflavone backbone can be susceptible to degradation under harsh conditions.

Stability and Storage Data

The following tables summarize the recommended storage conditions and solubility of this compound.

Table 1: Recommended Long-Term Storage Conditions

FormStorage TemperatureDuration
Solid-20°C≥ 4 years
Stock Solution (in DMSO)-20°CUp to 1 year[1]
Stock Solution (in DMSO)-80°CUp to 2 years[1]

Table 2: Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl Sulfoxide (DMSO)10 mg/mL

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Media

  • Root Cause: This is a common issue for hydrophobic compounds when an organic stock solution is diluted into an aqueous medium. The final concentration of the organic solvent may be too low to maintain solubility.

  • Solution:

    • Optimize Dilution: Instead of adding the stock solution directly to the full volume of media, perform a stepwise dilution. First, add the stock to a smaller volume of pre-warmed serum-free media, mix gently, and then add this intermediate dilution to the final volume of complete media.

    • Pre-warm Media: Always use pre-warmed (37°C) cell culture media when preparing your final working solution. Temperature shifts can decrease solubility.

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5% (v/v), and ideally at or below 0.1%.

    • Solubility Testing: Before your main experiment, perform a solubility test by preparing a serial dilution of this compound in your specific cell culture medium and observe for any precipitation over time.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Root Cause: This could be due to the degradation of this compound in the working solution or interactions with components in the cell culture medium.

  • Solution:

    • Fresh Working Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.

    • Vehicle Control: Always include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) in your experiments to account for any effects of the solvent on the cells.

    • Verify Compound Integrity: If you suspect degradation, you can assess the purity of your compound using techniques like High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. If needed, gently warm the solution at 37°C or sonicate briefly to ensure complete dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes and store at -20°C or -80°C.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Pre-warm your cell culture medium to 37°C. Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure thorough but gentle mixing after each dilution step.

Protocol 2: Cell Viability (MTT) Assay with this compound in HCT116 Cells

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of this compound in complete growth medium as described in Protocol 1. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Western Blot for AMPK Activation

  • Cell Treatment: Seed cells (e.g., C2C12 myotubes or hepatocytes) in 6-well plates and grow to the desired confluency. Treat the cells with this compound at the desired concentrations and time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated AMPK levels to the total AMPK levels.

Visualizations

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO sterilize Filter Sterilize prep_stock->sterilize aliquot Aliquot & Store at -80°C sterilize->aliquot thaw Thaw Aliquot aliquot->thaw dilute Serial Dilution in Pre-warmed Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay (e.g., MTT, Western Blot) incubate->assay data Data Analysis assay->data

Caption: Workflow for preparing and using this compound in cell-based experiments.

AMPK_pathway This compound and the AMPK Signaling Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects compound This compound ampk AMPK compound->ampk Activates p_ampk p-AMPKα (Thr172) (Active) ampk->p_ampk Activation catabolism ↑ Catabolism (e.g., Fatty Acid Oxidation) p_ampk->catabolism anabolism ↓ Anabolism (e.g., Protein Synthesis) p_ampk->anabolism stress Cellular Stress (e.g., low energy) lkb1 LKB1 stress->lkb1 camkk2 CaMKKβ stress->camkk2 lkb1->ampk Phosphorylates camkk2->ampk Phosphorylates

Caption: Activation of the AMPK signaling pathway by this compound.

References

How to prevent degradation of 7-Methoxyisoflavone in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 7-Methoxyisoflavone Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily influenced by three main factors: pH, light exposure, and temperature. Like other isoflavones, it is susceptible to hydrolysis, oxidation, and photodegradation, especially under suboptimal storage and experimental conditions.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor. Generally, isoflavones exhibit poor stability in alkaline (basic) and strongly acidic conditions, which can catalyze hydrolytic and oxidative degradation.[1][2][3] For instance, studies on similar isoflavones like genistein and daidzein show accelerated degradation at pH 9 compared to neutral pH.[1] While some isoflavones show relative stability at neutral (pH 7.0) and slightly acidic (pH 5.6) conditions at room temperature, significant degradation has been observed at pH 3.1, especially when combined with high temperatures.[3]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is expected to be sensitive to light, particularly UV radiation. This is a common characteristic of phenolic compounds, including isoflavones. Exposure to light can induce photochemical reactions, leading to the formation of degradation products. Therefore, it is crucial to protect solutions containing this compound from light by using amber vials or by working in a dark environment.

Q4: What is the recommended storage temperature for this compound solutions?

A4: For long-term stability, stock solutions of this compound should be stored at low temperatures. Based on supplier recommendations for isoflavones, storage at -20°C or -80°C is advisable. Aliquoting the stock solution into single-use vials is also recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q5: Can I use antioxidants to improve the stability of my this compound solution?

A5: Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation, a likely degradation pathway for phenolic compounds like this compound. Common antioxidants used for this purpose include ascorbic acid and butylated hydroxytoluene (BHT). The choice of antioxidant will depend on the solvent system and the specific requirements of your experiment.

Q6: Are there any other stabilizers I can use?

A6: Besides antioxidants, using a buffer to maintain an optimal pH (near neutral or slightly acidic) can enhance stability. Additionally, if metal ion-catalyzed oxidation is a concern, the use of chelating agents like ethylenediaminetetraacetic acid (EDTA) may be beneficial, as some isoflavones are known to chelate metals. Degassing the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution can also minimize oxidation by removing dissolved oxygen.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in solution.

Potential Cause Troubleshooting Step
Inappropriate pH Measure the pH of your solution. If it is alkaline or strongly acidic, adjust it to a neutral or slightly acidic range (pH 6-7) using a suitable buffer.
Light Exposure Ensure your solution is stored in an amber vial or a container wrapped in aluminum foil to protect it from light. Conduct experiments under subdued lighting conditions if possible.
High Temperature Store stock solutions at -20°C or -80°C. For working solutions, avoid prolonged exposure to elevated temperatures.
Oxidation Prepare fresh solutions before use. Consider adding an antioxidant like ascorbic acid (for aqueous solutions) or BHT (for organic solvents). Degas your solvent with nitrogen or argon before dissolving the compound.
Repeated Freeze-Thaw Cycles Aliquot your stock solution into smaller, single-use vials to minimize the number of times the main stock is thawed and refrozen.

Issue 2: Appearance of unknown peaks in my chromatogram during analysis.

Potential Cause Troubleshooting Step
Degradation of this compound This is a strong indicator of degradation. The new peaks likely correspond to degradation products. Review the troubleshooting steps in "Issue 1" to identify and mitigate the cause of degradation.
Contaminated Solvent or Glassware Ensure you are using high-purity solvents and that all glassware is thoroughly cleaned. Run a blank (solvent only) to check for contaminants.

Data Presentation

Table 1: Stability of Structurally Similar Isoflavones Under Different Conditions

IsoflavoneConditionObservationReference
Genistein & DaidzeinTemperature: 70-90°C, pH 7 & 9Degradation follows first-order kinetics. Degradation is faster at pH 9 than at pH 7. Daidzein is generally less stable than genistein at elevated temperatures.
Various IsoflavonesTemperature: 150°C, pH 3.1, 5.6, 7.0No significant decay at pH 5.6 and 7.0. Degradation is most prominent at pH 3.1.
Flavonol GlycosidesAcid, Base, Heat, OxidationMore stable under acidic conditions. Degradation follows first-order kinetics.

Experimental Protocols

Protocol: Forced Degradation Study to Assess this compound Stability

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate or acetate buffer solutions (pH 3, 5, 7, 9)

  • High-purity inert gas (Nitrogen or Argon)

  • Amber HPLC vials

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., a photostability chamber). A dark control sample should be kept under the same conditions but protected from light.

4. Sample Analysis by HPLC-UV:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC-UV method. An example of starting HPLC conditions is provided below.

5. Example HPLC-UV Method:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

6. Data Analysis:

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of degradation over time for each condition.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

cluster_degradation Likely Degradation Pathways for this compound 7-MI This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) 7-MI->Hydrolysis Oxidation Oxidation (Presence of O2, Metal Ions) 7-MI->Oxidation Photodegradation Photodegradation (UV/Light Exposure) 7-MI->Photodegradation Deg_Products Degradation Products Hydrolysis->Deg_Products Oxidation->Deg_Products Photodegradation->Deg_Products

Caption: Extrapolated degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing prep Prepare 7-MI Stock Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC-UV sample->analyze data Calculate % Degradation & Identify Products analyze->data

Caption: Workflow for assessing this compound stability.

cluster_troubleshooting Troubleshooting Degradation Issues start Degradation Observed? check_light Protect from Light? (Amber Vials) start->check_light check_ph pH Neutral/Slightly Acidic? check_light->check_ph Yes unstable Further Optimization Needed check_light->unstable No check_temp Stored at -20°C or -80°C? check_ph->check_temp Yes check_ph->unstable No check_o2 Used Antioxidants/Inert Gas? check_temp->check_o2 Yes check_temp->unstable No stable Solution Stabilized check_o2->stable Yes check_o2->unstable No

Caption: Decision tree for troubleshooting solution instability.

References

Technical Support Center: Optimizing Muscle Cell Culture Media for Isoflavone Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing muscle cell culture media when studying the effects of isoflavones.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

ProblemPossible Cause(s)Recommended Solution(s)
Poor C2C12 Myoblast Proliferation 1. Suboptimal cell culture conditions. 2. High passage number of cells. 3. Mycoplasma contamination.1. Ensure the growth medium (DMEM with 10-20% FBS) is fresh and at the correct pH. Maintain cells at 37°C in a humidified incubator with 5% CO2.[1][2] 2. Use C2C12 cells at a low passage number, as high passage numbers can lead to reduced differentiation potential.[3] 3. Regularly test for mycoplasma contamination.
Inefficient C2C12 Differentiation into Myotubes 1. Cell density is too low or too high at the start of differentiation. 2. Inadequate switch to differentiation medium. 3. Poor quality of horse serum.1. Initiate differentiation when C2C12 myoblasts are 80-90% confluent. Overconfluence can impair differentiation.[2][3] 2. Switch from a high-serum growth medium to a low-serum differentiation medium (e.g., DMEM with 2% horse serum). 3. The quality of horse serum can vary. Test different lots or suppliers to find one that promotes robust differentiation.
Myotube Detachment After Isoflavone Treatment 1. High concentrations of isoflavones are causing cytotoxicity. 2. Solvent toxicity. 3. Apoptosis induced by the treatment.1. High concentrations of genistein and daidzein (e.g., 100 µM) can cause cell loss. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific isoflavone and cell line. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic (typically <0.1%). Run a solvent-only control. 3. Some treatments can induce apoptosis, leading to cell detachment. Consider performing an apoptosis assay (e.g., TUNEL or caspase activity) to investigate this possibility.
Inconsistent or No Anabolic Effect of Isoflavones 1. Presence of phenol red in the medium. 2. Interference from components in serum. 3. Suboptimal concentration of isoflavones. 4. Short treatment duration.1. Phenol red has weak estrogenic activity and can interfere with the effects of phytoestrogens like isoflavones. Use phenol red-free media for all isoflavone experiments. 2. Fetal bovine serum (FBS) and horse serum (HS) contain endogenous hormones and growth factors that can mask or interfere with the effects of isoflavones. Consider reducing the serum concentration or using a serum-free medium after differentiation and during treatment. A serum starvation period before treatment can also be employed. 3. The effects of isoflavones are dose-dependent. Test a range of concentrations (e.g., 0.1 µM to 50 µM) to find the optimal dose for anabolic effects. 4. The anabolic effects of isoflavones may take time to manifest. Ensure a sufficient treatment duration (e.g., 24-72 hours).
High Background in Fluorescence Microscopy 1. Phenol red in the medium. 2. Autofluorescence of cells or materials.1. Phenol red fluoresces and can increase background noise in fluorescence-based assays. Use phenol red-free medium. 2. Use appropriate controls, such as unstained cells, to assess the level of autofluorescence.

Frequently Asked Questions (FAQs)

Media Formulation and Preparation

  • Q1: What is the recommended basal medium for studying isoflavones in C2C12 cells? A: High-glucose Dulbecco's Modified Eagle Medium (DMEM) is a commonly used and recommended basal medium for C2C12 cell culture and differentiation.

  • Q2: Why is it critical to use phenol red-free medium for isoflavone studies? A: Phenol red, a common pH indicator in cell culture media, has a chemical structure similar to some nonsteroidal estrogens and exhibits weak estrogenic activity. Since isoflavones are phytoestrogens, the presence of phenol red can lead to confounding estrogenic effects, potentially masking or altering the true effects of the isoflavones being studied. Therefore, using phenol red-free medium is essential to minimize background estrogenic activity.

  • Q3: What are the roles of Fetal Bovine Serum (FBS) and Horse Serum (HS) in C2C12 cell culture for isoflavone studies? A: FBS is typically used at a concentration of 10-20% in the growth medium to promote the proliferation of C2C12 myoblasts. For differentiation into myotubes, the medium is switched to one containing a lower serum concentration, typically 2% HS. The reduction in serum mitogens is a key trigger for myoblasts to exit the cell cycle and fuse into myotubes.

  • Q4: Should I use serum-free medium for my isoflavone experiments? A: Using a serum-free or low-serum medium during isoflavone treatment is highly recommended. Serum contains a complex mixture of hormones, growth factors, and other molecules that can interfere with the action of isoflavones and introduce variability into your experiments. After differentiating your C2C12 cells into myotubes, you can switch to a serum-free medium or a basal medium with a very low serum concentration for the duration of the isoflavone treatment.

Experimental Design

  • Q5: What concentrations of genistein and daidzein are typically effective in C2C12 myotubes? A: The effective concentrations of genistein and daidzein can vary depending on the specific endpoint being measured. For anabolic effects like increased protein synthesis or myotube diameter, concentrations in the range of 0.1 µM to 50 µM are often used. It is important to note that very high concentrations (e.g., 100 µM) can be cytotoxic. It is always best to perform a dose-response study to determine the optimal concentration for your experimental setup.

  • Q6: What is a suitable solvent for dissolving isoflavones and what is the maximum final concentration in the medium? A: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving isoflavones. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.1%, to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (medium with the same concentration of DMSO as the isoflavone-treated groups) in your experiments.

  • Q7: How long should I treat the myotubes with isoflavones? A: The treatment duration can vary depending on the biological process being investigated. For signaling pathway activation (e.g., phosphorylation of kinases), shorter time points (minutes to a few hours) may be appropriate. For changes in gene expression or morphological changes like myotube hypertrophy, longer incubation times (24 to 72 hours) are typically necessary.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of isoflavones on C2C12 myotubes, compiled from various studies.

Table 1: Effective Concentrations of Isoflavones in C2C12 Myotube Studies

IsoflavoneConcentration RangeObserved EffectReference(s)
Genistein0.1 µMReduced protein degradation
Genistein10 µM - 50 µMIncreased myotube diameter, IGF-1 and MHC expression
Genistein100 µMReduced protein synthesis, cell loss
Daidzein10 µM - 100 µMReduced protein degradation
Daidzein50 µMReversed lovastatin-induced myotube atrophy
Soy Extract0.05 µg/mLIncreased myotube diameter and number

Table 2: Effects of Isoflavones on Myotube Morphology and Gene/Protein Expression

TreatmentEndpointResultReference(s)
Soy Extract, GenisteinMyotube DiameterSignificant increase
Soy Extract, GenisteinMyotube NumberSignificant increase
Soy Extract, GenisteinIGF-1 Gene ExpressionSignificantly increased
Soy Extract, GenisteinMyosin Heavy Chain (MHC) Protein ExpressionSignificantly increased
Genistein, DaidzeinTNF-α-induced MuRF1 Promoter ActivitySignificantly suppressed
Genistein, DaidzeinTNF-α-induced Myotube AtrophyInhibited

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation

  • Growth Phase:

    • Culture C2C12 myoblasts in high-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells when they reach 70-80% confluency to avoid spontaneous differentiation. Do not let them become fully confluent.

  • Differentiation Phase:

    • Seed C2C12 myoblasts in the desired culture plates (e.g., 6-well or 12-well plates).

    • Allow the cells to reach approximately 80-90% confluency.

    • Aspirate the growth medium and wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Replace the growth medium with differentiation medium: high-glucose DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

    • Change the differentiation medium every 24 hours.

    • Myotube formation should be visible within 2-3 days, with mature myotubes typically formed after 4-5 days.

Protocol 2: Immunofluorescence Staining for Myosin Heavy Chain (MHC)

  • Cell Fixation and Permeabilization:

    • After isoflavone treatment, aspirate the medium and wash the myotubes twice with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

    • Incubate the cells with a primary antibody against Myosin Heavy Chain (e.g., MF20 clone) diluted in the blocking solution overnight at 4°C.

    • The following day, wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in the blocking solution for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope and quantify myotube diameter and fusion index using appropriate imaging software.

Protocol 3: Western Blot for Signaling Pathway Analysis (e.g., Akt and mTOR phosphorylation)

  • Cell Lysis:

    • After isoflavone treatment for the desired time, place the culture plates on ice.

    • Aspirate the medium and wash the myotubes with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

Isoflavone Signaling in Muscle Anabolism

Isoflavones, such as genistein and daidzein, can promote muscle protein synthesis and hypertrophy through the activation of key signaling pathways. One of the primary pathways involved is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and protein synthesis.

Isoflavone_Anabolic_Signaling Isoflavones Isoflavones (e.g., Genistein) ER Estrogen Receptor (ER) Isoflavones->ER binds PI3K PI3K ER->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein_Synthesis Protein Synthesis (e.g., Myosin Heavy Chain) mTORC1->Protein_Synthesis promotes Myotube_Hypertrophy Myotube Hypertrophy Protein_Synthesis->Myotube_Hypertrophy

Caption: Isoflavone-induced anabolic signaling pathway in muscle cells.

Isoflavone Signaling in Attenuating Muscle Atrophy

Isoflavones can also protect against muscle atrophy, in part by activating AMP-activated protein kinase (AMPK), which in turn can activate sirtuin 1 (SIRT1). This pathway can lead to the suppression of muscle-specific ubiquitin ligases, such as MuRF1, which are key players in muscle protein degradation.

Isoflavone_Anti_Atrophic_Signaling Isoflavones Isoflavones (e.g., Daidzein) AMPK AMPK Isoflavones->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates NFkB NF-κB (p65) SIRT1->NFkB deacetylates (inhibits) MuRF1_promoter MuRF1 Promoter NFkB->MuRF1_promoter activates MuRF1_expression MuRF1 Expression MuRF1_promoter->MuRF1_expression Protein_Degradation Protein Degradation MuRF1_expression->Protein_Degradation promotes Muscle_Atrophy Muscle Atrophy Protein_Degradation->Muscle_Atrophy

Caption: Isoflavone-mediated anti-atrophic signaling in muscle cells.

Experimental Workflow for Isoflavone Studies in C2C12 Myotubes

This diagram outlines a typical experimental workflow for investigating the effects of isoflavones on muscle cell hypertrophy.

Experimental_Workflow Start Start Culture_C2C12 Culture C2C12 Myoblasts (Growth Medium, 10% FBS) Start->Culture_C2C12 Differentiate Induce Differentiation (Differentiation Medium, 2% HS) Culture_C2C12->Differentiate Treat Treat Myotubes with Isoflavones (Phenol Red-Free, Low/No Serum) Differentiate->Treat Analysis Analysis Treat->Analysis Morphology Morphological Analysis (Myotube Diameter, Fusion Index) Analysis->Morphology Protein Protein Analysis (Western Blot for MHC, p-Akt) Analysis->Protein Gene Gene Expression Analysis (qPCR for IGF-1, MuRF1) Analysis->Gene

Caption: Experimental workflow for isoflavone studies in C2C12 myotubes.

References

Common pitfalls in 7-Methoxyisoflavone quantification and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the quantification of 7-Methoxyisoflavone.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most prevalent analytical techniques for the quantification of this compound and other isoflavones are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique suitable for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices like plasma or for detecting low concentrations of the analyte.

Q2: What are the critical parameters to consider during analytical method validation for this compound?

A2: According to the International Council for Harmonisation (ICH) guidelines, the critical parameters for validating an analytical method for this compound include:

  • Specificity: The ability to accurately measure this compound in the presence of other components such as impurities, degradation products, or matrix components.

  • Linearity: The ability to produce test results that are directly proportional to the concentration of this compound within a given range.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantified as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: How can I ensure the stability of this compound during analysis?

A3: Ensuring the stability of this compound throughout the analytical process is crucial for accurate quantification. Key considerations include:

  • Stock and Working Solutions: Prepare stock solutions in a suitable solvent where this compound is stable and store them at appropriate temperatures (e.g., -20°C) in tightly sealed containers, protected from light. The stability of these solutions should be evaluated over time.

  • Sample Processing: Minimize the time between sample collection, processing, and analysis. If storage is necessary, investigate the stability of this compound in the specific matrix (e.g., plasma, supplement extract) under the intended storage conditions (e.g., -80°C).

  • Forced Degradation Studies: As part of method development, perform forced degradation studies (e.g., exposure to acidic, basic, oxidative, photolytic, and thermal stress) to understand the degradation pathways of this compound.[1] This helps in developing a stability-indicating method that can separate the intact drug from its degradation products.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Possible Causes & Solutions

Cause Solution
Secondary Interactions with Silanol Groups - Use an end-capped C18 column to minimize exposed silanol groups.- Lower the mobile phase pH (e.g., with 0.1% formic or acetic acid) to suppress the ionization of silanol groups.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations to block active sites.
Column Overload - Reduce the injection volume.- Dilute the sample to a lower concentration.
Incompatible Injection Solvent - Dissolve the sample in a solvent that is weaker than or of similar strength to the initial mobile phase.
Column Contamination or Degradation - Flush the column with a strong solvent (e.g., isopropanol, acetonitrile).- If the problem persists, replace the column. Use a guard column to extend the analytical column's lifespan.
Extra-column Volume - Use tubing with a smaller internal diameter and minimize its length.- Ensure all fittings are properly connected to avoid dead volume.
Issue 2: Inaccurate or Inconsistent Results (Low Recovery or High Variability)

Possible Causes & Solutions

Cause Solution
Matrix Effects (Ion Suppression/Enhancement in LC-MS) - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is free of the analyte to compensate for matrix effects.- Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components.- Effective Sample Cleanup: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances before analysis.- Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for this compound, which will co-elute and experience similar matrix effects, providing more accurate quantification.
Incomplete Extraction - Optimize the extraction solvent and technique. For isoflavones, mixtures of methanol, ethanol, acetonitrile, and water are often used.[3] The choice of solvent can influence the extraction efficiency of different isoflavone forms.[3]- For dietary supplements, ensure the formulation (e.g., microencapsulation) does not hinder the extraction. A pre-treatment step to break down coatings may be necessary.
Analyte Instability - As detailed in FAQ 3, ensure the stability of this compound in all solutions and during storage. Some isoflavones, like genistein, have limited stability in acidic conditions.[4]
Metabolite Interference - In biological samples, metabolites of this compound can potentially interfere with the quantification of the parent compound. A highly selective analytical method, such as LC-MS/MS, is recommended to differentiate between the parent drug and its metabolites.

Quantitative Data

Table 1: Typical Validation Parameters for Isoflavone Quantification by HPLC-UV

ParameterTypical Range/Value
Linearity Range 0.5 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.1 - 0.5 µg/mL
LOQ 0.5 - 2.0 µg/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD%) < 2% (Intra-day), < 5% (Inter-day)

Note: These values are compiled from various studies on isoflavones like daidzein, genistein, and formononetin and should be experimentally verified for this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in a Dietary Supplement by HPLC-UV
  • Sample Preparation (Extraction):

    • Accurately weigh the powdered content of a dietary supplement capsule.

    • Transfer a known amount of the powder to a volumetric flask.

    • Add a suitable extraction solvent (e.g., 80% methanol in water).

    • Sonicate for 30 minutes to ensure complete extraction.

    • Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected concentration range of the samples.

  • HPLC-UV Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a suitable ratio of A and B, then increase the percentage of B over time to elute the analyte.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: At the wavelength of maximum absorbance for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (ideally, a stable isotope-labeled this compound).

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

    • Transfer to an LC-MS vial for analysis.

  • Standard Preparation:

    • Prepare a stock solution of this compound and the internal standard.

    • Prepare calibration standards by spiking blank plasma with known amounts of this compound. Process these standards using the same protein precipitation method as the samples.

  • LC-MS/MS Conditions (Example):

    • LC System: UPLC or HPLC system.

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate this compound from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

  • Quantification:

    • Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Calculate the concentration of this compound in the plasma samples based on their peak area ratios and the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Sample (Dietary Supplement or Plasma) extraction Extraction / Protein Precipitation start->extraction cleanup Filtration / SPE extraction->cleanup hplc HPLC / UPLC Separation cleanup->hplc detection UV or MS/MS Detection hplc->detection quant Quantification (Calibration Curve) detection->quant result Final Concentration quant->result

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic start Inaccurate Results or Poor Chromatography peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing or Fronting? peak_shape->tailing Yes recovery Low Recovery? retention_time->recovery No flow_rate Check Flow Rate & Pump Pressure retention_time->flow_rate Yes matrix_effects Evaluate Matrix Effects (LC-MS) recovery->matrix_effects Yes end_node Method Optimized recovery->end_node No check_column Check Column (Overload, Compatibility) tailing->check_column check_mobile_phase Adjust Mobile Phase pH or Composition check_column->check_mobile_phase check_mobile_phase->end_node mobile_phase_prep Verify Mobile Phase Preparation flow_rate->mobile_phase_prep column_temp Check Column Temperature mobile_phase_prep->column_temp column_temp->end_node extraction_efficiency Optimize Extraction Procedure matrix_effects->extraction_efficiency stability Verify Analyte Stability extraction_efficiency->stability stability->end_node

Caption: Troubleshooting decision tree for this compound analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism parent This compound (Parent Compound) demethylation O-Demethylation parent->demethylation hydroxylation Hydroxylation parent->hydroxylation metabolite1 7-Hydroxyisoflavone (Metabolite) demethylation->metabolite1 metabolite2 Hydroxylated This compound (Metabolite) hydroxylation->metabolite2 interference Potential Interference in Quantification metabolite1->interference metabolite2->interference

Caption: Potential metabolic pathways of this compound leading to interference.

References

Strategies for Enhancing Cellular Uptake of 7-Methoxyisoflavone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the cellular uptake of 7-Methoxyisoflavone. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in overcoming common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My in vitro experiments show low cellular uptake of this compound. What are the primary reasons for this?

A1: this compound is a hydrophobic molecule, which can lead to poor aqueous solubility and aggregation in cell culture media. This limits its availability for passive diffusion across the cell membrane. Additionally, without a carrier, it may be subject to efflux pump activity, further reducing intracellular concentrations.

Q2: What are the most promising strategies to enhance the cellular uptake of this compound?

A2: The most effective strategies focus on improving the solubility and facilitating the transport of this compound across the cell membrane. These include:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in polymeric nanoparticles (e.g., PLGA) or lipid-based carriers (e.g., Solid Lipid Nanoparticles) can protect the molecule, increase its stability in culture media, and promote uptake through endocytic pathways.

  • Lipid-Based Carriers: Formulations such as liposomes and nanoemulsions can mimic biological membranes, facilitating fusion with the cell membrane and direct delivery of the payload into the cytoplasm.

  • Chemical Modification: Complexation with molecules like cyclodextrins can increase the aqueous solubility of this compound, leading to a higher concentration gradient that drives cellular uptake.

Q3: How do I choose the best delivery system for my specific cell line and experiment?

A3: The choice of delivery system depends on several factors, including the cell type, the desired release profile, and the specific research question.

  • For sustained release, polymeric nanoparticles like PLGA are a good option.

  • For rapid delivery and high encapsulation of hydrophobic drugs, lipid-based systems such as nanoemulsions and solid lipid nanoparticles are often preferred.

  • If the goal is simply to increase solubility for a short-term experiment, cyclodextrin complexation may be sufficient. It is recommended to screen a few different formulations to determine the most effective one for your particular application.

Q4: Are there any potential toxicity concerns with using these delivery systems?

A4: While the materials used in these delivery systems (e.g., PLGA, lipids, cyclodextrins) are generally considered biocompatible, it is crucial to perform cytotoxicity assays for each new formulation and cell line. The concentration of the delivery vehicle, its physicochemical properties (size, charge), and the specific cell type can all influence potential toxicity. Always include a "blank" nanoparticle/liposome control (without the drug) in your experiments.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency Poor solubility of this compound in the chosen solvent or lipid.Optimize the solvent system. For lipid-based systems, select a lipid in which this compound has high solubility. Increase the drug-to-carrier ratio, but be mindful of potential drug precipitation.
Inefficient mixing during formulation.Ensure adequate homogenization or sonication time and power as specified in the protocol.
Large Particle Size or High Polydispersity Index (PDI) Aggregation of nanoparticles/liposomes.Optimize stabilizer (e.g., PVA, poloxamer) concentration. Adjust homogenization/sonication parameters. Filter the final formulation through a syringe filter to remove larger aggregates.
Improper solvent evaporation rate.Control the rate of solvent evaporation; a slower, more controlled rate can lead to smaller and more uniform particles.
Inconsistent Cellular Uptake Results Variation in cell seeding density or passage number.Maintain consistent cell seeding densities and use cells within a narrow passage number range for all experiments.
Instability of the formulation in cell culture media.Characterize the stability of your formulation in the specific cell culture medium used for your experiments. The presence of serum proteins can sometimes lead to particle aggregation.
Contamination of cell cultures.Regularly check cell cultures for any signs of contamination.
High Cytotoxicity of the Formulation High concentration of the delivery vehicle.Perform a dose-response experiment with the blank delivery system to determine the maximum non-toxic concentration.
Residual organic solvent from the formulation process.Ensure complete removal of organic solvents by adequate evaporation or dialysis steps.

Quantitative Data Summary

Disclaimer: The following data is extrapolated from studies on structurally similar methoxyflavones and other hydrophobic drugs due to the limited availability of direct quantitative data for this compound.

Table 1: Physicochemical Properties of this compound Delivery Systems

Delivery SystemTypical Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
PLGA Nanoparticles150 - 250-15 to -3070 - 85
Solid Lipid Nanoparticles (SLNs)100 - 300-20 to -4080 - 95
Liposomes100 - 200-10 to -2565 - 80
Nanoemulsion50 - 150-5 to -15> 90
Cyclodextrin ComplexN/AN/AN/A

Table 2: In Vitro Cellular Uptake of this compound Formulations

FormulationCell Line ExampleIncubation Time (h)Cellular Uptake Enhancement (fold increase vs. free drug)
This compound in PLGA-NPsMCF-743 - 5
This compound in SLNsCaco-224 - 6
This compound in LiposomesHeLa42 - 4
This compound in NanoemulsionA54925 - 8
This compound-Cyclodextrin ComplexHepG241.5 - 2.5

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
  • Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50) and 5 mg of this compound in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase under constant stirring. Emulsify the mixture using a probe sonicator on ice for 2 minutes (30-second pulses with 30-second intervals) at 40% amplitude.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4-6 hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water between each wash.

  • Lyophilization: Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Formation: Dissolve 100 mg of a lipid mixture (e.g., DPPC:Cholesterol at a 7:3 molar ratio) and 10 mg of this compound in 5 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 45°C) to form a thin, uniform lipid film on the flask wall.

  • Drying: Dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with 10 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by centrifugation or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.

Protocol 3: In Vitro Cellular Uptake Assay using Fluorescence Microscopy

This protocol assumes the use of a fluorescently labeled formulation or a fluorescent analogue of this compound.

  • Cell Seeding: Seed the cells of interest (e.g., MCF-7) onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow the cells to adhere overnight.

  • Treatment: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add fresh, serum-free medium containing the fluorescently labeled this compound formulation at the desired concentration. Include a control with the free fluorescent dye.

  • Incubation: Incubate the cells for the desired time period (e.g., 2-4 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles/liposomes.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining (Optional): Wash the cells with PBS and stain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting: Wash the cells with PBS and mount the coverslips onto glass slides using a mounting medium.

  • Imaging: Visualize the cells using a confocal or fluorescence microscope. The intracellular fluorescence will indicate the uptake of the formulation.

Visualizations

Signaling Pathways

signaling_pathway cluster_uptake Cellular Uptake Enhancement cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7-MIF 7-Methoxy- isoflavone Nano-carrier Nanoparticle/ Liposome 7-MIF->Nano-carrier Encapsulation IKK IKK 7-MIF->IKK Inhibition Endocytosis Endocytosis Nano-carrier->Endocytosis Endocytosis->7-MIF Release IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB_inactive p50/p65 (Inactive) IκBα->NF-κB_inactive NF-κB_active p50/p65 (Active) NF-κB_inactive->NF-κB_active Activation Gene_Expression Target Gene Expression NF-κB_active->Gene_Expression Transcription of Inflammatory/ Proliferative Genes

Caption: Proposed signaling pathway for this compound (7-MIF) cellular uptake and NF-κB inhibition.

Experimental Workflows

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation Drug_Polymer 7-MIF + Polymer/Lipid Emulsification Emulsification/ Hydration Drug_Polymer->Emulsification Solvent Organic Solvent Solvent->Emulsification Purification Purification Emulsification->Purification Size_Zeta Size & Zeta Potential (DLS) Purification->Size_Zeta Morphology Morphology (TEM/SEM) Purification->Morphology EE Encapsulation Efficiency (HPLC) Purification->EE Cell_Culture Cell Seeding Treatment Treatment with Formulation Cell_Culture->Treatment Uptake_Assay Cellular Uptake (Microscopy/FACS) Treatment->Uptake_Assay Toxicity_Assay Cytotoxicity (MTT Assay) Treatment->Toxicity_Assay

Caption: General experimental workflow for formulation, characterization, and in vitro evaluation.

Logical Relationships

logical_relationship Problem Low Cellular Uptake of This compound Cause Poor Aqueous Solubility & Aggregation Problem->Cause Strategy1 Nanoparticle Encapsulation Cause->Strategy1 Strategy2 Lipid-Based Carriers Cause->Strategy2 Strategy3 Chemical Modification Cause->Strategy3 Outcome Enhanced Cellular Uptake & Efficacy Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Caption: Logical relationship between the problem, cause, strategies, and desired outcome.

Refining experimental design to minimize variability in 7-Methoxyisoflavone studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Methoxyisoflavone studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental design to minimize variability and address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound, and the closely related 5-methyl-7-methoxyisoflavone, are part of the isoflavone family of compounds, which are naturally found in sources like soybeans. Unlike some other isoflavones, this compound is often investigated for its potential anabolic and anti-estrogenic properties. Its reported biological activities include acting as an anti-oxidant, an aromatase inhibitor, and a modulator of various signaling pathways, including NF-κB. It has been explored for its potential to increase muscle mass, reduce body fat, and support bone health.[1][2]

Q2: What are the main sources of variability in this compound experiments?

A2: Variability in studies involving this compound and other isoflavones can arise from several factors:

  • Compound Purity and Stability: The purity of the this compound used can significantly impact results. Impurities may have their own biological activities, leading to confounding effects. Isoflavones can also degrade over time, especially with improper storage, affecting the effective concentration in your experiments.[1][3][4]

  • Solubility: this compound is a lipophilic compound with limited solubility in aqueous solutions like cell culture media. Precipitation of the compound can lead to inconsistent and inaccurate dosing.

  • Batch-to-Batch Variation: Different batches of this compound, even from the same supplier, may have slight variations in purity and composition, contributing to experimental variability.

  • Experimental System: The choice of cell line or animal model, as well as their specific conditions (e.g., passage number, health status), can influence the response to this compound.

  • Protocol Differences: Minor variations in experimental protocols, such as incubation times, solvent concentrations, and analytical methods, can lead to different outcomes between experiments and labs.

Q3: How should I prepare and store this compound for in vitro and in vivo studies?

A3: Due to its hydrophobic nature, this compound should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Storage: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation. Protect the stock solution from light.

  • Preparation for Use: When preparing working solutions for cell culture, it is crucial to minimize the final concentration of the organic solvent (e.g., DMSO) to avoid solvent-induced toxicity (typically ≤0.5%). To prevent precipitation, add the stock solution to pre-warmed media drop-wise while gently agitating.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media
  • Symptom: Visible particulate matter, cloudiness, or crystals in the culture medium after the addition of this compound. This can lead to inconsistent cellular effects.

  • Potential Causes & Solutions:

    • High Final Concentration: The concentration of this compound may exceed its solubility limit in the aqueous medium.

      • Solution: Perform a dose-response curve to identify the highest soluble concentration under your experimental conditions. Consider lowering the working concentration.

    • High Solvent Concentration: A high final concentration of the solvent (e.g., DMSO) can cause the compound to precipitate out when diluted in the aqueous media.

      • Solution: Ensure the final DMSO concentration is as low as possible, ideally at or below 0.1%.

    • Improper Dilution Technique: Rapidly adding the concentrated stock to the media can cause "solvent shock," leading to precipitation.

      • Solution: Add the stock solution to pre-warmed (37°C) media in a drop-wise manner while gently swirling the flask or plate. Preparing an intermediate dilution in a small volume of warm media before adding it to the final culture volume can also help.

    • Media Temperature: Adding the stock solution to cold media can decrease its solubility.

      • Solution: Always use pre-warmed media (37°C) when preparing your final working solution.

Issue 2: Inconsistent or Unexpected Biological Effects
  • Symptom: High variability in results between replicate experiments or unexpected cellular responses that do not align with the hypothesized mechanism of action.

  • Potential Causes & Solutions:

    • Compound Quality: The purity and integrity of the this compound may be compromised.

      • Solution: Source your compound from a reputable supplier that provides a certificate of analysis with purity data. If possible, independently verify the purity via methods like HPLC.

    • Off-Target Effects: As with many polyphenolic compounds, this compound may interact with unintended cellular targets, leading to unexpected phenotypes.

      • Solution:

        • Use the lowest effective concentration of the compound to minimize off-target engagement.

        • Include a structurally related but biologically inactive analog as a negative control, if available.

        • Confirm key findings using a non-pharmacological approach, such as siRNA or CRISPR-Cas9 to modulate the target pathway of interest.

    • Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can alter cellular responses.

      • Solution: Standardize your cell culture protocols. Ensure consistent seeding densities and use cells within a defined passage number range. Be aware that components in serum can bind to the compound, affecting its bioavailability.

Data Presentation

Table 1: Summary of Quantitative Data on the Effects of Methoxyisoflavones on Body Composition and Muscle Hypertrophy

Study TypeSubjectCompoundDosageDurationKey FindingsReference
Human Clinical TrialResistance-trained males5-methyl-7-methoxyisoflavone800 mg/day8 weeksNo significant effect on fat-free mass, percent body fat, or strength compared to placebo.
Human Study (Abstract)Resistance-trained men5-methyl-7-methoxyisoflavone800 mg/day8 weeks1.3 kg increase in fat-free mass (vs. 0.1 kg in placebo) and a significant reduction in body fat percent.
Animal StudySenescence-accelerated mice (SAMP1)5-hydroxy-7-methoxyflavone derivative mixtureDiet-supplemented28 daysIncreased soleus muscle mass.
In Vitro StudyC2C12 myotubes5-hydroxy-7-methoxyflavone derivatives10 µM-Increased myotube diameter.

Table 2: In Vitro Aromatase Inhibitory Activity of Methoxyflavones

CompoundIC50 (µM)Reference
7-methoxyflavone1.9
7,4'-dimethoxyflavone9.0
5,7-dimethoxyflavone123
Chrysin (5,7-dihydroxyflavone)4.2
Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone)-Investigated as an aromatase inhibitor, but specific IC50 not provided in the source.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (e.g., MTT Assay) with this compound

This protocol provides a general framework for assessing the effect of this compound on the viability of a cell line such as the human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., EMEM with 10% FBS, 1% penicillin/streptomycin, and 0.01 mg/mL human recombinant insulin)

  • This compound

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤0.1%).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of the Wnt/β-catenin Pathway

This protocol describes the analysis of β-catenin protein levels, a key component of the Wnt signaling pathway, in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HEK293T, SW480)

  • 6-well plates

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.

Mandatory Visualization

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Downstream_Analysis Downstream Analysis cluster_Animal_Study Animal Study Prep Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with this compound (and Vehicle Control) Prep->Treatment Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western Protein Extraction & Western Blot Treatment->Western Aromatase Aromatase Activity Assay Treatment->Aromatase Animal_Prep Acclimatize Animals Dosing Administer this compound (e.g., Oral Gavage) Animal_Prep->Dosing Analysis Collect Tissues/Blood for Analysis Dosing->Analysis Wnt_Beta_Catenin_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Mitochondrial_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Stimulus This compound Bax Bax Stimulus->Bax Activates Bcl2 Bcl-2 Stimulus->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Forms pore Apaf1 Apaf-1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits Apoptosome Apoptosome Procaspase9->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytoC Cytochrome c Mito->CytoC Releases Bcl2->Bax Inhibits CytoC->Apaf1 Binds

References

Cross-reactivity issues with 5-methyl-7-methoxyisoflavone metabolites in immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter cross-reactivity issues with metabolites of 5-methyl-7-methoxyisoflavone in immunoassays. The following information offers troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to help address these challenges.

Troubleshooting Guides

Issue: Unexpected Positive Results in a Cannabinoid Immunoassay

Possible Cause: Cross-reactivity of 5-methyl-7-methoxyisoflavone metabolites with the immunoassay antibodies. It has been reported that metabolites of 5-methyl-7-methoxyisoflavone can cross-react with antibodies used in urinary cannabinoid screening tests, leading to false-positive results.[1]

Troubleshooting Steps:

  • Review Sample History: Confirm if the subject has been taking supplements containing 5-methyl-7-methoxyisoflavone.

  • Sample Dilution: Perform a serial dilution of the sample and re-assay. If the signal does not decrease proportionally with dilution, it may indicate non-specific binding or cross-reactivity.

  • Alternative Immunoassay: If possible, test the sample with an immunoassay from a different manufacturer that uses a different antibody clone, as antibody specificity can vary.

  • Confirmatory Analysis (Gold Standard): The most definitive way to rule out a false positive is to re-analyze the sample using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These methods can distinguish between THC metabolites and the cross-reacting isoflavone metabolites.

Issue: High Variability Between Replicate Samples

Possible Cause: Inconsistent matrix effects or variable concentrations of cross-reacting metabolites.

Troubleshooting Steps:

  • Matrix Matched Calibrators: Ensure that the calibrators and controls are prepared in a matrix that is as similar as possible to the experimental samples.

  • Sample Pre-treatment: Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances prior to the immunoassay.

  • Increase Wash Steps: In plate-based assays like ELISA, increasing the number and rigor of wash steps can help to reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is 5-methyl-7-methoxyisoflavone and why is it a concern for immunoassays?

A1: 5-methyl-7-methoxyisoflavone is a synthetic isoflavone, a type of phytoestrogen, often found in dietary supplements marketed for bodybuilding.[1][2] The concern for immunoassays arises from its metabolism in the body. The primary metabolic pathways are O-demethylation and hydroxylation, which produce metabolites that are structurally similar to other compounds, notably the metabolites of THC (tetrahydrocannabinol), the active component of cannabis.[1] This structural similarity can lead to cross-reactivity in immunoassays designed to detect THC metabolites, resulting in false-positive results for cannabinoid use.[1]

Q2: What are the main metabolites of 5-methyl-7-methoxyisoflavone?

A2: The main metabolic reactions for 5-methyl-7-methoxyisoflavone are O-demethylation and hydroxylation. This leads to the formation of several metabolites, including 5-methyl-7-hydroxyisoflavone. Further hydroxylation can also occur on the B-ring of the isoflavone structure.

Q3: Is there quantitative data on the cross-reactivity of these metabolites?

A3: While the cross-reactivity of 5-methyl-7-methoxyisoflavone metabolites in cannabinoid immunoassays is a known issue, specific quantitative data such as cross-reactivity percentages or IC50 values for individual metabolites are not widely available in the peer-reviewed literature. The degree of cross-reactivity can also vary significantly between different immunoassay kits and antibody lots. Therefore, experimental validation is highly recommended.

Q4: How can I prevent this cross-reactivity in my experiments?

A4: Preventing this cross-reactivity requires a multi-faceted approach:

  • Antibody Specificity: Whenever possible, use monoclonal antibodies with well-characterized specificity that have been tested against a panel of related compounds, including isoflavones.

  • Assay Optimization: Modifying assay conditions such as buffer pH, ionic strength, and incubation times can sometimes help to favor the binding of the target analyte over cross-reactants.

  • Sample Purification: Employing extraction techniques like solid-phase extraction (SPE) can help to separate the target analyte from potentially cross-reacting metabolites.

  • Confirmatory Methods: For any unexpected positive results in a screening immunoassay, it is crucial to confirm the findings with a more specific method like LC-MS or GC-MS.

Data on Potential Cross-Reactivity

Due to the lack of specific quantitative data in the literature, the following table provides a qualitative assessment of the expected cross-reactivity based on metabolic pathways and structural similarity.

CompoundStructureExpected Cross-Reactivity with THC-COOH AntibodiesRationale
5-methyl-7-methoxyisoflavone C₁₇H₁₄O₃LowThe parent compound is less likely to be the primary cross-reactant.
5-methyl-7-hydroxyisoflavone C₁₆H₁₂O₃High This is a major metabolite formed by O-demethylation. The presence of the hydroxyl group may increase its structural similarity to THC metabolites.
Hydroxylated Metabolites VariousModerate to HighFurther hydroxylation of the isoflavone rings can create structures that mimic the epitopes recognized by anti-THC-COOH antibodies.

Note: This table is for informational purposes and is based on theoretical considerations. The actual cross-reactivity should be determined experimentally.

Experimental Protocols

Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a general procedure for a competitive ELISA to determine the cross-reactivity of 5-methyl-7-methoxyisoflavone and its metabolites.

Materials:

  • Microtiter plates pre-coated with an antibody against the target analyte (e.g., THC-COOH).

  • Standard of the target analyte (e.g., THC-COOH).

  • Potential cross-reactants (5-methyl-7-methoxyisoflavone and its synthesized metabolites).

  • Enzyme-conjugated version of the target analyte (e.g., HRP-THC-COOH).

  • Assay buffer.

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Plate reader.

Procedure:

  • Preparation of Standards and Cross-Reactants:

    • Prepare a standard curve of the target analyte by performing serial dilutions in assay buffer.

    • Prepare serial dilutions of each potential cross-reactant in assay buffer.

  • Assay:

    • Add a fixed volume of the standard or cross-reactant solution to the appropriate wells of the antibody-coated microtiter plate.

    • Add a fixed volume of the enzyme-conjugated target analyte to all wells.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Detection:

    • Add the substrate solution to each well and incubate until color develops.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the target analyte.

    • For each cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Visualizations

troubleshooting_workflow start Unexpected Positive Immunoassay Result check_supplement Review Sample History: Supplement Intake? start->check_supplement dilution Perform Serial Dilution and Re-assay check_supplement->dilution Yes confirm Confirmatory Testing (LC-MS/GC-MS) check_supplement->confirm No dilution->confirm false_positive Result is a False Positive due to Cross-Reactivity confirm->false_positive Negative true_positive Result is a True Positive confirm->true_positive Positive

Caption: Troubleshooting workflow for an unexpected positive immunoassay result.

metabolism_pathway parent 5-methyl-7-methoxyisoflavone metabolite1 5-methyl-7-hydroxyisoflavone parent->metabolite1 O-demethylation metabolite2 Hydroxylated Metabolites parent->metabolite2 Hydroxylation cross_reactivity Cross-Reactivity in THC Immunoassay metabolite1->cross_reactivity metabolite2->cross_reactivity

Caption: Metabolic pathway of 5-methyl-7-methoxyisoflavone leading to cross-reactive metabolites.

competitive_elisa_workflow start Start: Antibody-Coated Plate add_reagents Add Sample/Standard (Competitor) + Labeled Antigen start->add_reagents incubation Incubate: Competitive Binding Occurs add_reagents->incubation wash Wash to Remove Unbound Reagents incubation->wash add_substrate Add Substrate wash->add_substrate develop_color Color Development add_substrate->develop_color read_signal Read Signal (Inverse to Competitor Conc.) develop_color->read_signal

Caption: Experimental workflow for a competitive immunoassay.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 7-Methoxyisoflavone and Other Key Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 7-Methoxyisoflavone against other well-researched isoflavones, namely genistein, daidzein, and biochanin A. The analysis is supported by experimental data from peer-reviewed literature, focusing on estrogen receptor binding, antiproliferative effects, and antioxidant capacity. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.

Overview of Isoflavones

Isoflavones are a class of naturally occurring isoflavonoids, many of which are recognized as phytoestrogens due to their structural similarity to estrogen.[1][2] They are abundant in soybeans and red clover.[1][3] The most extensively studied isoflavones include genistein and daidzein.[1] this compound (often 5-methyl-7-methoxyisoflavone) is a synthetic derivative, distinct from common dietary isoflavones, and is often marketed as a supplement for sports performance, with claims of anabolic activity. This guide will dissect the available scientific evidence to compare their bioactivities.

Comparative Bioactivity Data

The following tables summarize quantitative data on the key bioactivities of the selected isoflavones.

Table 1: Estrogen Receptor (ER) Binding Affinity

Natural isoflavones are known to bind to estrogen receptors, though typically with affinities much lower than 17β-estradiol. Genistein, for instance, shows a notably higher binding affinity for ERβ compared to ERα. Data on the direct ER binding affinity of this compound is limited in scientific literature, reflecting its different proposed mechanism of action, which is sometimes suggested to be anti-estrogenic.

CompoundReceptorRelative Binding Affinity (RBA%)*IC₅₀ (nM)**Source(s)
17β-Estradiol ERα1002.2 ± 0.2
ERβ1001.9 ± 0.1
Genistein ERα4.351 ± 2.0
ERβ1331.4 ± 0.1
Daidzein ERα0.1~2200
ERβ3.1~61
Biochanin A ERα/βWeak Affinity>10,000
This compound ERα/βData Not AvailableData Not AvailableN/A

*RBA was calculated as (IC₅₀ of 17β-Estradiol / IC₅₀ of test compound) x 100. **IC₅₀ is the concentration required to displace 50% of radiolabeled 17β-estradiol from the receptor.

Table 2: Antiproliferative Activity on Cancer Cell Lines

Genistein and biochanin A have demonstrated the ability to inhibit the growth of various cancer cell lines. 5-Methyl-7-methoxyisoflavone has also shown inhibitory effects on colon cancer cells.

CompoundCell LineBioactivityIC₅₀ ValueSource(s)
Genistein LNCaP (Prostate)Serum-Stimulated Growth Inhibition8.0 µg/mL
DU-145 (Prostate)Serum-Stimulated Growth Inhibition27 µg/mL
HCT-116 (Colon)G2/M Cell Cycle Arrest50-100 µM
Daidzein LNCaP / DU-145No significant inhibition>100 µg/mL
Biochanin A LNCaP (Prostate)Serum-Stimulated Growth Inhibition11 µg/mL
DU-145 (Prostate)Serum-Stimulated Growth Inhibition20 µg/mL
5-Methyl-7-methoxyisoflavone HCT116 (Colon)Colony Formation Inhibition55.3% inhibition at 40 µM

Table 3: Antioxidant Capacity

Isoflavones can act as antioxidants by scavenging free radicals. The antioxidant potential is highly dependent on their chemical structure, particularly the presence and position of hydroxyl groups. While methoxylation can sometimes reduce direct radical scavenging, it may improve metabolic stability, contributing to in vivo antioxidant effects.

CompoundAssayResultSource(s)
Genistein DPPH Radical ScavengingModerate Activity
LDL Oxidation InhibitionEffective
Daidzein DPPH Radical ScavengingModerate Activity
LDL Oxidation InhibitionEffective
This compound N/AConsidered a natural antioxidant, but specific comparative assay data is limited.

Signaling Pathways and Mechanisms of Action

The bioactivity of isoflavones is mediated through various cellular signaling pathways. Natural isoflavones primarily interact with nuclear receptors, while this compound appears to modulate inflammatory pathways.

Estrogen_Receptor_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα / ERβ) ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Translocates TK Tyrosine Kinases Gene Gene Transcription ERE->Gene Regulates Biological_Response Biological Response (e.g., Cell Proliferation, Apoptosis) Gene->Biological_Response Leads to Isoflavone Genistein / Daidzein Isoflavone->ER Binds Isoflavone->TK Inhibits

Caption: Estrogenic and Non-Estrogenic Pathways of Natural Isoflavones.

Natural isoflavones like genistein can exert effects through genomic pathways by binding to estrogen receptors (ERs), which then regulate gene transcription. They also engage in non-genomic actions, such as the inhibition of tyrosine kinases.

Anti_Inflammatory_Signaling cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB:n->IkB:s Degradation NFkB_IkB:n->NFkB:s Release Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Transcription Methoxy This compound Methoxy->IKK Inhibits

Caption: Anti-inflammatory action of this compound via NF-κB inhibition.

Preclinical studies suggest that this compound exerts anti-inflammatory effects by inhibiting key signaling pathways like NF-κB. This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing the inflammatory response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the assays cited in this guide.

Protocol 1: Estrogen Receptor Competitive Binding Assay

This protocol is based on methods used to determine the binding affinity of compounds to ERα and ERβ.

  • Objective: To determine the IC₅₀ of test isoflavones for displacing ³H-17β-estradiol from human ERα and ERβ.

  • Materials: Recombinant human ERα and ERβ, ³H-17β-estradiol, unlabeled 17β-estradiol (for standard curve), test isoflavones, binding buffer, hydroxylapatite slurry, scintillation fluid.

  • Procedure:

    • A competitive binding assay is set up in tubes containing a fixed concentration of the respective ER and ³H-17β-estradiol.

    • Increasing concentrations of unlabeled test isoflavones (or unlabeled 17β-estradiol for the standard curve) are added to the tubes.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The receptor-bound ligand is separated from the free ligand by adding a hydroxylapatite slurry, which binds the receptor-ligand complex.

    • The slurry is washed to remove unbound radioligand.

    • Scintillation fluid is added to the washed pellet, and radioactivity is measured using a scintillation counter.

    • The IC₅₀ value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of ³H-17β-estradiol.

Protocol 2: DPPH Radical Scavenging Assay

This is a common spectrophotometric assay to determine antioxidant capacity.

  • Objective: To measure the ability of isoflavones to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Materials: DPPH solution in methanol, test isoflavones dissolved in a suitable solvent (e.g., DMSO or methanol), positive control (e.g., ascorbic acid), methanol, 96-well microplate, spectrophotometer.

  • Procedure:

    • A working solution of DPPH in methanol is prepared.

    • In a 96-well plate, add a fixed volume of the DPPH solution to wells containing various concentrations of the test isoflavones.

    • The plate is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at ~517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

    • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

    • The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

Protocol 3: Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of compounds on cell viability and proliferation.

  • Objective: To determine the IC₅₀ of isoflavones for inhibiting the proliferation of a cancer cell line.

  • Materials: Human cancer cell line (e.g., HCT-116), complete culture medium, test isoflavones, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plate, incubator.

  • Procedure:

    • Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test isoflavones. A vehicle control (e.g., DMSO) is also included.

    • Cells are incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at ~570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle control, and the IC₅₀ value is calculated.

Experimental_Workflow cluster_workflow Comparative Bioactivity Workflow cluster_assays start Select Isoflavones (7-Methoxy, Genistein, etc.) invitro In Vitro Bioassays start->invitro assay1 Antioxidant Assay (e.g., DPPH) invitro->assay1 assay2 Antiproliferative Assay (e.g., MTT) invitro->assay2 assay3 Receptor Binding Assay (e.g., ER Competitive) invitro->assay3 data Quantitative Data Collection (IC₅₀, RBA%) assay1->data assay2->data assay3->data analysis Comparative Analysis (Structure-Activity Relationship) data->analysis end Publish Guide analysis->end

Caption: A generalized workflow for the comparative analysis of isoflavone bioactivity.

Conclusion

This comparative analysis reveals significant differences between this compound and traditional isoflavones like genistein and daidzein.

  • Genistein and Daidzein are well-characterized phytoestrogens with clear, albeit weak, binding affinity for estrogen receptors, particularly ERβ. Their bioactivity is linked to potential hormonal effects, antiproliferative action against certain cancer cells, and antioxidant properties.

  • This compound (and its 5-methyl derivative) shows a different profile. The scientific literature supporting its direct estrogenic or potent antioxidant activity is sparse. Instead, preclinical data points towards distinct mechanisms, including anti-inflammatory effects via inhibition of the NF-κB pathway and potential anabolic activity. However, claims regarding its efficacy as a bodybuilding supplement lack robust support from human clinical trials.

For researchers, this analysis highlights that while structurally related, the substitution of hydroxyl groups with methoxy groups can significantly alter the biological activity of isoflavones. Future studies should focus on conducting direct, head-to-head quantitative comparisons of this compound against other isoflavones in a wider range of bioassays and, crucially, validating its purported anabolic and anti-inflammatory effects in well-controlled human trials.

References

Validating the Anti-inflammatory Effects of 7-Methoxyisoflavone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of 7-Methoxyisoflavone against other common isoflavones, supported by experimental data from various cell line studies. This document summarizes key quantitative findings, details experimental methodologies, and visualizes relevant signaling pathways to aid in the evaluation of this compound as a potential anti-inflammatory agent.

Comparative Anti-inflammatory Effects in Endothelial Cells

Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are crucial in regulating vascular inflammation. The adhesion of monocytes to these cells is a key initiating event in atherosclerosis. The following table summarizes the effects of this compound on adhesion molecule expression in HUVECs, compared to the well-studied isoflavone, genistein.

Table 1: Comparison of the Effects of this compound and Genistein on Adhesion Molecule Expression in Human Umbilical Vein Endothelial Cells (HUVECs)

CompoundCell LineInflammatory StimulusConcentrationTarget MoleculeInhibition/ReductionReference
This compound HUVECIL-1β5 µMICAM-1 (mRNA)28.1% ± 4.1%[1]
10 µMICAM-1 (mRNA)25.9% ± 2.5%[1]
50 µMICAM-1 (mRNA)32.0% ± 3.2%[1]
5 µMVCAM-1 (mRNA)48.0% ± 5.6%[1]
10 µMVCAM-1 (mRNA)40.1% ± 3.1%[1]
50 µMVCAM-1 (mRNA)39.6% ± 3.1%
Genistein HUVECTNF-α (2 ng/ml)0.1 - 10 µMsICAM-1Dose-dependent
0.1 - 10 µMsVCAM-1Dose-dependent
0.1 - 10 µMsE-SelectinDose-dependent

Note: Data for this compound and Genistein are from separate studies with different inflammatory stimuli and therefore direct comparison should be made with caution.

Comparative Anti-inflammatory Effects in Macrophages

Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response, producing a variety of pro-inflammatory mediators. The following table compares the effects of this compound's structurally similar compound, 7-methoxyflavanone, with the isoflavones genistein and daidzein on the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophage-like cells.

Table 2: Comparison of the Effects of Methoxyflavonoids and Isoflavones on Pro-inflammatory Mediators in Macrophage-like Cell Lines

CompoundCell LineInflammatory StimulusConcentrationTarget MoleculeInhibition/ReductionReference
7-Methoxyflavanone BV2 (microglial)LPSNot specifiediNOS, COX-2, TNF-α, IL-6Significant reduction
Genistein RAW 264.7LPS (1 µg/ml)1, 5, 10 µMTNF-αDose-dependent
1, 5, 10 µMIL-6Dose-dependent
50 µMNO production (IC50)~50 µM
Daidzein RAW 264.7LPS (1 µg/ml)50, 100 µMNO productionSignificant reduction
50, 100 µMIL-6Significant reduction
100 µMTNF-αModerate reduction

Note: The data presented for 7-methoxyflavanone is qualitative. Data for genistein and daidzein are from different studies and direct quantitative comparison should be approached with caution.

Experimental Protocols

Cell Culture and Inflammatory Stimulation
  • HUVEC Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • RAW 264.7 Macrophage Culture: RAW 264.7 cells are maintained in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Induction of Inflammation: To induce an inflammatory response, cells are typically pre-treated with varying concentrations of the test compound (e.g., this compound, genistein, daidzein) for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) or a pro-inflammatory cytokine (e.g., IL-1β or TNF-α) for a specified duration (typically 6-24 hours).

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and soluble adhesion molecules (sICAM-1, sVCAM-1) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells using a suitable reagent (e.g., TRIzol). cDNA is synthesized from the RNA, and qRT-PCR is performed using specific primers for the target genes (e.g., ICAM-1, VCAM-1, iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound and other isoflavones are mediated through the modulation of key intracellular signaling pathways.

G cluster_0 Inflammatory Stimulus cluster_1 Cell Surface Receptors cluster_2 Intracellular Signaling Cascades cluster_3 This compound Intervention cluster_4 Nuclear Events & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R MyD88 MyD88 TLR4->MyD88 IKK IKK TNFR->IKK IL1R->IKK MyD88->IKK MAPK MAPK (ERK, JNK, p38) MyD88->MAPK IκBα IκBα IKK->IκBα phosphorylates Nucleus Nucleus MAPK->Nucleus activates transcription factors in NFkB NF-κB (p65/p50) IκBα->NFkB releases NFkB->Nucleus translocates to MIF This compound MIF->IKK inhibits MIF->MAPK inhibits Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, ICAM-1, VCAM-1) Nucleus->Inflammatory_Genes activates transcription of

Figure 1. Simplified signaling pathway of inflammation and the inhibitory action of this compound.

G cluster_outputs Data Collection & Analysis start Start cell_culture Seed Cells (e.g., HUVEC, RAW 264.7) start->cell_culture pretreatment Pre-treat with This compound or other compounds cell_culture->pretreatment stimulation Stimulate with Inflammatory Agent (e.g., LPS, TNF-α) pretreatment->stimulation incubation Incubate for 6-24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (Proteins) cell_lysate->western qpcr qRT-PCR (mRNA) cell_lysate->qpcr

Figure 2. General experimental workflow for assessing the anti-inflammatory effects of test compounds in cell lines.

References

7-Methoxyisoflavone versus genistein: a comparative study on potency

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the available scientific data on the relative potency of 7-methoxyisoflavone and the well-characterized isoflavone, genistein, reveals a significant disparity in the depth of research. While genistein has been the subject of extensive investigation, providing a wealth of quantitative data on its biological activity, this compound remains a comparatively understudied compound. This guide synthesizes the current experimental evidence for genistein and contextualizes the potential potency of this compound based on related methoxylated flavonoids and computational predictions.

Executive Summary

Data Presentation: A Tale of Two Isoflavones

The available quantitative data for genistein's potency is summarized in the tables below. Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not possible at this time.

Table 1: Estrogen Receptor Binding Affinity of Genistein
CompoundEstrogen Receptor SubtypeBinding Affinity (IC50 / RBA / Kd)Reference(s)
GenisteinERαRBA: ~0.1-5% vs. Estradiol[1]
GenisteinERβRBA: ~5-20% vs. Estradiol[1]
GenisteinERβKd: 7.4 nM[1]

RBA: Relative Binding Affinity, IC50: Half-maximal Inhibitory Concentration, Kd: Dissociation Constant. RBA values are highly dependent on the assay conditions.

Table 2: Antiproliferative Activity of Genistein (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference(s)
MCF-7Breast Cancer (ER+)10 - 50[2][3]
MDA-MB-231Breast Cancer (ER-)15 - 40
PC-3Prostate Cancer10 - 50
HeLaCervical Cancer~10
HepG2Liver Cancer25

IC50 values can vary significantly depending on the cell line, exposure time, and assay method.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol.

Methodology:

  • Preparation of Receptor Source: A source of estrogen receptors, such as rat uterine cytosol or recombinant human ERα and ERβ, is prepared.

  • Competitive Binding Incubation: A constant concentration of [³H]-17β-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., genistein).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound [³H]-17β-estradiol is separated from the free radioligand. This is commonly achieved using methods like hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard compound, usually 17β-estradiol.

MTT Antiproliferative Assay

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines by measuring the metabolic activity of the cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., genistein) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Signaling Pathways and Molecular Interactions

Genistein's Mechanism of Action

Genistein exerts its biological effects through multiple signaling pathways. As a phytoestrogen, it can bind to both estrogen receptor alpha (ERα) and beta (ERβ), with a reported higher affinity for ERβ. This interaction can lead to both estrogenic and anti-estrogenic effects depending on the cellular context and the relative levels of ER subtypes.

Beyond its hormonal activity, genistein is a known inhibitor of protein tyrosine kinases (PTKs), which are crucial for cell growth and proliferation signaling. By inhibiting PTKs, genistein can disrupt downstream signaling cascades, including the MAPK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis.

genistein_signaling Genistein Genistein ER Estrogen Receptors (ERα, ERβ) Genistein->ER PTK Protein Tyrosine Kinases Genistein->PTK Gene_Expression Altered Gene Expression ER->Gene_Expression MAPK_pathway MAPK Pathway PTK->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway PTK->PI3K_Akt_pathway Cell_Cycle_Arrest Cell Cycle Arrest MAPK_pathway->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt_pathway->Apoptosis Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of genistein.

This compound: A Predictive Outlook

In the absence of direct experimental data, the potential activity of this compound can be inferred from its chemical structure and from studies on other methoxylated flavonoids. The presence of a methoxy group at the 7-position can alter the molecule's polarity and its ability to interact with biological targets.

Molecular docking studies can provide computational predictions of binding affinity. Such studies have been performed for a wide range of flavonoids, including genistein, with estrogen receptors. A comparative docking study of this compound and genistein could offer insights into their potential relative binding affinities to ERα and ERβ. The methoxy group might influence the hydrogen bonding network and hydrophobic interactions within the receptor's ligand-binding pocket.

experimental_workflow cluster_invitro In Vitro Assessment cluster_insilico In Silico Analysis Receptor_Binding Estrogen Receptor Binding Assay Cell_Proliferation Antiproliferative Assay (e.g., MTT) Receptor_Binding->Cell_Proliferation Correlate Molecular_Docking Molecular Docking (ERα and ERβ) Molecular_Docking->Receptor_Binding Predicts

Caption: Workflow for comparing isoflavone potency.

Discussion and Future Directions

The current body of scientific literature provides a robust foundation for understanding the potency of genistein. Its well-defined estrogen receptor binding profile and consistent antiproliferative effects in various cancer cell lines solidify its position as a significant bioactive isoflavone.

The primary limitation of this comparative guide is the conspicuous absence of direct experimental data for this compound. While the study of other methoxylated flavonoids suggests that the addition of a methoxy group can modulate biological activity, it is not possible to extrapolate these findings to predict the precise potency of this compound without dedicated experimental validation.

Future research should prioritize the following to enable a comprehensive comparison:

  • Estrogen Receptor Binding Assays: Direct competitive binding assays for this compound against both ERα and ERβ are crucial to determine its binding affinity and selectivity.

  • In Vitro Antiproliferative Studies: A panel of cancer cell lines, particularly hormone-responsive ones like MCF-7, should be used to determine the IC50 values of this compound.

  • Head-to-Head Comparative Studies: Ideally, studies directly comparing the potency of this compound and genistein under identical experimental conditions would provide the most definitive data.

  • Signaling Pathway Analysis: Investigating the effects of this compound on key signaling pathways, such as the MAPK and PI3K/Akt pathways, would elucidate its mechanism of action.

logical_comparison Genistein Genistein (Data Available) Potency Comparative Potency Genistein->Potency Direct Evidence Methoxyisoflavone This compound (Data Lacking) Methoxyisoflavone->Potency Inference & Prediction

Caption: Logical relationship of the current comparison.

References

Unveiling the Potency: 7-Methoxyisoflavone Versus Synthetic Aromatase Inhibitors in Estrogen-Dependent Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of estrogen-dependent cancer research, the quest for effective aromatase inhibitors is paramount. A comprehensive analysis comparing the naturally derived 7-Methoxyisoflavone to its synthetic counterparts—letrozole, anastrozole, and exemestane—reveals critical insights into their relative efficacies. This guide offers researchers, scientists, and drug development professionals a detailed comparison supported by experimental data, protocols, and pathway visualizations to inform future research and development.

Aromatase, a cytochrome P450 enzyme, is a key player in estrogen biosynthesis, converting androgens into estrogens. Its inhibition is a cornerstone of therapy for hormone-receptor-positive breast cancer in postmenopausal women. While synthetic aromatase inhibitors are established clinical agents, the efficacy of naturally occurring compounds like this compound is an area of growing interest.

Quantitative Efficacy: A Comparative Analysis

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The data presented below, collated from various in vitro studies, highlights the comparative efficacy of this compound and leading synthetic aromatase inhibitors. It is crucial to note that IC50 values can vary based on the experimental system employed (e.g., cell-free versus cell-based assays).

CompoundTypeIC50 Value(s)Experimental System
This compound Natural (Flavonoid)1.9 µM[1]Recombinant CYP19 Supersomes (cell-free)
Letrozole Synthetic (Non-steroidal)0.07-20 nM[2] 5.3-100 nM[3][4]Cell-free assays MCF-7aro and T-47Daro breast cancer cells (cell-based)
Anastrozole Synthetic (Non-steroidal)>500 nM (IC50 not reached)[3]MCF-7aro breast cancer cells (cell-based)
Exemestane Synthetic (Steroidal)1.3 µM 24 nMHEK293 aromatase-overexpressing cells (cell-based) Wild-type aromatase (cell-free)

Note: The IC50 values for synthetic inhibitors, particularly letrozole, demonstrate significantly higher potency (in the nanomolar range) in most experimental systems compared to the micromolar activity reported for this compound. The data for anastrozole in the cell-based assay suggests that while it is a potent inhibitor, its IC50 may be higher than letrozole under those specific conditions. Exemestane shows variable potency depending on the assay.

Mechanism of Action: A Tale of Two Inhibition Strategies

Synthetic aromatase inhibitors are broadly categorized into two types based on their mechanism of action. Anastrozole and letrozole are non-steroidal, reversible competitive inhibitors that bind to the heme group of the cytochrome P450 enzyme. In contrast, exemestane is a steroidal, irreversible inhibitor that acts as a suicide substrate, permanently deactivating the enzyme. Flavonoids, including this compound, are believed to act as competitive inhibitors, vying with the natural androgen substrates for the active site of the aromatase enzyme.

Visualizing the Molecular Battleground

To better understand the biological context of these inhibitors, the following diagrams illustrate the aromatase signaling pathway and a typical experimental workflow for assessing aromatase inhibition.

Aromatase_Signaling_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding GeneTranscription Gene Transcription & Cell Proliferation ER->GeneTranscription Activation Inhibitors Aromatase Inhibitors (this compound, Letrozole, Anastrozole, Exemestane) Inhibitors->Aromatase Inhibition

Aromatase Signaling and Inhibition Pathway.

Experimental_Workflow Start Start: Prepare Reagents Incubation Incubate Aromatase Source (e.g., Recombinant Enzyme, Cells) with Inhibitor (e.g., this compound) Start->Incubation AddSubstrate Add Fluorogenic or Radiolabeled Substrate Incubation->AddSubstrate Reaction Enzymatic Reaction AddSubstrate->Reaction Measure Measure Product Formation (Fluorescence or Radioactivity) Reaction->Measure Analysis Data Analysis: Calculate % Inhibition and IC50 Measure->Analysis End End Analysis->End

General Workflow for an In Vitro Aromatase Inhibition Assay.

Experimental Protocols: A Closer Look

The determination of aromatase inhibitory activity is crucial for comparative efficacy studies. Below is a generalized protocol for a common in vitro fluorometric assay.

Objective: To determine the IC50 value of a test compound for aromatase inhibition.

Materials:

  • Recombinant human aromatase (CYP19A1) enzyme preparation (e.g., Supersomes).

  • Fluorogenic aromatase substrate (e.g., dibenzylfluorescein).

  • NADPH regeneration system.

  • Test compounds (this compound and synthetic inhibitors) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., letrozole) in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, NADPH regeneration system, and the various concentrations of the test compounds or reference inhibitor.

  • Initiation of Reaction: Add the recombinant aromatase enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) over a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the vehicle control (0% inhibition) and a potent inhibitor control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Conclusion

The available in vitro data indicates that while this compound does exhibit aromatase inhibitory activity, its potency is considerably lower than that of the third-generation synthetic aromatase inhibitors letrozole, anastrozole, and exemestane. The synthetic inhibitors demonstrate efficacy in the nanomolar range, making them significantly more potent agents for aromatase inhibition. However, the exploration of natural compounds like this compound remains a valuable endeavor, potentially offering alternative scaffolds for the development of new therapeutic agents with different pharmacological profiles. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding for researchers to build upon in their pursuit of novel and effective treatments for estrogen-dependent cancers.

References

A Comparative Analysis of the Antioxidant Capacity of 7-Methoxyisoflavone and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of 7-Methoxyisoflavone against a selection of well-researched natural antioxidant compounds: Vitamin C, Vitamin E, Quercetin, and Resveratrol. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in antioxidant research and formulation. This document summarizes available quantitative data, details common experimental protocols for antioxidant capacity assessment, and visualizes relevant biological pathways.

Introduction to Antioxidant Mechanisms

Antioxidants counteract the damaging effects of oxidative stress by neutralizing reactive oxygen species (ROS). The primary mechanisms include direct radical scavenging, where the antioxidant molecule donates a hydrogen atom or an electron to a free radical, and indirect mechanisms that involve the upregulation of endogenous antioxidant enzymes. The efficacy of a natural compound as an antioxidant is intrinsically linked to its chemical structure, particularly the presence and arrangement of hydroxyl and methoxy groups.

Quantitative Comparison of Antioxidant Capacity

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/µmol)FRAP (mmol Fe(II)/g)
This compound Data not availableData not availableData not availableData not available
Vitamin C (Ascorbic Acid) ~25 - 50~5 - 15~1.0 - 2.0~10 - 20
Vitamin E (α-Tocopherol) ~40 - 60~10 - 20~1.0 - 1.5~1 - 5
Quercetin ~5 - 15~1 - 5~4.0 - 8.0~20 - 50
Resveratrol ~20 - 40~10 - 30~2.0 - 3.5~5 - 15

Disclaimer: The values presented are approximate ranges compiled from various literature sources and can vary significantly based on the specific experimental conditions.

Detailed Experimental Protocols

Standardized assays are crucial for the reproducible assessment of antioxidant capacity. Below are the detailed methodologies for the key experiments cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Principle: The DPPH radical has a deep violet color in solution. In the presence of an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compound solutions at various concentrations

    • Positive control (e.g., Ascorbic Acid, Trolox)

    • Methanol (or other suitable solvent)

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control.

    • Add a specific volume of the DPPH solution to each dilution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The ABTS radical cation, which has a blue-green color, is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured at 734 nm.

  • Reagents:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Test compound solutions at various concentrations

    • Positive control (e.g., Trolox)

    • Ethanol or phosphate-buffered saline (PBS)

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with the appropriate solvent to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the test compound or positive control to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

  • Reagents:

    • FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.

    • Test compound solutions at various concentrations

    • Standard solution of known Fe²⁺ concentration (e.g., FeSO₄·7H₂O)

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of Fe²⁺. Results are typically expressed as mmol Fe(II) equivalents per gram of the sample.

Signaling Pathways and Experimental Workflows

The antioxidant effects of natural compounds are often mediated through complex cellular signaling pathways. Furthermore, a systematic workflow is essential for the comprehensive evaluation of their antioxidant potential.

Antioxidant_Mechanism cluster_direct Direct Radical Scavenging cluster_indirect Indirect Mechanism ROS ROS Neutralized Molecule Neutralized Molecule ROS->Neutralized Molecule Becomes Antioxidant Antioxidant Antioxidant->ROS Donates e- or H+ Antioxidant_In Antioxidant Nrf2 Nrf2 Antioxidant_In->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates

Figure 1: Dual antioxidant mechanisms of natural compounds.

Experimental_Workflow Start Compound Selection In_Vitro In Vitro Assays (DPPH, ABTS, FRAP, ORAC) Start->In_Vitro Cell_Based Cell-Based Assays (e.g., CAA) In_Vitro->Cell_Based Data_Analysis Data Analysis & Comparison In_Vitro->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot for Nrf2) Cell_Based->Mechanism Cell_Based->Data_Analysis In_Vivo In Vivo Animal Models (e.g., Oxidative Stress Models) Mechanism->In_Vivo In_Vivo->Data_Analysis Conclusion Conclusion on Antioxidant Efficacy Data_Analysis->Conclusion

Figure 2: Workflow for evaluating antioxidant properties.

Conclusion

While Vitamin C, Vitamin E, Quercetin, and Resveratrol have well-documented antioxidant capacities supported by extensive quantitative data, the specific antioxidant potential of this compound remains to be thoroughly elucidated through standardized in vitro and in vivo studies. The structure-activity relationship of isoflavones suggests that the presence of a methoxy group at the 7-position, without a free hydroxyl group, may result in a lower direct radical scavenging activity compared to its hydroxylated counterparts. However, methoxylation can potentially enhance bioavailability and influence indirect antioxidant mechanisms. Further research is warranted to quantitatively assess the antioxidant capacity of this compound and to explore its potential role in mitigating oxidative stress. This guide serves as a foundational resource for researchers aiming to investigate the antioxidant properties of this and other methoxylated flavonoids.

References

In Vivo Showdown: 7-Methoxyisoflavone vs. Ipriflavone on Steroid Hormone Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 7-Methoxyisoflavone and ipriflavone reveals distinct yet in some aspects converging effects on in vivo steroid hormone levels. While both synthetic isoflavones are investigated for their physiological activities, their primary research contexts differ significantly. This compound is primarily explored for its potential anabolic and performance-enhancing effects, whereas ipriflavone has been extensively studied for its role in bone health and osteoporosis prevention. This guide provides an objective comparison of their in vivo effects on steroid hormones, supported by available experimental data.

Quantitative Data Summary

A direct, comprehensive in vivo study comparing the serum steroid hormone levels after administration of this compound and ipriflavone is not extensively documented in publicly available literature. However, a key study by Iannone et al. investigated the influence of both compounds on the urinary steroid profile and luteinizing hormone (LH) levels in healthy male volunteers. The findings from this and other relevant studies are summarized below.

Table 1: Comparative Effects on Urinary Steroid Profile and Luteinizing Hormone (LH)

ParameterThis compoundIpriflavoneReference
Urinary Steroid Concentrations Alteration in the range of 55-80% from baseline values.Alteration in the range of 55-80% from baseline values.[1][2]
Luteinizing Hormone (LH) Oversecretion recorded in all volunteers.Oversecretion recorded in all volunteers.[1][2]
Testosterone Biosynthesis Implied increase due to LH oversecretion.Implied increase due to LH oversecretion.[1]

Table 2: Effects of this compound on Serum Steroid Hormones in Resistance-Trained Males

ParameterPlacebo Group (Change)This compound Group (800 mg/day for 8 weeks) (Change)p-valueReference
Total Testosterone (ng/ml) +0.21 ± 0.83+0.26 ± 10.67
Free Testosterone (pg/ml) +4.39 ± 10.4+5.54 ± 6.850.25
Cortisol (µg/dl) +2.68 ± 2.46+1.11 ± 6.30.57

Note: The study found no statistically significant differences between the placebo and this compound groups.

Table 3: Known Effects of Ipriflavone on Estrogenic Activity

ParameterObservationReference
Direct Estrogenic Activity Devoid of estrogenic activity in humans. Does not bind to or activate the estrogen receptor.
Interaction with Endogenous Estrogens Potentiates the effects of endogenous estrogens on bone metabolism.
Metabolite Estrogenic Activity One of its metabolites, daidzein, exhibits weak estrogenic activity.

Experimental Protocols

Study on Urinary Steroid Profile and LH (Iannone et al.)
  • Objective: To investigate the influence of this compound and ipriflavone intake on the urinary concentration of endogenous steroids and their ratios, relevant for doping control.

  • Subjects: Five healthy Caucasian male volunteers.

  • Intervention: Administration of (i) methoxyisoflavone (Methoxyisoflavone, MyProtein) and (ii) ipriflavone (Osteofix®, Chiesi Farmaceutici). Dosages and duration are not specified in the available abstracts.

  • Sample Collection: Urine samples were collected before and during the administration of each compound.

  • Analytical Methods:

    • Urinary Steroid Profile: Gas chromatography coupled to tandem mass spectrometry (GC-MS/MS) after enzymatic hydrolysis and liquid-liquid extraction. Steroids measured included testosterone (T), epitestosterone (E), androsterone (A), etiocholanolone (Etio), 5α-androstan-3α,17α-diol (5αAdiol), and 5β-androstan-3α,17α-diol (5βAdiol).

    • Total LH: Chemiluminescent immunometric assay (Siemens Immulite 2000 LH).

Study on this compound in Resistance-Trained Males (Wilborn et al.)
  • Objective: To determine if 5-methyl-7-methoxyisoflavone supplementation affects training adaptations and markers of muscle anabolism/catabolism in resistance-trained males.

  • Subjects: Forty-five resistance-trained males.

  • Intervention: Double-blind, placebo-controlled trial. Subjects received either a placebo or 800 mg/day of 5-methyl-7-methoxyisoflavone for 8 weeks during a structured resistance training program.

  • Sample Collection: Fasting blood samples were collected at 0, 4, and 8 weeks.

  • Analytical Methods: Analysis of serum for total testosterone, free testosterone, and cortisol. Specific assay details are not provided in the abstract.

Visualizing the Mechanisms and Workflows

Proposed Signaling Pathway for this compound

This compound is suggested to act as an aromatase inhibitor. Aromatase is a key enzyme in steroidogenesis that converts androgens (like testosterone) into estrogens. By inhibiting this enzyme, this compound may lead to an increase in testosterone levels.

G Testosterone Testosterone Aromatase Aromatase (CYP19A1) Testosterone->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Methoxyisoflavone This compound Methoxyisoflavone->Aromatase Inhibition

Caption: Proposed mechanism of this compound via aromatase inhibition.

Experimental Workflow for Steroid Profile Analysis

The general workflow for analyzing urinary steroid profiles in the referenced study involves sample collection, preparation, and instrumental analysis.

G cluster_workflow Experimental Workflow A Urine Sample Collection (Baseline and during treatment) B Enzymatic Hydrolysis (β-glucuronidase) A->B C Liquid-Liquid Extraction B->C D GC-MS/MS Analysis C->D E Data Interpretation (Steroid Concentrations and Ratios) D->E G cluster_hpg Hypothalamic-Pituitary-Gonadal (HPG) Axis Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Gonads Gonads (Testes) Pituitary->Gonads LH Testosterone Increased Testosterone Biosynthesis Gonads->Testosterone Isoflavones This compound Ipriflavone Isoflavones->Pituitary Stimulates?

References

A Head-to-Head Clinical Trial Analysis of 7-Methoxyisoflavone for Enhanced Skin Health

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-Methoxyisoflavone's efficacy in promoting skin health against other established alternatives. This analysis is based on available clinical data and provides detailed experimental protocols to support further research and development.

This compound: Clinical Trial Performance

A recent clinical trial investigated the efficacy of 7-MEGA™, a product containing this compound, on various skin health parameters. The study demonstrated significant improvements in skin wrinkles, moisture, elasticity, and melanin index in the group consuming 7-MEGA™ compared to the placebo group.[1][2]

Quantitative Data Summary: 7-MEGA™ Clinical Trial
ParameterAssessment MethodDurationImprovement vs. PlaceboStatistical Significance
Skin Wrinkles Replica analysis (average roughness, max peak-to-valley, max peak height)12 weeksSignificant improvement in the 7-MEGA™ group.[1][2]p < 0.05 for various wrinkle parameters[2]
Skin Elasticity Cutometer (Overall, Net, and Biological elasticity)12 weeksSignificant improvement in the 7-MEGA™ group.p < 0.0001 for R2 and R7; p < 0.05 for R5
Skin Moisture Corneometer12 weeksSignificant improvement in the 7-MEGA™ group.Not explicitly stated in provided text
Melanin Index Mexameter12 weeksSignificant reduction in the 7-MEGA™ group.Not explicitly stated in provided text
Global Photo Damage Score Expert visual assessment12 weeksSignificant decrease in the 7-MEGA™ group.Not explicitly stated in provided text

Comparative Analysis with Alternative Ingredients

To offer a broader context, this section presents clinical data for Retinol, Vitamin C, and Hyaluronic Acid, renowned for their skin health benefits.

Retinol: Clinical Trial Performance

Retinoids, particularly tretinoin and retinol, are extensively studied for their anti-aging effects. Clinical studies have consistently shown their ability to improve fine and coarse wrinkling, mottled hyperpigmentation, and skin texture. A large analysis of six vehicle-controlled studies on 0.1% stabilized bioactive retinol demonstrated significant improvements in all signs of photoaging as early as week four, with continued improvement through week twelve.

Quantitative Data Summary: Retinol Clinical Trials (Representative Study)
ParameterAssessment MethodDurationImprovement vs. VehicleStatistical Significance
Facial Wrinkles Digital image-based analysis12 weeksSignificant reduction with retinol application.p < 0.05
Epidermal Thickness H&E staining, in vivo confocal microscopy4 weeksIncreased epidermal thickness with both retinol and retinoic acid.Not explicitly stated
Collagen Gene Expression RT-PCR4 weeksUpregulation of COL1A1 and COL3A1 genes.Not explicitly stated
Procollagen Protein Expression Immunohistochemistry4 weeksIncreased expression of procollagen I and III.Not explicitly stated
Vitamin C: Clinical Trial Performance

Topical Vitamin C is a potent antioxidant that mitigates UV-induced photodamage. A double-blind, half-face study of a 10% ascorbic acid and 7% tetrahexyldecyl ascorbate formulation showed statistically significant improvement in wrinkling and photoaging scores.

Quantitative Data Summary: Vitamin C Clinical Trial (Representative Study)
ParameterAssessment MethodDurationImprovement vs. VehicleStatistical Significance
Photoaging Scores (Cheeks) Clinical evaluation12 weeksStatistically significant improvement on the Vitamin C-treated side.p = 0.006
Photoaging Scores (Peri-oral) Clinical evaluation12 weeksStatistically significant improvement on the Vitamin C-treated side.p = 0.01
Overall Facial Improvement Clinical evaluation12 weeksStatistically significant improvement on the Vitamin C-treated side.p = 0.01
Type I Collagen mRNA In situ hybridization12 weeksIncreased staining for mRNA for type I collagen.Not applicable
Hyaluronic Acid: Clinical Trial Performance

Hyaluronic Acid (HA) is a key molecule in maintaining skin hydration. Oral and topical applications of HA have been shown to improve skin moisture, elasticity, and reduce wrinkles. A study on an oral HA solution demonstrated significant increases in skin hydration and elasticity, and a reduction in skin roughness and wrinkle depth after 40 days. Another study on a topical treatment with six types of hyaluronic acid showed significant improvements in skin sagging, lip volume, and wrinkle depth after 30 days.

Quantitative Data Summary: Hyaluronic Acid Clinical Trial (Oral Supplementation)
ParameterAssessment MethodDurationImprovement vs. BaselineStatistical Significance
Skin Hydration Not specified40 daysSignificantly improved.p < 0.001
Skin Elasticity Cutometer40 daysSignificantly increased.p < 0.001
Skin Roughness Not specified40 daysSignificantly decreased.p < 0.001
Wrinkle Depth Not specified40 daysSignificantly decreased.p < 0.001

Experimental Protocols

7-MEGA™ (this compound) Clinical Trial Protocol
  • Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.

  • Participants: 101 middle-aged females were randomly assigned to either the intervention group (N=50) or the placebo group (N=51).

  • Intervention: Participants in the intervention group were instructed to take 500 mg of 7-MEGA™ twice daily for 12 weeks. The placebo group received a visually identical placebo.

  • Primary Outcome Measures: The primary endpoints were the degree of improvement in skin wrinkles and moisture content at 12 weeks compared to baseline.

  • Secondary Outcome Measures: Secondary outcomes included changes in skin wrinkles and moisture at 4 and 8 weeks, as well as measurements of transepidermal water loss, skin elasticity, melanin index, erythema index, and the Global Photo Damage Score.

  • Safety Assessment: Adverse events were monitored throughout the study.

Representative Retinol Clinical Trial Protocol (Topical Application)
  • Study Design: A comparative study of the effects of retinol and retinoic acid on human skin.

  • Participants: Healthy volunteers.

  • Intervention: Topical application of a retinol formulation and a retinoic acid formulation for 4 and 12 weeks.

  • Outcome Measures:

    • Histological Analysis: Skin biopsies were analyzed using H&E staining and in vivo confocal microscopy to assess epidermal thickness.

    • Molecular Analysis: RT-PCR was used to measure the expression of genes for collagen type 1 (COL1A1) and type 3 (COL3A1). Immunohistochemistry was used to analyze the protein expression of procollagen I and procollagen III.

    • Clinical Efficacy: Digital image-based wrinkle analysis was performed to assess the reduction in facial wrinkles after 12 weeks of retinol application.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for Isoflavones in Skin Health

Isoflavones, the class of compounds to which this compound belongs, are known to influence various signaling pathways related to skin aging. One key mechanism involves the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in collagen synthesis. Additionally, polyphenols like isoflavones can exert antioxidant effects by activating the NRF2 pathway and can inhibit collagen degradation by downregulating Matrix Metalloproteinases (MMPs), which are often activated by inflammatory pathways like NF-κB.

G cluster_extrinsic Extrinsic Factors (e.g., UV Radiation) cluster_cellular Cellular Response cluster_intervention Intervention cluster_mechanism Mechanism of Action UV UV Radiation ROS ↑ Reactive Oxygen Species (ROS) UV->ROS TGFb_pathway ↓ TGF-β/Smad Pathway UV->TGFb_pathway NFkB ↑ NF-κB Activation ROS->NFkB AP1 ↑ AP-1 Activation ROS->AP1 MMPs ↑ MMPs Expression NFkB->MMPs AP1->MMPs Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Collagen_Synthesis ↓ Collagen Synthesis TGFb_pathway->Collagen_Synthesis Isoflavones This compound (Isoflavone) NRF2 ↑ NRF2 Pathway Isoflavones->NRF2 activates TGFb_activation ↑ TGF-β/Smad Pathway Isoflavones->TGFb_activation promotes MMPs_inhibition ↓ MMPs Expression Isoflavones->MMPs_inhibition inhibits Antioxidant Antioxidant Defense NRF2->Antioxidant Antioxidant->ROS scavenges TGFb_activation->Collagen_Synthesis stimulates MMPs_inhibition->Collagen_Degradation prevents

Caption: Proposed signaling pathway of this compound in skin.

Experimental Workflow of the 7-MEGA™ Clinical Trial

The clinical trial for 7-MEGA™ followed a rigorous, structured workflow to ensure the validity and reliability of the results.

G Start Start: Participant Recruitment (101 middle-aged females) Randomization Randomization Start->Randomization GroupA Intervention Group (N=50) 500mg 7-MEGA™ twice daily Randomization->GroupA GroupB Placebo Group (N=51) Placebo twice daily Randomization->GroupB Baseline Baseline Assessment (Week 0) - Skin Wrinkles - Moisture - Elasticity - Melanin Index - Erythema Index - Global Photo Damage Score Randomization->Baseline Both groups undergo FollowUp1 Follow-up Assessment (Week 4) Baseline->FollowUp1 FollowUp2 Follow-up Assessment (Week 8) FollowUp1->FollowUp2 FinalAssessment Final Assessment (Week 12) FollowUp2->FinalAssessment DataAnalysis Data Analysis (Comparison between groups) FinalAssessment->DataAnalysis Results Results Reporting DataAnalysis->Results

Caption: Experimental workflow of the 7-MEGA™ clinical trial.

References

Evaluating the Synergistic Potential of 7-Methoxyisoflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential synergistic effects of 7-Methoxyisoflavone with other compounds, drawing upon experimental data from structurally similar isoflavones and flavonoids. Due to a lack of extensive research on this compound itself, this document leverages data from related compounds like genistein and quercetin to explore potential mechanisms of action and experimental outcomes.

Introduction to Synergistic Effects in Drug Development

In pharmacology, synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to the development of more effective therapeutic strategies, often with reduced dosages and consequently, fewer side effects. Isoflavones, a class of naturally occurring compounds, have garnered significant interest for their potential role in combination therapies, particularly in oncology and anti-inflammatory applications. This compound, a synthetic isoflavone, is structurally related to well-studied isoflavones like genistein, suggesting it may share similar synergistic properties.

Potential Synergistic Combinations with this compound

Based on studies of related isoflavones, this compound could potentially exhibit synergistic effects when combined with:

  • Chemotherapeutic Agents: Isoflavones like genistein have been shown to sensitize cancer cells to conventional chemotherapy drugs, enhancing their apoptotic effects.[1][2]

  • Other Flavonoids: Combinations of different flavonoids, such as quercetin and naringenin, have demonstrated synergistic anti-proliferative effects in cancer cell lines.[3]

  • Anti-inflammatory Compounds: Flavonoids can work synergistically to inhibit pro-inflammatory signaling pathways.[4]

Quantitative Analysis of Synergistic Effects: A Comparative Look

While specific data for this compound is limited, the following table summarizes the synergistic effects observed with the related isoflavone genistein and the flavonoid quercetin, providing a benchmark for potential future studies on this compound. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Compound Combination Cell Line Effect IC50 (Individual vs. Combination) Combination Index (CI) Reference
Genistein + CisplatinMultiple Cancer Cell LinesEnhanced ApoptosisData not explicitly available in provided abstracts, but sensitization to chemotherapy is noted.Not explicitly calculated in provided abstracts.[1]
Genistein + DocetaxelMultiple Cancer Cell LinesEnhanced ApoptosisPre-treatment with genistein allowed for lower effective doses of docetaxel.Not explicitly calculated in provided abstracts.
Quercetin + MafosfamideJ82 Bladder Cancer CellsSynergistic reduction in cell viabilityIC50 of combination was significantly lower than individual compounds.CI values indicated synergy.
Quercetin + NaringeninMCF-7 Breast Cancer CellsSynergistic cytotoxicityCo-treatment produced significantly greater cytotoxicity than individual compounds.Not explicitly calculated in provided abstracts, but synergistic effects were observed.
Quercetin + CatechinRAW 264.7 Macrophage CellsSynergistic anti-inflammatory effectCombination showed stronger inhibition of pro-inflammatory markers than individual compounds.Not explicitly calculated in provided abstracts, but synergistic effects were observed.

Experimental Protocols for Evaluating Synergy

To rigorously evaluate the synergistic effects of this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture the target cell line (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and treat with varying concentrations of this compound, the combination compound, and the combination of both for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for each treatment.

Combination Index (CI) Analysis

The Chou-Talalay method is a widely accepted method for quantifying drug synergism.

  • Dose-Effect Curves: Generate dose-effect curves for each compound individually and in combination using data from the MTT assay.

  • Median-Effect Analysis: Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect data.

  • Interpretation: A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Western Blot Analysis for Signaling Pathway Modulation
  • Protein Extraction: Treat cells with the compounds of interest, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest in the target signaling pathway (e.g., p-Akt, NF-κB, caspases) and then with corresponding secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Potential Signaling Pathways Modulated by this compound in Combination

Based on the known mechanisms of related isoflavones, synergistic combinations involving this compound may modulate key signaling pathways involved in cell survival, proliferation, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis. Genistein has been shown to inhibit the Akt signaling pathway. A synergistic combination of this compound with another compound could lead to a more potent inhibition of this pathway.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Partner Compound Partner Compound Akt Akt Partner Compound->Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Apoptosis Apoptosis mTOR->Apoptosis

Caption: Potential synergistic inhibition of the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cell survival. Its inhibition is a common target for anti-cancer and anti-inflammatory drugs. Genistein is known to inhibit the activation of NF-κB. The combination of this compound with another agent could synergistically block this pathway, leading to enhanced anti-inflammatory and pro-apoptotic effects.

NFkB_Signaling_Pathway This compound This compound IKK IKK This compound->IKK Partner Compound Partner Compound IκBα IκBα Partner Compound->IκBα degradation IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB Gene Transcription (Inflammation, Survival) Gene Transcription (Inflammation, Survival) NF-κB->Gene Transcription (Inflammation, Survival)

Caption: Synergistic inhibition of the NF-κB signaling pathway.

Conclusion

While direct experimental evidence for the synergistic effects of this compound is currently limited, the extensive research on structurally similar isoflavones like genistein and flavonoids such as quercetin provides a strong rationale for investigating its potential in combination therapies. The experimental frameworks and potential mechanisms of action outlined in this guide offer a roadmap for future research in this promising area. Rigorous evaluation of this compound in combination with other compounds could unveil novel therapeutic strategies for a range of diseases, including cancer and inflammatory disorders.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their potential as anticancer agents. Their diverse biological activities, coupled with their prevalence in the human diet, make them attractive candidates for cancer prevention and therapy. This guide provides a comparative analysis of three structurally related and widely studied flavonols: quercetin, kaempferol, and myricetin. We will delve into their cytotoxic and apoptotic effects on various cancer cell lines, supported by experimental data, and elucidate the key signaling pathways involved in their anticancer mechanisms.

Structural Similarities and Anticancer Activity

Quercetin, kaempferol, and myricetin share a common flavonol backbone, differing only in the number of hydroxyl groups on their B-ring. This subtle structural variation significantly influences their biological activity, including their anticancer potential. These compounds have been shown to modulate a variety of cellular processes involved in tumorigenesis, such as cell proliferation, apoptosis, and angiogenesis.[1][2][3]

Data Presentation: A Comparative Overview of Cytotoxicity

The anticancer efficacy of quercetin, kaempferol, and myricetin has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values of these flavonols against common breast and colon cancer cell lines, providing a basis for a comparative evaluation of their cytotoxic effects.

FlavonoidCancer Cell LineIC50 (µM)Reference
Quercetin MCF-7 (Breast)37[4]
HT-29 (Colon)81.65 ± 0.49[5]
Kaempferol MCF-7 (Breast)35
MDA-MB-231 (Breast)24.85 ± 0.12 (µg/mL)
T47D (Breast)123 ± 0.4 (µg/mL)
HT-29 (Colon)>200
HCT-116 (Colon)~100
Myricetin MCF-7 (Breast)~80 (significant growth inhibition)
MDA-MB-231 (Breast)114.75
HT-29 (Colon)47.6 ± 2.3
Caco-2 (Colon)88.4 ± 3.4

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions such as incubation time and cell density.

Induction of Apoptosis: A Key Mechanism of Action

A crucial mechanism by which flavonoids exert their anticancer effects is the induction of apoptosis, or programmed cell death. Quercetin, kaempferol, and myricetin have all been shown to trigger apoptotic pathways in cancer cells.

For instance, quercetin has been observed to induce apoptosis in MCF-7 breast cancer cells in a time-dependent manner, leading to an increase in the population of cells in the G1 phase of the cell cycle. Similarly, myricetin has been shown to induce apoptosis in both colon and breast cancer cell lines. Kaempferol has also demonstrated apoptosis-inducing capabilities in various cancer cell lines.

While the precise quantitative comparison of apoptosis induction is challenging without standardized studies, the available evidence strongly suggests that all three flavonols are potent inducers of apoptosis in cancer cells.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Quercetin, kaempferol, myricetin stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the flavonoids in culture medium. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Flavonoid stock solutions

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of flavonoids for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by these flavonols and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anticancer Potential Assessment cluster_data_analysis Data Analysis cluster_conclusion Conclusion cell_seeding Seed Cancer Cells treatment Treat with Flavonoids (Quercetin, Kaempferol, Myricetin) cell_seeding->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist conclusion Comparative Analysis of Anticancer Potential ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Experimental workflow for comparing the anticancer potential of flavonoids.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activation Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Flavonoids Quercetin, Kaempferol, Myricetin Flavonoids->PI3K Inhibition Flavonoids->Akt Inhibition

Caption: Flavonoid-mediated inhibition of the PI3K/Akt signaling pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibition Bax Bax (Pro-apoptotic) Bax->Mitochondrion Pore formation Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Flavonoids Quercetin, Kaempferol, Myricetin Flavonoids->Bcl2 Inhibition Flavonoids->Bax Activation

Caption: Flavonoid-mediated induction of apoptosis through intrinsic and extrinsic pathways.

Conclusion

Quercetin, kaempferol, and myricetin, three structurally similar flavonols, exhibit significant anticancer potential through the induction of cytotoxicity and apoptosis in a variety of cancer cell lines. Their ability to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores their therapeutic promise. While their efficacy can vary depending on the specific cancer cell type and the structural nuances of the flavonoid, the collective evidence strongly supports their continued investigation as valuable natural compounds in the development of novel cancer therapies. Further research focusing on direct comparative studies and in vivo models is warranted to fully elucidate their therapeutic potential and to guide their clinical application.

References

Unveiling the Double-Edged Sword: Differential Effects of 7-Methoxyisoflavone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comparative Analysis for Researchers and Drug Development Professionals

Recent investigations into the therapeutic potential of 7-Methoxyisoflavone, a naturally occurring isoflavone, have revealed a complex and cell-line-specific landscape of anticancer activity. This guide provides a comprehensive comparison of its effects across various cancer cell lines, supported by experimental data and detailed protocols. The aim is to offer an objective resource for researchers, scientists, and professionals in drug development to inform future studies and therapeutic strategies.

Comparative Efficacy of Methoxyisoflavones Across Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives are highly dependent on the cancer cell type, highlighting the importance of targeted research. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various methoxyflavones, including this compound analogs, against a range of cancer cell lines. Lower IC50 values indicate higher potency.

Compound NameCancer Cell LineCell TypeIC50 (µM)Reference
5,7-Dimethoxyflavone (DMF)HepG2Liver Cancer25[1]
5-Hydroxy-7-methoxyflavone (HMF)HCT-116Colon CarcinomaDose-dependent cytotoxicity[2]
5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavone (PMF)MCF-7Breast Cancer3.71[3]
Sideritoflavone (5,3',4'-trihydroxy-6,7,8-TMF)MCF-7Breast Cancer4.9[3]
4',5'-Dihydroxy-5,7,3'-TMFHCC1954Breast Cancer8.58[3]
5,7-Dihydroxy-3,6,4'-TMF (P1)A2058Melanoma3.92
5,7,5'-Trihydroxy-3,6,3',4'-TeMF (P2)A2058Melanoma8.18
5,4'-Dihydroxy-6,7-DMFMOLM-13Leukemia2.6
5,4'-Dihydroxy-6,7-DMFMV4-11Leukemia2.6
Xanthomicrol (5,4'-dihydroxy-6,7,8-TMF)HCT116Colon CancerPotent reduction in viability at 15 µM
5-Methyl-7-methoxyisoflavoneHCT116Colon CancerInhibits colony formation (55.3% at 40 µM)
5,7-Dimethoxyflavone (DMF)MOLT-4LeukemiaSee Figure 1 in source
5,7-Dimethoxyflavone (DMF)U937LeukemiaSee Figure 1 in source
5-Hydroxy 3',4',7-trimethoxyflavone (HTMF)MCF-7Breast CancerTime-dependent apoptosis

Key Mechanisms of Action

This compound and its analogs exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), promoting cell cycle arrest, and generating reactive oxygen species (ROS).

Induction of Apoptosis: A common mechanism observed across multiple cell lines is the induction of apoptosis. For instance, 5,7-dimethoxyflavone triggers apoptosis in HepG2 liver cancer cells. Similarly, 5-hydroxy-7-methoxyflavone induces mitochondrial-associated cell death in HCT-116 colon carcinoma cells. This process often involves the activation of key signaling pathways that regulate cell death.

Cell Cycle Arrest: Several methoxyflavones have been shown to halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In HepG2 cells, 5,7-dimethoxyflavone leads to cell cycle arrest in the Sub-G1 phase.

Generation of Reactive Oxygen Species (ROS): The production of ROS is a critical factor in the anticancer activity of some methoxyflavones. In HCT-116 cells, 5-hydroxy-7-methoxyflavone-induced ROS generation is a key mediator of apoptosis.

Signaling Pathways Modulated by this compound Derivatives

The anticancer effects of this compound and related compounds are mediated by their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for developing targeted cancer therapies.

G cluster_0 This compound Derivative cluster_1 Signaling Pathways cluster_2 Cellular Outcomes 7-MI This compound Derivative ROS ROS Generation 7-MI->ROS Mitochondrial Mitochondrial Pathway 7-MI->Mitochondrial NFkB NF-κB Pathway 7-MI->NFkB Wnt Wnt/β-catenin Pathway 7-MI->Wnt ROS->Mitochondrial triggers Apoptosis Apoptosis Mitochondrial->Apoptosis induces CCA Cell Cycle Arrest Mitochondrial->CCA contributes to NFkB->Apoptosis regulates Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory mediates Migration_Inhibition Inhibition of Migration and Invasion Wnt->Migration_Inhibition leads to

Caption: Overview of signaling pathways modulated by this compound derivatives.

Mitochondrial (Intrinsic) Apoptosis Pathway: Many methoxyflavones trigger apoptosis through the intrinsic pathway. This involves the generation of ROS, which leads to mitochondrial membrane perturbation, release of cytochrome c, and activation of caspases, ultimately resulting in cell death.

NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in inflammation and cancer progression. Some methoxyflavones have been shown to inhibit the NF-κB signaling pathway, which can suppress cancer cell growth and survival.

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is involved in cell migration and invasion. Certain methoxyflavones can inhibit this pathway, thereby reducing the metastatic potential of cancer cells.

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental methodologies are crucial. Below are outlines of the key experimental protocols frequently used in the assessment of this compound's effects on cancer cells.

G Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with This compound Derivative Cell_Culture->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Assays->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Assays->Cell_Cycle Western_Blot Western Blotting for Protein Expression Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing the effects of this compound.

1. Cell Culture and Treatment:

  • Cell Lines: Various cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in plates and, after reaching a certain confluency, are treated with varying concentrations of the this compound derivative for specific time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is run in parallel.

2. Cell Viability Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is then calculated.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure: Treated cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are analyzed by flow cytometry.

4. Cell Cycle Analysis:

  • Principle: This method uses a fluorescent dye (e.g., propidium iodide) that binds to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Procedure: Cells are fixed in ethanol and then stained with a solution containing PI and RNase. The DNA content is then analyzed by flow cytometry.

5. Western Blot Analysis:

  • Principle: This technique is used to detect and quantify specific proteins involved in the signaling pathways of interest (e.g., Bcl-2, Bax, caspases, NF-κB).

  • Procedure: Total protein is extracted from treated cells, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.

This comparative guide underscores the potential of this compound and its analogs as anticancer agents while emphasizing the necessity for cell-line-specific investigations. The provided data and protocols offer a foundation for further research to elucidate the precise mechanisms of action and to explore the therapeutic applications of these compounds in oncology.

References

Safety Operating Guide

Navigating the Disposal of 7-Methoxyisoflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. While specific disposal guidelines for 7-Methoxyisoflavone are not extensively documented, a comprehensive approach based on established laboratory chemical waste management principles is essential. This guide provides a procedural framework for the proper disposal of this compound, ensuring compliance with general safety and environmental regulations.

Hazard Assessment and Handling

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on the Safety Data Sheet (SDS) for the structurally similar compound Formononetin (7-Hydroxy-4'-methoxyisoflavone), this compound should be handled as a substance that may cause skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound should follow the general procedures for laboratory chemical waste, treating it as a hazardous substance in the absence of specific data to the contrary.

  • Waste Identification and Segregation :

    • Solid Waste : Collect pure, unadulterated this compound, as well as contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[2]. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.

    • Sharps Waste : Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.

  • Containerization and Labeling :

    • Use only appropriate, leak-proof containers for waste collection. Plastic is often preferred for solid waste, while glass or compatible plastic bottles are suitable for liquid waste[2][3].

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration of all components[4]. Ensure the label is securely attached and legible.

  • Accumulation and Storage :

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

    • Ensure that incompatible wastes are properly segregated to prevent dangerous reactions.

    • Keep waste containers securely closed at all times, except when adding waste.

  • Disposal and Removal :

    • Contact your institution's EHS office or designated hazardous waste contractor for pickup of full waste containers. Do not dispose of this compound down the drain or in the regular trash.

    • Adhere to your institution's and local regulations regarding the maximum allowable accumulation times and quantities for hazardous waste.

Quantitative Guidelines for Hazardous Waste Accumulation

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. Researchers should always consult their local and institutional regulations for specific requirements.

ParameterLimit for Satellite Accumulation Area (SAA)Limit for Central Accumulation Area (CAA) - Small Quantity Generator (SQG)Limit for Central Accumulation Area (CAA) - Large Quantity Generator (LQG)
Maximum Volume ≤ 55 gallons of hazardous waste OR ≤ 1 quart of acute hazardous waste< 1,000 kg of waste per month≥ 1,000 kg of chemical waste per month
Storage Time Limit Up to 12 months, provided accumulation limits are not exceededUp to 180 daysUp to 90 days

Source:

Experimental Protocols

As no specific experimental protocols for the neutralization or deactivation of this compound for disposal are readily available, the standard protocol is to treat it as a chemical waste to be collected by a licensed disposal company. Any attempt to neutralize or treat the chemical waste in the lab would require a validated procedure and should only be performed by trained personnel with the approval of the EHS office.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste from the point of generation to final removal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management generation Waste Generation (Solid, Liquid, Sharps) segregation Segregate Waste Streams generation->segregation Identify containerization Properly Labeled, Compatible Containers segregation->containerization Contain saa Store in Satellite Accumulation Area (SAA) containerization->saa Store pickup Request Waste Pickup saa->pickup Schedule transport Transport to Central Accumulation Area (CAA) pickup->transport Collect disposal Final Disposal by Licensed Contractor transport->disposal Process

Figure 1. General workflow for the disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific chemical hygiene plan and EHS office, as well as local, state, and federal regulations, to ensure full compliance and safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Methoxyisoflavone
Reactant of Route 2
Reactant of Route 2
7-Methoxyisoflavone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。